4,4-Dimethyl Retinoic Acid
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
(2E,4E,6E,8E)-3,7-dimethyl-9-(2,3,3,6,6-pentamethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32O2/c1-16(9-8-10-17(2)15-20(23)24)11-12-19-18(3)21(4,5)13-14-22(19,6)7/h8-12,15H,13-14H2,1-7H3,(H,23,24)/b10-8+,12-11+,16-9+,17-15+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRAHVFWRNAIIPG-ZYXNGHQDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(CCC1(C)C)(C)C)C=CC(=CC=CC(=CC(=O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(CCC1(C)C)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)O)/C)/C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and discovery of 4,4-Dimethyl Retinoic Acid
An In-depth Technical Guide to 4,4-Dimethyl Retinoic Acid: Synthesis, Discovery, and Applications
Introduction
Retinoids, a class of compounds derived from vitamin A (retinol), are critical signaling molecules that regulate a vast array of biological processes, including cell growth, differentiation, vision, and immune function.[1] The biological effects of natural retinoids like all-trans retinoic acid (ATRA) are mediated through their binding to and activation of nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[2][3] These receptors act as ligand-dependent transcription factors, controlling the expression of specific target genes.[1]
The therapeutic potential of retinoids in dermatology and oncology has driven extensive research into the synthesis of synthetic analogs.[4][5] These efforts aim to develop compounds with improved stability, enhanced receptor subtype selectivity, and more favorable pharmacokinetic profiles to increase therapeutic efficacy while minimizing side effects.[6] this compound is a synthetic retinoid analog developed as a research tool. Its structural modification—the addition of two methyl groups at the 4-position of the cyclohexenyl ring—imparts unique properties, making it particularly valuable in analytical applications. This guide provides a comprehensive overview of the synthesis, discovery, mechanism of action, and applications of this compound for researchers and drug development professionals.
Discovery and Rationale
While the specific historical details of the initial synthesis and discovery of this compound are not extensively documented in readily available literature, its development can be understood within the broader context of retinoid research. Synthetic retinoids are often created to explore structure-activity relationships. The modification of the β-ionone ring, such as the gem-dimethyl substitution at the C-4 position, is a common strategy to block metabolism at that site. This can increase the compound's metabolic stability compared to endogenous retinoids like ATRA, which can be rapidly cleared from circulation.[7] This enhanced stability is a key reason for its utility as an ideal internal standard in analytical assays.[8] this compound was provided as a gift by Marcia Dawson of the Burnham Institute and Peter Hobbs of SRI International for use in the development of sensitive analytical methods.[8]
Chemical Properties and Data
This compound is a well-characterized compound used for proteomics and analytical research.[9] Its fundamental properties are summarized below.
| Property | Value | Reference |
| Alternate Name | SRI 5397-41X | [9] |
| CAS Number | 104182-09-4 | [9] |
| Molecular Formula | C₂₂H₃₂O₂ | [9] |
| Molecular Weight | 328.49 g/mol | [9] |
| MS/MS Transition (Precursor → Product) | m/z 329.4 → 151.3 | [8] |
General Synthesis of Retinoic Acid Analogs
The synthesis of retinoic acid and its analogs typically involves the construction of the polyene chain and its attachment to a modified or unmodified β-ionone ring. While a specific, detailed protocol for this compound is not provided in the search results, general methods for retinoid synthesis often employ olefination reactions like the Wittig or Horner-Wadsworth-Emmons reactions to build the conjugated double bond system.[10][11]
A plausible synthetic approach, based on established retinoid chemistry, would start with a 4,4-dimethyl substituted β-ionone derivative. The polyene side chain would then be constructed step-wise to yield the final carboxylic acid structure.
Caption: A generalized workflow for the synthesis of this compound.
Mechanism of Action: Retinoid Signaling
Like other retinoic acid analogs, the biological activity of this compound would be presumed to occur through its interaction with nuclear retinoid receptors. The canonical retinoid signaling pathway is a well-established mechanism.[3]
-
Cellular Uptake and Binding: Upon entering a cell, retinoids bind to cellular retinoic acid-binding proteins (CRABPs), which transport them within the cytoplasm.[12]
-
Nuclear Translocation: CRABP2 facilitates the delivery of retinoic acid into the nucleus.[12]
-
Receptor Activation: In the nucleus, the retinoid binds to a Retinoic Acid Receptor (RAR), causing a conformational change.[13]
-
Heterodimerization: The ligand-bound RAR forms a heterodimer with a Retinoid X Receptor (RXR).[2]
-
DNA Binding: This RAR/RXR heterodimer binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[5]
-
Transcriptional Regulation: The complex then recruits co-activator or co-repressor proteins, modulating the transcription of these genes to regulate cellular processes.[2]
Caption: The canonical retinoid signaling pathway via RAR/RXR heterodimers.
Primary Application: An Internal Standard for Mass Spectrometry
The most significant and well-documented application of this compound is its use as an internal standard for the highly sensitive and specific quantification of endogenous retinoic acid and its isomers in complex biological samples.[8] Its structural similarity and modified mass make it ideal for liquid chromatography-tandem mass spectrometry (LC/MS/MS) assays.[8][14]
Rationale for Use as an Internal Standard:
-
Metabolic Stability: The 4,4-dimethyl substitution blocks a potential site of metabolism, making it more stable than endogenous RA during sample extraction and analysis.
-
Co-elution: It behaves similarly to endogenous RA during chromatographic separation.
-
Distinct Mass: Its molecular weight is distinct from that of natural RA (328.49 vs. 300.44 g/mol ), allowing it to be separately identified and quantified by the mass spectrometer.[8][9]
-
Correction for Variability: It allows for the accurate correction of sample loss during extraction and variations in instrument response, ensuring precise quantification.[8]
Experimental Protocols
Quantification of Retinoic Acid in Biological Samples via LC/MS/MS
This protocol outlines the key steps for using this compound as an internal standard to measure endogenous retinoic acid levels.
1. Sample Preparation and Extraction:
-
Homogenization: Tissues (10-20 mg) or cells are homogenized in a suitable buffer.[8]
-
Spiking: A known amount of this compound (the internal standard) is added to the homogenate.[8]
-
Extraction: Retinoids are extracted from the aqueous matrix using an organic solvent (e.g., hexane (B92381) or ethyl acetate). This step is typically performed multiple times to ensure complete recovery.
-
Drying and Reconstitution: The combined organic phases are evaporated to dryness under a stream of nitrogen. The residue is then reconstituted in a small volume of mobile phase (e.g., methanol/acetonitrile) for injection into the LC/MS/MS system.[8]
2. LC/MS/MS Analysis:
-
Chromatography: The extracted sample is injected onto a reverse-phase HPLC column (e.g., a C18 column) to separate the different RA isomers from each other and from the internal standard.
-
Ionization: As the compounds elute from the column, they are ionized, typically using atmospheric pressure chemical ionization (APCI) in positive ion mode.[8]
-
Mass Spectrometry: A triple-quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode.[8] The instrument is set to specifically monitor the mass transition of the precursor ion to a specific product ion for both endogenous RA and the internal standard.[8]
Quantitative Data for LC/MS/MS:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Retinoic Acid (RA) | 301.1 [M+H]⁺ | 205.0 | [8] |
| 4,4-Dimethyl-RA (Internal Standard) | 329.4 [M+H]⁺ | 151.3 | [8] |
3. Data Analysis:
-
The peak areas for both the endogenous retinoic acid and the this compound internal standard are integrated.
-
A standard curve is generated using known concentrations of RA standards.
-
The concentration of RA in the biological sample is calculated by comparing the ratio of the RA peak area to the internal standard peak area against the standard curve. This ratio corrects for any loss during sample preparation.
Caption: Workflow for quantifying endogenous retinoic acid using 4,4-Dimethyl-RA.
Conclusion
This compound stands out not as a therapeutic agent but as an indispensable tool for advancing retinoid research. Its synthesis, born from the exploration of retinoid structure-activity relationships, yielded a molecule with enhanced metabolic stability. This key feature has made it the gold-standard internal standard for LC/MS/MS-based quantification of endogenous retinoids. The ability to accurately measure local concentrations of retinoic acid in tissues and cells is crucial for understanding its complex roles in health and disease, from neurogenesis to cancer.[14] For researchers and drug developers, this compound is a critical component of the analytical toolkit, enabling the precise and reliable data required to investigate retinoid metabolism, pharmacokinetics, and the mechanisms of new therapeutic agents.
References
- 1. mdpi.com [mdpi.com]
- 2. dermatologyandlasersurgery.com [dermatologyandlasersurgery.com]
- 3. Retinoic acid metabolism and mechanism of action: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and synthesis of novel derivatives of all-trans retinoic acid demonstrate the combined importance of acid moiety and conjugated double bonds in its binding to PML–RAR-α oncogene in acute promyelocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. resources.tocris.com [resources.tocris.com]
- 6. A new class of RAR subtype selective retinoids: correlation of pharmacological effects with receptor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Clinical pharmacology of all-trans retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. US5808120A - Method of synthesis of retinoic acid - Google Patents [patents.google.com]
- 11. Stereoselective Synthesis of (R)-all-trans-13,14-Dihydroretinol and -Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. tribioscience.com [tribioscience.com]
- 14. Quantitative profiling of endogenous retinoic acid in vivo and in vitro by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Mechanism of action of retinoic acid and its analogs
An In-depth Technical Guide to the Mechanism of Action of Retinoic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a pleiotropic signaling molecule essential for a vast array of biological processes, including embryonic development, cell proliferation, differentiation, and apoptosis.[1][2] Its profound effects on cellular physiology have made it and its synthetic analogs (retinoids) crucial molecules in both developmental biology research and clinical practice, with applications in dermatology and oncology. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the action of retinoic acid and its analogs, designed for researchers, scientists, and professionals involved in drug development. We will delve into the core signaling pathways, present quantitative data on receptor-ligand interactions, provide detailed experimental protocols for studying this pathway, and visualize these complex processes using detailed diagrams.
Core Mechanism of Action: The RAR/RXR Signaling Pathway
The biological effects of retinoic acid are primarily mediated through a family of nuclear receptors, which function as ligand-inducible transcription factors. This canonical pathway can be dissected into several key steps, from the cellular uptake of RA to the regulation of target gene expression.
Cellular Uptake and Metabolism
Retinoic acid is synthesized in the cytoplasm from its precursor, retinol (B82714) (vitamin A). Retinol is taken up by cells from circulation, where it is bound to retinol-binding protein (RBP). Once inside the cell, retinol is reversibly oxidized to retinaldehyde, which is then irreversibly oxidized to all-trans retinoic acid (ATRA), the most biologically active isomer.[3] The intracellular concentration of ATRA is tightly regulated through both its synthesis and its catabolism by cytochrome P450 enzymes of the CYP26 family.
Nuclear Translocation and Receptor Binding
As a lipophilic molecule, ATRA can diffuse into the nucleus. Here, it binds to its cognate receptors, the Retinoic Acid Receptors (RARs). There are three main subtypes of RARs: RARα, RARβ, and RARγ, each encoded by a separate gene.[1] RARs belong to the nuclear receptor superfamily and possess a modular structure, including a DNA-binding domain (DBD) and a ligand-binding domain (LBD).
Heterodimerization with RXR and DNA Binding
For transcriptional activity, RARs must form a heterodimer with another class of nuclear receptors, the Retinoid X Receptors (RXRs), of which there are also three subtypes: RXRα, RXRβ, and RXRγ. This RAR/RXR heterodimer is the functional unit that binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) located in the promoter regions of target genes.[3][4] RAREs typically consist of two direct repeats (DRs) of the consensus sequence 5'-AGGTCA-3', separated by a specific number of nucleotides. The spacing of these repeats can influence which nuclear receptor heterodimers can bind; RAR/RXR heterodimers preferentially bind to DR1, DR2, and DR5 elements.[3][4]
Transcriptional Regulation: Co-activators and Co-repressors
In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and is associated with a complex of co-repressor proteins, such as NCoR and SMRT. These co-repressors recruit histone deacetylases (HDACs), which maintain a condensed chromatin structure, thereby repressing gene transcription.
The binding of an agonist ligand, such as ATRA, to the LBD of RAR induces a conformational change in the receptor. This change leads to the dissociation of the co-repressor complex and the recruitment of a co-activator complex.[1] Co-activator proteins, including p160 family members (e.g., SRC-1) and CBP/p300, possess histone acetyltransferase (HAT) activity. Acetylation of histones leads to a more relaxed chromatin structure, facilitating the binding of the basal transcription machinery and RNA polymerase II, ultimately leading to the activation of target gene transcription.
Another important natural isomer is 9-cis-retinoic acid, which can bind to and activate both RARs and RXRs.[5][6] In contrast, ATRA is a high-affinity ligand for RARs but does not bind to RXRs.[5] The ability of 9-cis-retinoic acid to activate RXR adds another layer of complexity to retinoid signaling, as RXR can also form homodimers or heterodimers with other nuclear receptors.
The overall signaling pathway is depicted in the following diagram:
Caption: The canonical signaling pathway of all-trans retinoic acid (ATRA).
Quantitative Data on Retinoid-Receptor Interactions
The affinity of different retinoids for RAR and RXR subtypes, as well as their efficacy in activating transcription, are critical parameters in understanding their biological activity and in the development of synthetic analogs with desired therapeutic profiles. The following tables summarize key quantitative data from the literature.
Table 1: Binding Affinities (Kd) of Natural Retinoids for RAR and RXR Isoforms
| Ligand | Receptor | Kd (nM) | Reference |
| All-trans Retinoic Acid (ATRA) | RARα | 0.2 - 0.7 | [7] |
| RARβ | 0.2 - 0.7 | [7] | |
| RARγ | 0.2 - 0.7 | [7] | |
| 9-cis Retinoic Acid | RARα | 0.2 - 0.7 | [7] |
| RARβ | 0.2 - 0.7 | [7] | |
| RARγ | 0.2 - 0.7 | [7] | |
| RXRα | 15.7 | [7] | |
| RXRβ | 18.3 | [7] | |
| RXRγ | 14.1 | [7] |
Table 2: Binding Affinities (Ki) of Selected Synthetic Retinoids for RAR Isoforms
| Compound | Receptor | Ki (nM) | Reference |
| CD 271 (Adapalene analog) | RARα | 1100 | [8] |
| RARβ | 34 | [8] | |
| RARγ | 130 | [8] | |
| CD 495 | RARα | >1000 | [9] |
| RARβ | 20 | [9] | |
| RARγ | 40 | [9] | |
| Am580 | RARα | 0.8 | [9] |
| RARβ | 100 | [9] | |
| RARγ | >1000 | [9] |
Table 3: Transcriptional Activation (EC50) of RARE-Luciferase Reporter by Natural Retinoids and Metabolites
| Compound | RAR Isoform | EC50 (nM) | Reference |
| All-trans Retinoic Acid (ATRA) | RARα | 169 | [10] |
| RARβ | 9 | [10] | |
| RARγ | 2 | [10] | |
| 9-cis Retinoic Acid | RARα | 13 | [10] |
| RARβ | 173 | [10] | |
| RARγ | 58 | [10] | |
| 4-oxo-RA | RARα | 33 | [10] |
| RARβ | 8 | [10] | |
| RARγ | 89 | [10] | |
| 13-cis-RA | RARα | 124 | [10] |
| RARβ | 47 | [10] | |
| RARγ | 36 | [10] |
Table 4: Dissociation Constants (Kd) of RAR/RXR Heterodimer for Different RAREs
| RARE Type | Condition | Kd (nM) | Reference |
| DR5 | Apo | 1.7 | |
| DR1 | Apo | 6.1 | |
| DR0 | Apo | 33.5 | |
| IR0 | Apo | 1.9 |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the mechanism of action of retinoic acid and its analogs.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for a specific receptor.
Objective: To determine the dissociation constant (Kd) of a test compound for a specific RAR or RXR isoform.
Principle: A radiolabeled ligand with known affinity for the receptor is competed with increasing concentrations of an unlabeled test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined and used to calculate the inhibitory constant (Ki), which is an estimate of the Kd.
Materials:
-
Recombinant human RAR or RXR protein
-
Radiolabeled ligand (e.g., [³H]9-cis-Retinoic acid)
-
Unlabeled test compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Reaction Setup: In a 96-well plate, combine the receptor preparation, varying concentrations of the unlabeled test compound, and a fixed concentration of the radiolabeled ligand in the binding buffer. Include wells for total binding (radioligand and receptor only) and non-specific binding (radioligand, receptor, and a saturating concentration of unlabeled ligand).
-
Incubation: Incubate the plate at a specified temperature (e.g., 4°C or 30°C) for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a vacuum manifold to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the log of the test compound concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a radioligand binding assay.
Luciferase Reporter Gene Assay
This cell-based assay is used to quantify the transcriptional activity of RAR/RXR in response to retinoids.
Objective: To measure the dose-dependent activation of a RARE-driven reporter gene by a test compound.
Principle: Cells are transiently or stably transfected with a reporter plasmid containing a luciferase gene under the control of a minimal promoter and tandem repeats of a RARE. When the cells are treated with a retinoid, activated RAR/RXR heterodimers bind to the RARE and drive the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is proportional to the transcriptional activity.
Materials:
-
Mammalian cell line (e.g., HEK293, COS-7)
-
Expression vectors for RAR and RXR (optional, if not endogenously expressed)
-
RARE-luciferase reporter plasmid
-
Control plasmid for transfection normalization (e.g., expressing Renilla luciferase)
-
Transfection reagent
-
Cell culture medium and reagents
-
Test compounds
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Plate cells in a multi-well plate. Co-transfect the cells with the RARE-luciferase reporter plasmid, the control plasmid, and optionally, RAR/RXR expression vectors using a suitable transfection reagent.
-
Treatment: After an appropriate incubation period post-transfection, treat the cells with varying concentrations of the test compound or vehicle control.
-
Incubation: Incubate the cells for a sufficient duration (e.g., 16-24 hours) to allow for gene expression.
-
Cell Lysis: Lyse the cells using a lysis buffer compatible with the luciferase assay.
-
Luciferase Assay: Transfer the cell lysate to a luminometer plate. Add the firefly luciferase substrate and measure the luminescence. Then, add the Renilla luciferase substrate and measure the luminescence for the normalization control.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for variations in transfection efficiency and cell number. Plot the normalized luciferase activity as a function of the log of the test compound concentration and fit the data to a dose-response curve to determine the EC50 value.
Caption: Workflow for a luciferase reporter gene assay.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to identify the genomic regions where a specific protein, such as RAR or RXR, binds in vivo.
Objective: To determine the in vivo binding sites of RAR/RXR on a genome-wide scale (ChIP-seq) or at specific gene promoters (ChIP-qPCR).
Principle: Cells are treated with a cross-linking agent to covalently link proteins to DNA. The chromatin is then sheared into small fragments. An antibody specific to the protein of interest is used to immunoprecipitate the protein-DNA complexes. The cross-links are reversed, and the associated DNA is purified and analyzed by qPCR or high-throughput sequencing.
Materials:
-
Cells or tissue
-
Formaldehyde (B43269) (cross-linking agent)
-
Glycine (quenching agent)
-
Lysis and wash buffers
-
Sonicator or micrococcal nuclease for chromatin shearing
-
Antibody specific for RAR or RXR
-
Protein A/G magnetic beads or agarose
-
Elution buffer
-
Proteinase K and RNase A
-
DNA purification kit
-
qPCR machine and reagents or next-generation sequencing platform
Procedure:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into fragments of 200-500 bp using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the target protein (e.g., pan-RAR).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound chromatin.
-
Elution and Cross-link Reversal: Elute the complexes from the beads and reverse the cross-links by heating in the presence of a high salt concentration.
-
DNA Purification: Treat with RNase A and proteinase K, then purify the DNA.
-
Analysis: Analyze the purified DNA by qPCR using primers for specific target genes or by preparing a library for next-generation sequencing (ChIP-seq) to identify genome-wide binding sites.
Caption: Workflow for a Chromatin Immunoprecipitation (ChIP) assay.
Quantitative Real-Time PCR (qRT-PCR)
qRT-PCR is used to measure the relative or absolute quantity of a specific mRNA transcript, such as that of a retinoic acid target gene.
Objective: To quantify the change in expression of a retinoic acid target gene (e.g., RARB) in response to treatment with a test compound.
Principle: Total RNA is extracted from cells and reverse-transcribed into complementary DNA (cDNA). The cDNA is then used as a template for PCR with primers specific for the target gene and a reference (housekeeping) gene. The amplification of the PCR product is monitored in real-time using a fluorescent dye or probe. The cycle at which the fluorescence crosses a threshold (Cq value) is inversely proportional to the initial amount of the target transcript.
Materials:
-
Cells treated with test compound or vehicle
-
RNA extraction kit
-
Reverse transcriptase and reagents for cDNA synthesis
-
qPCR instrument
-
SYBR Green or TaqMan probe-based qPCR master mix
-
Primers for the target gene and a reference gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment and RNA Extraction: Treat cells with the test compound for the desired time. Harvest the cells and extract total RNA.
-
cDNA Synthesis: Reverse-transcribe the RNA into cDNA using a reverse transcriptase enzyme.
-
qPCR Reaction Setup: Set up the qPCR reactions in a multi-well plate, including reactions for the target gene and the reference gene for each sample, as well as no-template controls.
-
qPCR Run: Run the qPCR plate on a real-time PCR instrument using an appropriate thermal cycling protocol.
-
Data Analysis: Determine the Cq values for the target and reference genes for each sample. Calculate the relative expression of the target gene using the ΔΔCq method, normalizing to the reference gene and the vehicle-treated control.
Caption: Workflow for a quantitative real-time PCR (qRT-PCR) experiment.
Conclusion
The mechanism of action of retinoic acid and its analogs is a well-defined yet intricate process centered around the ligand-dependent activation of the RAR/RXR nuclear receptor heterodimer. This activation triggers a cascade of events, including the exchange of co-repressors for co-activators, chromatin remodeling, and the transcriptional regulation of a multitude of target genes that govern fundamental cellular processes. The quantitative understanding of ligand-receptor interactions and the application of the detailed experimental protocols outlined in this guide are paramount for the continued exploration of retinoid biology and the development of novel, receptor-selective therapeutic agents with improved efficacy and reduced side effects. The visual workflows provided serve as a clear and concise reference for these complex signaling and experimental pathways.
References
- 1. Retinoic acid receptor - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Structure of the RXR–RAR DNA-binding complex on the retinoic acid response element DR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 9-cis retinoic acid stereoisomer binds and activates the nuclear receptor RXR alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. Synthesis, structure-affinity relationships, and biological activities of ligands binding to retinoic acid receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Selective high affinity retinoic acid receptor alpha or beta-gamma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of retinoic acid receptor-dependent transcription by all-trans-retinoic acid metabolites and isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Imperative of Quantifying Retinoic Acid Isomers: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological significance of quantifying retinoic acid (RA) isomers. Retinoic acid, a crucial metabolite of vitamin A, exists in various isomeric forms, each with distinct biological activities that play pivotal roles in cellular differentiation, embryonic development, and the pathogenesis of various diseases, including cancer. The precise quantification of these isomers is paramount for understanding their complex signaling pathways, identifying biomarkers, and advancing therapeutic strategies. This document outlines the differential roles of key RA isomers, presents detailed methodologies for their quantification, and provides a framework for interpreting these data in a biological context.
The Differential Biological Roles of Retinoic Acid Isomers
Retinoic acid exerts its biological effects primarily through the activation of nuclear receptors, namely the retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[1][2] These receptors form heterodimers that bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating gene transcription.[1][3][4] The various isomers of retinoic acid exhibit different affinities for these receptors, leading to distinct downstream biological outcomes.
-
All-trans-retinoic acid (ATRA): As the most abundant and biologically active isomer, ATRA is a high-affinity ligand for RARs.[5] It is a potent regulator of cell growth, differentiation, and apoptosis.[6][7] The therapeutic efficacy of ATRA in treating acute promyelocytic leukemia (APL) is a classic example of its clinical relevance, where it induces the differentiation of malignant promyelocytes.[6]
-
9-cis-retinoic acid (9-cis-RA): This isomer is unique in that it can bind to and activate both RARs and RXRs.[2][5] This dual activity allows it to influence a broader range of gene expression, playing a role in development and cellular homeostasis.[8] Its ability to activate RXRs makes it a key player in pathways where RXR forms heterodimers with other nuclear receptors.
-
13-cis-retinoic acid (13-cis-RA): While exhibiting a lower binding affinity for RARs compared to ATRA, 13-cis-RA (isotretinoin) is widely used in the treatment of severe acne.[9][10] Evidence suggests that its biological activity may be partially mediated through its intracellular isomerization to ATRA.[10] The distinct therapeutic applications of these isomers underscore the importance of their specific quantification.
The differential activation of RAR and RXR by RA isomers initiates distinct signaling cascades, as depicted in the following pathway diagram.
References
- 1. publications.iarc.who.int [publications.iarc.who.int]
- 2. Quantification of retinoid concentrations in human serum and brain tumor tissues [agris.fao.org]
- 3. Rapid determination of retinoic acid and its main isomers in plasma by second-order high-performance liquid chromatography data modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.iarc.who.int [publications.iarc.who.int]
- 5. Deregulation of All-Trans Retinoic Acid Signaling and Development in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.iarc.who.int [publications.iarc.who.int]
- 7. Metabolic characteristics of 13-cis-retinoic acid (isotretinoin) and anti-tumour activity of the 13-cis-retinoic acid metabolite 4-oxo-13-cis-retinoic acid in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analysis, occurrence, and function of 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
4,4-Dimethyl Retinoic Acid: A Synthetic Retinoid Analog for Quantitative Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
4,4-Dimethyl Retinoic Acid is a synthetic analog of all-trans retinoic acid (ATRA), the biologically active metabolite of Vitamin A. While structurally similar to its natural counterpart, the strategic placement of two methyl groups at the C4 position of the cyclohexenyl ring dramatically alters its biological activity. This modification renders it largely inactive as a ligand for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), the nuclear receptors that mediate the genomic effects of retinoids. This lack of significant biological activity, combined with its structural resemblance to ATRA, makes this compound an invaluable tool in the field of retinoid research, primarily serving as an internal standard for the accurate quantification of endogenous retinoids in biological matrices using liquid chromatography-tandem mass spectrometry (LC/MS/MS). This technical guide provides a comprehensive overview of this compound, including its synthesis, physicochemical properties, its critical role in analytical biochemistry, and the experimental protocols for its application.
Introduction
Retinoids, a class of compounds derived from vitamin A, are crucial regulators of a myriad of physiological processes, including embryonic development, cellular differentiation and proliferation, vision, and immune function. The biological effects of retinoids are primarily mediated by all-trans retinoic acid (ATRA), which acts as a high-affinity ligand for nuclear retinoic acid receptors (RARs). Upon binding ATRA, RARs form heterodimers with retinoid X receptors (RXRs) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Given the potent and pleiotropic effects of retinoids, the precise quantification of their endogenous levels in tissues and biological fluids is of paramount importance in both basic research and clinical settings. The development of sensitive and specific analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), has enabled the accurate measurement of retinoids. A key component of such quantitative assays is the use of a suitable internal standard. An ideal internal standard should be chemically similar to the analyte of interest, exhibit similar extraction and ionization properties, but be distinguishable by mass spectrometry and, crucially, not be naturally present in the sample or interfere with the biological system being studied.
This compound has emerged as the internal standard of choice for the quantification of endogenous retinoic acid. Its structural similarity to ATRA ensures that it co-elutes and ionizes in a comparable manner, thus effectively correcting for variations in sample preparation and instrument response. The presence of the two additional methyl groups results in a distinct molecular weight, allowing for its differentiation from endogenous retinoids by the mass spectrometer. Most importantly, the modification at the C4 position is thought to sterically hinder its binding to the ligand-binding pocket of RARs, leading to a significant reduction or complete loss of biological activity. This property is critical, as it ensures that the internal standard does not perturb the retinoid signaling pathways being investigated.
This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to effectively utilize this synthetic retinoid analog in their studies.
Physicochemical Properties and Synthesis
Physicochemical Data
| Property | Value |
| IUPAC Name | (2E,4E,6E,8E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4,4-dimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
| Alternate Names | SRI 5397-41X |
| CAS Number | 104182-09-4[1] |
| Molecular Formula | C₂₂H₃₂O₂[1] |
| Molecular Weight | 328.49 g/mol [1] |
Proposed Synthesis
A potential starting material would be a C15-phosphonate or phosphonium (B103445) salt containing the 4,4-dimethylcyclohexenyl moiety, which would then be coupled with a C5-aldehyde or a related building block to form the full C20 carbon skeleton of retinoic acid.
Mechanism of Action (or Lack Thereof)
The biological actions of natural retinoids like all-trans retinoic acid are initiated by their binding to the ligand-binding pocket of retinoic acid receptors (RARs). This binding induces a conformational change in the receptor, leading to the dissociation of corepressors and the recruitment of coactivators, which ultimately results in the transcriptional activation of target genes.
The key structural feature of this compound that dictates its biological inactivity is the presence of two methyl groups at the C4 position of the cyclohexenyl ring. It is hypothesized that these bulky methyl groups create steric hindrance, preventing the molecule from effectively docking into the hydrophobic ligand-binding pocket of the RARs. This lack of high-affinity binding means that this compound does not efficiently activate the RAR/RXR heterodimer and therefore does not trigger the downstream signaling cascade that leads to changes in gene expression.
While direct quantitative data on the binding affinities (Kd values) of this compound for the different RAR and RXR subtypes are not available in the published literature, its widespread and successful use as an internal standard in numerous studies strongly supports the assertion of its biological inertness at the concentrations typically used in these assays.[2] An effective internal standard must not interfere with the biological system being analyzed, and the consistent results obtained using this compound across various experimental models underscore its suitability for this purpose.
The following diagram illustrates the canonical retinoid signaling pathway and highlights the point at which this compound is presumed to fail to act.
Application as an Internal Standard in LC/MS/MS
The primary and most significant application of this compound is as an internal standard for the quantification of endogenous all-trans retinoic acid and its isomers in biological samples by liquid chromatography-tandem mass spectrometry (LC/MS/MS).[2]
Rationale for Use
The use of an internal standard is crucial for accurate quantification in mass spectrometry-based assays. It helps to correct for variability introduced during sample preparation (e.g., extraction efficiency) and analysis (e.g., injection volume and ionization efficiency). The key characteristics of this compound that make it an excellent internal standard for retinoid analysis are:
-
Structural Similarity: Its core structure is very similar to that of endogenous retinoic acids, ensuring that it behaves similarly during extraction, chromatography, and ionization.
-
Mass Difference: The two additional methyl groups provide a distinct molecular weight (328.49 g/mol ) compared to all-trans retinoic acid (300.44 g/mol ), allowing for their separate detection by the mass spectrometer.
-
Biological Inertness: As previously discussed, its lack of significant biological activity prevents it from interfering with the retinoid signaling pathways being measured.
-
Commercial Availability: It is readily available from commercial suppliers, facilitating its routine use in analytical laboratories.
Experimental Protocol: Quantification of Retinoic Acid in Biological Tissues
The following is a generalized protocol for the extraction and quantification of retinoic acid from biological tissues using this compound as an internal standard. This protocol is based on methodologies described in the literature and should be optimized for specific tissue types and instrumentation.
4.2.1. Materials and Reagents
-
Biological tissue sample
-
This compound (internal standard)
-
All-trans Retinoic Acid (for standard curve)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Hexane (B92381), HPLC grade
-
Ethanol (EtOH), HPLC grade
-
Potassium hydroxide (B78521) (KOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Liquid nitrogen
-
Homogenizer
-
Centrifuge
-
Nitrogen evaporator
4.2.2. Sample Preparation and Extraction
-
Tissue Homogenization: Weigh the frozen tissue sample (typically 10-50 mg) and homogenize it on ice in a suitable buffer.
-
Internal Standard Spiking: Add a known amount of this compound solution in acetonitrile to the tissue homogenate.
-
Saponification (Optional, for total retinoic acid): To hydrolyze retinyl esters to retinol, add ethanolic KOH and incubate.
-
Liquid-Liquid Extraction:
-
Perform a two-step liquid-liquid extraction. First, extract the nonpolar retinoids (retinol and retinyl esters) with hexane.
-
Acidify the aqueous phase with HCl and then extract the more polar retinoic acids with hexane.
-
-
Evaporation and Reconstitution: Evaporate the final hexane extract to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small volume of the mobile phase for LC/MS/MS analysis.
4.2.3. LC/MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape and ionization.
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-20 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI), typically in positive ion mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for both the analyte (all-trans retinoic acid) and the internal standard (this compound).
-
all-trans Retinoic Acid: A common transition is m/z 301.2 → 205.2.
-
This compound: A common transition is m/z 329.2 → 229.2.
-
-
4.2.4. Data Analysis
-
A standard curve is generated by plotting the ratio of the peak area of the all-trans retinoic acid standard to the peak area of the internal standard against the concentration of the all-trans retinoic acid standard.
-
The concentration of retinoic acid in the biological sample is then determined by interpolating the ratio of the analyte peak area to the internal standard peak area from the standard curve.
The following diagram outlines the experimental workflow for the quantification of retinoic acid using this compound as an internal standard.
Conclusion
This compound stands as a crucial tool in the arsenal (B13267) of researchers studying the complex roles of retinoids in biology and disease. Its unique combination of structural similarity to endogenous retinoic acid and a profound lack of biological activity makes it an exemplary internal standard for quantitative analysis. The ability to accurately measure the often-low physiological concentrations of retinoic acid is fundamental to advancing our understanding of retinoid signaling in health and disease, and in the development of novel therapeutics that target this pathway. While the direct biological effects of this compound appear to be negligible, its indirect contribution to the field of retinoid research through enabling precise and reliable quantification is substantial. This technical guide has provided a detailed overview of its properties and applications, equipping researchers with the knowledge to effectively utilize this important synthetic retinoid analog.
References
An In-depth Technical Guide to the Physicochemical Properties of 4,4-Dimethyl Retinoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known physicochemical properties of 4,4-Dimethyl Retinoic Acid. Due to the limited availability of specific experimental data for this particular analog, this document also leverages data from its parent compound, all-trans retinoic acid (ATRA), to provide a comparative context for its potential biological activities and characteristics. This guide is intended to serve as a valuable resource for researchers and professionals engaged in drug development and cellular biology, offering a structured presentation of chemical data, an illustrative signaling pathway, and a detailed experimental protocol relevant to its analytical determination.
Introduction
Retinoids, a class of compounds derived from vitamin A, are critical signaling molecules in a myriad of biological processes, including cell growth, differentiation, and embryonic development.[1] Their therapeutic potential has been extensively explored, particularly in dermatology and oncology. This compound is a synthetic analog of all-trans retinoic acid (ATRA), characterized by the presence of two methyl groups at the fourth position of the cyclohexenyl ring. This structural modification can influence the molecule's interaction with retinoid receptors and its metabolic stability, potentially altering its biological activity and therapeutic profile. This guide summarizes the current state of knowledge regarding the physicochemical properties of this compound.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while basic identifiers are available, extensive experimental data on properties such as melting point, solubility, and pKa are not readily found in publicly accessible literature. For comparative purposes, the known properties of ATRA are also provided.
Table 1: Physicochemical Properties of this compound and ATRA
| Property | This compound | all-trans Retinoic Acid (ATRA) |
| Chemical Structure | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,4,4-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid | (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohex-1-en-1-yl)nona-2,4,6,8-tetraenoic acid |
| Molecular Formula | C₂₂H₃₂O₂[2] | C₂₀H₂₈O₂[3] |
| Molecular Weight | 328.49 g/mol [2] | 300.44 g/mol [3] |
| CAS Number | 104182-09-4[2] | 302-79-4[3] |
| Appearance | Not specified in literature | Yellow to light-orange crystalline powder[3] |
| Melting Point | Data not available | 180-182 °C[4] |
| Solubility | Data not available | Soluble in DMSO (~20 mg/ml), and ethanol (B145695) (~0.5 mg/ml). Sparingly soluble in aqueous solutions.[4] |
| pKa | Data not available | Data not available |
Signaling Pathway
Retinoic acid and its analogs exert their biological effects primarily through the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[5] These receptors are ligand-activated transcription factors that, upon binding to retinoic acid, form heterodimers (RAR/RXR) and bind to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes.[5] This interaction modulates the transcription of genes involved in cellular proliferation, differentiation, and apoptosis. While the specific signaling pathway for this compound has not been explicitly detailed, it is presumed to interact with the same canonical pathway as ATRA.
Caption: General signaling pathway of retinoic acid.
Experimental Protocols
Quantification of Retinoic Acid using this compound as an Internal Standard by Tandem Mass Spectrometry (MS/MS)
This protocol is adapted from a published method for the sensitive quantification of retinoic acid in biological samples.
Objective: To accurately measure the concentration of endogenous retinoic acid isomers in biological matrices.
Materials:
-
This compound (internal standard)
-
Acetonitrile (B52724) (ACN)
-
0.025 M KOH in ethanol
-
4 M HCl
-
Triple-quadrupole mass spectrometer with an atmospheric pressure chemical ionization (APCI) source
-
High-performance liquid chromatography (HPLC) system
Procedure:
-
Sample Preparation:
-
To each biological sample (e.g., tissue homogenate, serum), add a known amount of this compound in acetonitrile as an internal standard.
-
Add 0.025 M KOH in ethanol to the sample.
-
Perform a liquid-liquid extraction with hexane to separate nonpolar retinoids.
-
Acidify the aqueous phase with 4 M HCl.
-
Extract the polar retinoids, including retinoic acid and the internal standard, with hexane.
-
Evaporate the hexane extract to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography: Employ a suitable HPLC column and gradient to chromatographically separate the different retinoic acid isomers and the internal standard.
-
Mass Spectrometry:
-
Utilize an APCI source in positive ion mode.
-
Operate the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
Monitor the following transitions:
-
Retinoic Acid: m/z 301.1 [M+H]⁺ → m/z 205.0
-
This compound: m/z 329.4 [M+H]⁺ → m/z 151.3
-
-
Optimize instrumental parameters such as collision energy, declustering potential, and source temperature to achieve maximum sensitivity.
-
-
Data Analysis:
-
Quantify the endogenous retinoic acid concentration by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve.
Biological Activity
Specific studies detailing the biological activity of this compound are scarce. However, synthetic analogs of retinoic acid are often designed to modulate receptor binding affinity, selectivity, and metabolic stability. The dimethyl substitution at the 4-position of the cyclohexenyl ring may hinder metabolic oxidation at this site, a common deactivation pathway for ATRA. This could potentially lead to a longer biological half-life and altered potency. Further research is required to elucidate the specific effects of this modification on RAR and RXR binding and subsequent gene transcription.
Conclusion
This compound is a synthetic analog of retinoic acid with potential for modified biological activity. While its basic chemical identifiers are known, a comprehensive physicochemical profile remains to be established through further experimental investigation. The primary documented application of this compound is as an internal standard for the accurate quantification of endogenous retinoids. Future studies are warranted to explore its unique biological properties and potential therapeutic applications, particularly in comparison to its well-characterized parent compound, all-trans retinoic acid. This guide provides a foundational summary of the current knowledge to aid researchers in their future investigations of this and other novel retinoids.
References
A Technical Guide to Understanding Structural Similarity to All-trans-Retinoic Acid (ATRA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of molecules structurally similar to all-trans-retinoic acid (ATRA), a critical signaling molecule derived from vitamin A. The guide delves into the structural nuances of ATRA analogs, their biological activities, the experimental protocols used for their characterization, and the intricate signaling pathways they modulate.
Molecules Structurally Similar to ATRA
ATRA's structure, characterized by a β-ionone ring, a polyene chain with conjugated double bonds, and a carboxylic acid terminus, is the foundation for a vast array of natural and synthetic retinoids. Structural modifications to any of these three key domains can significantly impact the molecule's binding affinity for retinoic acid receptors (RARs) and retinoid X receptors (RXRs), as well as its overall biological activity.
Key Structural Features and Their Importance:
-
Carboxylic Acid Group: The terminal carboxyl group is crucial for high-affinity binding to the ligand-binding pocket of RARs. Esterification or amidation of this group generally leads to a significant reduction in biological activity.
-
Conjugated Double Bonds: The conjugated double bond system in the polyene tail is essential for the molecule's shape and electronic properties, which are critical for receptor binding and activation.
-
Cyclohexenyl Ring: The β-ionone ring contributes to the hydrophobic interactions within the receptor's ligand-binding pocket.
Generations of Retinoids:
Retinoids are often categorized into generations based on their structural characteristics and specificity:
-
First-generation: These are non-aromatic retinoids, including ATRA and its isomers like 13-cis-retinoic acid (isotretinoin) and 9-cis-retinoic acid (alitretinoin).
-
Second-generation: These are mono-aromatic retinoids, such as etretinate (B1671770) and its active metabolite acitretin, which were developed to improve the therapeutic index.
-
Third-generation: These are poly-aromatic retinoids, which exhibit greater receptor selectivity. This class includes adapalene (B1666599) (RARβ/γ selective), tazarotene (B1682939) (RARβ/γ selective), and bexarotene (B63655) (RXR selective).
-
Fourth-generation: This newer class of retinoids, such as seletinoid G, has a more rigid structure, further enhancing receptor selectivity and improving the safety profile.
A notable synthetic analog is Tamibarotene (Am80), which possesses a rigid aromatic ring structure, leading to increased stability and higher specificity for RARα and RARβ compared to ATRA.
Quantitative Data on ATRA and Its Analogs
The biological activity of ATRA and its analogs is quantified through various in vitro assays. The following tables summarize key quantitative data for a selection of these compounds, including their binding affinities for RARs and their effects on cancer cell lines.
Table 1: Binding Affinities (IC50/Kd) of Selected Retinoids for Retinoic Acid Receptors (RARs)
| Compound | RARα (nM) | RARβ (nM) | RARγ (nM) | Receptor Type |
| All-trans-retinoic acid (ATRA) | 20.1 | >5,000 | >5,000 | RARα selective agonist |
| EC19 | - | - | - | - |
| EC23 | - | - | - | - |
| Bexarotene (LGD1069) | >1000 | >1000 | >1000 | RXR selective agonist |
Note: A comprehensive table with more Kd values is needed for a complete comparison. The available data shows the high selectivity of some synthetic analogs.
Table 2: Antiproliferative Activity (IC50, µM) of ATRA and Synthetic Analogs in Various Cancer Cell Lines
| Compound | HepG2 (Liver) | Caco-2 (Colorectal) | MCF-7 (Breast) | HT-29 (Colorectal) | A549 (Lung) |
| All-trans-retinoic acid (ATRA) | 36.2 ± 1.9 | 58.0 ± 1.0 | 99.0 ± 0.26 | 0.002 ± 0.01 | 84.7 ± 3.2[1] |
| EC19 | 42.2 ± 0.92 | 10.8 ± 0.1 | 9.4 ± 0.13 | - | - |
| EC23 | 0.74 ± 0.001 | 14.7 ± 0.73 | 5.56 ± 0.01 | - | - |
Experimental Protocols
The characterization of novel ATRA analogs involves a series of well-defined experimental protocols to assess their binding affinity, transcriptional activity, and cellular effects.
Luciferase Reporter Assay for RAR Activation
This assay is used to determine the ability of a compound to activate RARs and induce gene transcription.
Principle: HEK293 cells are engineered to express a firefly luciferase reporter gene under the control of a retinoic acid response element (RARE). The cells also constitutively express a specific human RAR subtype (e.g., RARα). When a ligand binds to and activates the RAR, the RAR/RXR heterodimer binds to the RARE and drives the expression of luciferase. The amount of light produced upon addition of luciferin (B1168401) is proportional to the level of receptor activation.
Detailed Protocol:
-
Cell Culture and Plating:
-
Culture RARα Luciferase Reporter HEK293 cells in appropriate growth medium.
-
24 hours before the assay, switch to a serum-free or low-serum assay medium.
-
Dissociate the cells and seed approximately 30,000 cells per well in 90 µL of assay medium in a 96-well white, clear-bottom plate.[2]
-
-
Compound Preparation and Addition:
-
Prepare a serial dilution of the test compound and a reference agonist (e.g., ATRA) in assay medium containing 0.5% DMSO. The final DMSO concentration in the wells should not exceed 0.1%.[2]
-
Add 10 µL of the diluted compounds to the respective wells. For control wells, add 10 µL of assay medium with 0.5% DMSO.[2]
-
-
Incubation:
-
Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.[2]
-
-
Luciferase Assay:
-
Equilibrate the plate and the luciferase detection reagent to room temperature.
-
Add 100 µL of the ONE-Step™ Luciferase reagent to each well.
-
Gently agitate the plate at room temperature for approximately 15 minutes to ensure cell lysis and signal generation.[2]
-
-
Data Acquisition:
-
Measure the luminescence in each well using a luminometer.
-
The data is typically plotted as luminescence intensity versus compound concentration to determine the EC₅₀ value.
-
Flow Cytometry for CD11b Expression to Assess Cell Differentiation
This protocol is used to quantify the differentiation of myeloid leukemia cells (e.g., HL-60) into granulocytes, a process often induced by retinoids. CD11b is a cell surface marker that is upregulated during granulocytic differentiation.
Principle: Cells are treated with the test compound and then stained with a fluorescently labeled antibody specific for CD11b. Flow cytometry is then used to measure the fluorescence intensity of individual cells, allowing for the quantification of the percentage of CD11b-positive cells and the mean fluorescence intensity, which are indicative of differentiation.
Detailed Protocol:
-
Cell Culture and Treatment:
-
Culture HL-60 cells in appropriate medium.
-
Seed the cells at a desired density and treat with various concentrations of the test compound or a vehicle control.
-
Incubate the cells for a specified period (e.g., 48-72 hours) to allow for differentiation.
-
-
Cell Staining:
-
Harvest the cells by centrifugation and wash with ice-cold PBS.
-
Resuspend the cells in a staining buffer (e.g., PBS with 1% BSA).
-
Add a PE-conjugated anti-CD11b antibody and an isotype control antibody to separate tubes of cells.
-
Incubate on ice for 30 minutes in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells to remove unbound antibody and resuspend in staining buffer.
-
Analyze the cells on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter properties.
-
Measure the fluorescence intensity in the appropriate channel (e.g., PE).
-
Determine the percentage of CD11b-positive cells and the mean fluorescence intensity compared to the isotype control.
-
Competitive Binding Assay
This assay determines the affinity of a test compound for a specific receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled ligand.
Principle: A constant concentration of a high-affinity labeled ligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The amount of labeled ligand that remains bound to the receptor is then measured. A potent competitor will displace the labeled ligand at lower concentrations.
Detailed Protocol (Fluorescence Competition Assay Example):
-
Reagent Preparation:
-
Prepare a solution of the target protein (e.g., CRABP-II) and a fluorescent retinoid probe (e.g., DC271) in a suitable buffer.
-
Prepare serial dilutions of the unlabeled test compound and a known competitor (e.g., ATRA).
-
-
Assay Setup:
-
In a 96-well black plate, add the protein and fluorescent probe solution to each well.
-
Add the serially diluted test compounds and the known competitor to the respective wells.
-
-
Incubation:
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium.
-
-
Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a fluorescence plate reader at the appropriate excitation and emission wavelengths for the fluorescent probe.
-
-
Data Analysis:
-
The reduction in fluorescence signal is proportional to the displacement of the fluorescent probe by the test compound.
-
Plot the percentage of inhibition versus the concentration of the test compound to determine the IC₅₀ value. The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.[3]
-
Signaling Pathways and Experimental Workflows
ATRA Signaling Pathway
ATRA exerts its biological effects primarily through the nuclear retinoic acid receptors (RARs). The canonical signaling pathway is as follows:
Caption: Canonical ATRA signaling pathway.
In the absence of a ligand, the RAR/RXR heterodimer binds to RAREs in the promoter region of target genes and recruits co-repressors like N-CoR and SMRT, which in turn recruit histone deacetylases (HDACs) to suppress gene transcription.[4][5] Upon ATRA binding to RAR, the receptor undergoes a conformational change, leading to the dissociation of co-repressors and the recruitment of co-activators, such as the p160 family of proteins and histone acetyltransferases (HATs), which promote chromatin decondensation and initiate gene transcription.[4]
Interaction with the mTOR Pathway
Recent studies have revealed crosstalk between the retinoic acid and mTOR signaling pathways. ATRA can inhibit the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival. This inhibition can contribute to the anti-cancer effects of retinoids.
Experimental Workflow for Characterization of Novel ATRA Analogs
The preclinical characterization of a novel ATRA analog typically follows a logical progression of in vitro and cell-based assays.
Caption: Preclinical characterization workflow for novel ATRA analogs.
This workflow begins with assessing the compound's ability to bind to RARs and/or RXRs and subsequently activate transcription. Promising candidates are then evaluated in cell-based assays to determine their effects on key cellular processes such as proliferation, differentiation, and apoptosis. This systematic approach allows for the identification of lead compounds with desirable biological activities for further development.
References
An In-depth Technical Guide to Retinoid Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core retinoid signaling pathways, emphasizing the molecular mechanisms that govern cellular responses to retinoids. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development who are focused on leveraging this critical biological system. The guide includes structured quantitative data, detailed experimental protocols for key assays, and visualizations of the signaling cascades.
Introduction to Retinoid Signaling
Retinoids, a class of compounds derived from vitamin A (retinol), are essential regulators of a multitude of biological processes, including embryonic development, cell proliferation and differentiation, apoptosis, and immune function.[1][2][3] The biological effects of retinoids are primarily mediated by their active metabolite, all-trans retinoic acid (atRA), which functions as a high-affinity ligand for nuclear receptors.[4][5] The retinoid signaling pathway is a complex network that can be broadly categorized into two main branches: the canonical genomic pathway and the non-genomic pathway.
The genomic pathway involves the direct regulation of gene transcription by retinoic acid receptors (RARs) and retinoid X receptors (RXRs).[6][7] These receptors are ligand-activated transcription factors that, upon binding to retinoic acid, modulate the expression of target genes by binding to specific DNA sequences known as retinoic acid response elements (RAREs).[1][3]
The non-genomic pathway , a more recently emerging area of research, involves rapid cellular responses that are independent of gene transcription.[4][8][9] These effects are often mediated by the activation of intracellular kinase cascades and can influence processes such as cell survival and migration.[4][10]
Core Components of the Retinoid Signaling Pathway
The specificity and efficacy of retinoid signaling are determined by a series of key molecular players, from transport proteins to the nuclear receptors that ultimately execute the transcriptional response.
Retinoid Transport and Metabolism
Dietary vitamin A, in the form of retinyl esters or β-carotene, is metabolized to retinol (B82714).[7] Retinol circulates in the bloodstream bound to retinol-binding protein (RBP).[11][12] Cellular uptake of the retinol-RBP complex can be mediated by the membrane receptor STRA6.[11]
Once inside the cell, retinol is bound by cellular retinol-binding proteins (CRBPs), which chaperone it to enzymes for further metabolism.[13][14][15] Retinol is first oxidized to retinaldehyde by retinol dehydrogenases (RDHs) or alcohol dehydrogenases (ADHs).[16][17] Subsequently, retinaldehyde is irreversibly oxidized to retinoic acid by retinaldehyde dehydrogenases (RALDHs).[18][19][20] Cellular retinoic acid-binding proteins (CRABPs) then bind to retinoic acid, facilitating its transport to the nucleus or targeting it for degradation.[13][21]
Nuclear Receptors: RAR and RXR
The central mediators of the genomic effects of retinoids are the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which belong to the nuclear receptor superfamily.[6][22] There are three subtypes of each receptor: RARα, RARβ, and RARγ, and RXRα, RXRβ, and RXRγ.[23]
RARs can be activated by both all-trans retinoic acid (atRA) and its isomer, 9-cis retinoic acid.[7][24] In contrast, RXRs are exclusively activated by 9-cis retinoic acid.[7][24] In most biological contexts, RARs and RXRs function as heterodimers (RAR/RXR) that bind to RAREs in the promoter regions of target genes.[1][6][25]
In the absence of a ligand, the RAR/RXR heterodimer is bound to RAREs and complexed with corepressor proteins, actively repressing gene transcription.[23] Ligand binding induces a conformational change in the receptors, leading to the dissociation of corepressors and the recruitment of coactivator proteins, which in turn activates transcription.[23][26]
Quantitative Data in Retinoid Signaling
The following tables summarize key quantitative data related to ligand binding affinities and the affinity of RAR/RXR heterodimers for various DNA response elements.
| Ligand | Receptor | Dissociation Constant (Kd) | Reference(s) |
| all-trans Retinoic Acid | RARα | ~0.2 nM | [27] |
| all-trans Retinoic Acid | RARβ | ~0.4 nM | [4] |
| all-trans Retinoic Acid | RARγ | ~0.2 nM | [4] |
| 9-cis Retinoic Acid | RARα | ~0.8 nM | [27] |
| 9-cis Retinoic Acid | RARβ | ~0.7 nM | [4] |
| 9-cis Retinoic Acid | RARγ | ~0.5 nM | [4] |
| 9-cis Retinoic Acid | RXRα | 15.7 nM | [4] |
| 9-cis Retinoic Acid | RXRβ | 18.3 nM | [4] |
| 9-cis Retinoic Acid | RXRγ | 14.1 nM | [4] |
| all-trans Retinol | RARα | 4-7 fold less potent than atRA | [28] |
| all-trans Retinol | RARβ | 4-7 fold less potent than atRA | [28] |
| all-trans Retinol | RARγ | 4-7 fold less potent than atRA | [28] |
| DNA Response Element | Ligand Status | Dissociation Constant (Kd) | Reference(s) |
| DR0 | Apo (unliganded) | 33.5 nM | [14] |
| DR1 | Apo (unliganded) | 6.1 nM | [14] |
| DR5 | Apo (unliganded) | 1.7 nM | [14][16] |
| IR0 | Apo (unliganded) | 1.9 nM | [14][16] |
| DR5 | Agonist-bound | 2.4 nM | [14] |
| IR0 | Agonist-bound | 3.8 nM | [14] |
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key retinoid signaling pathways.
References
- 1. An improved RT-PCR protocol for the quantitation of human retinoic acid receptor RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Identification of Stage-Specific Gene Expression Signatures in Response to Retinoic Acid during the Neural Differentiation of Mouse Embryonic Stem Cells [frontiersin.org]
- 3. Accurate Measurement of Cell Number–Normalized Differential Gene Expression in Cells Treated With Retinoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Transcriptional Factors Mediating Retinoic Acid Signals in the Control of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Increased Molecular Flexibility Widens the Gap between Ki and Kd values in Screening for Retinoid X Receptor Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mapping the genomic binding sites of the activated retinoid X receptor in murine bone marrow-derived macrophages using chromatin immunoprecipitation sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. luciferase-based reporter assays: Topics by Science.gov [science.gov]
- 9. Multi-species transcriptome meta-analysis of the response to retinoic acid in vertebrates and comparative analysis of the effects of retinol and retinoic acid on gene expression in LMH cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The Retinoid X Receptors and Their Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
- 15. Global analysis of gene expression changes during retinoic acid-induced growth arrest and differentiation of melanoma: comparison to differentially expressed genes in melanocytes vs melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Transcriptional activities of retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Binding of 9-cis-retinoic acid and all-trans-retinoic acid to retinoic acid receptors alpha, beta, and gamma. Retinoic acid receptor gamma binds all-trans-retinoic acid preferentially over 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. bpsbioscience.com [bpsbioscience.com]
- 20. The development of methodologies for high-throughput retinoic acid binding assays in drug discovery and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. RAR/RXR binding dynamics distinguish pluripotency from differentiation associated cis-regulatory elements - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Identification of transcriptional regulatory cascades in retinoic acid-induced growth arrest of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 24. Mutational analysis reveals that all-trans-retinoic acid, 9-cis-retinoic acid, and antagonist interact with distinct binding determinants of RARalpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Analysis of altered gene expression profiles in retinoic acid or CpG-treated Sprague-Dawley rats with MNU-induced mammary adenocarcinoma by cDNA macro array - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Regulation of RXR-RAR Heterodimers by RXR- and RAR-Specific Ligands and Their Combinations [mdpi.com]
- 27. escholarship.org [escholarship.org]
- 28. All-trans-retinol is a ligand for the retinoic acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Quantification of All-trans-Retinoic Acid in Plasma using LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction: All-trans-retinoic acid (ATRA), a metabolite of vitamin A, is a crucial signaling molecule involved in cell differentiation, proliferation, and embryonic development.[1][2] Its physiological and pharmacological importance necessitates sensitive and reliable methods for its quantification in biological matrices like plasma. This document provides a detailed protocol for the determination of ATRA in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly specific and sensitive analytical technique.[3][4] The method is suitable for clinical research, pharmacokinetic studies, and drug development applications.
Retinoic Acid Signaling Pathway
Retinoic acid (RA) signaling is initiated when RA, synthesized from retinol (B82714) (Vitamin A), enters the nucleus of a target cell.[5] Inside the nucleus, RA binds to heterodimers of Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs).[2][6] This ligand-receptor complex then binds to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, modulating their transcription to control various cellular processes.[5]
Caption: A simplified diagram of the retinoic acid signaling pathway.
Experimental Protocol: LC-MS/MS Method
This protocol is based on a validated method for the sensitive quantification of ATRA in human plasma.[3][4]
1. Materials and Reagents:
-
All-trans-retinoic acid (ATRA) reference standard
-
Acitretin (Internal Standard, IS)
-
Methanol (B129727) (HPLC or LC-MS grade)
-
Methyl tert-butyl ether (MTBE)
-
Acetic acid
-
Water (LC-MS grade)
-
Formaldehyde
-
Dimethyl formamide (B127407) (DMF)
-
Human plasma (blank, heparinized)
2. Standard and Quality Control (QC) Sample Preparation:
-
Stock Solutions: Prepare stock solutions of ATRA (1.085 mg/mL) and Acitretin (IS, 1.144 mg/mL) in methanol.[3]
-
Working Solutions: Serially dilute the ATRA stock solution with methanol to create working standard solutions. Prepare an IS working solution of 114.40 ng/mL by diluting the IS stock solution with methanol–water (50:50, v/v).[3]
-
Calibration Standards & QCs: To minimize interference from endogenous ATRA, use blank plasma that has been exposed to sunshine for 6 hours.[3] Spike 500 µL of this blank plasma with the appropriate working solutions to achieve final concentrations for the calibration curve (e.g., 0.45, 0.90, 1.81, 5.42, 12.06, 36.17, 108.50, and 217.00 ng/mL).[3] Prepare QC samples similarly at low, medium, and high concentrations (e.g., 0.90, 12.06, 173.60 ng/mL).[3]
3. Sample Preparation (Liquid-Liquid Extraction): The following workflow outlines the extraction of ATRA from plasma samples. Liquid-liquid extraction (LLE) is preferred over protein precipitation (PPT) as it provides higher extraction efficacy and reduces matrix interference.[3]
Caption: Workflow for liquid-liquid extraction of retinoic acid from plasma.
4. LC-MS/MS Analytical Method:
-
HPLC System: Standard HPLC system with a binary pump.
-
Column: HyPURITY C18 (150 mm × 2.1 mm, 5 µm) maintained at 40°C.[3]
-
Autosampler: Maintained at 10°C.[3]
-
Mobile Phase:
-
Flow Rate: 0.3 mL/min.[3]
-
Composition: Isocratic, 40% Phase A and 60% Phase B.[3]
-
Injection Volume: 10 µL.[3]
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., API 4000).[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI).[3]
-
Scan Type: Multiple Reaction Monitoring (MRM).[3]
-
MRM Transitions:
-
Key MS Parameters: Ion spray voltage 5.5 kV, source temperature 500°C.[3]
5. Method Validation and Data Analysis: The method should be validated according to regulatory guidelines (e.g., FDA).[3] A calibration curve is constructed by plotting the peak area ratio of ATRA to the IS against the nominal concentration of the calibration standards. A weighted (1/x) linear regression is used for quantification.
Summary of Quantitative Data
The performance of different analytical methods for retinoic acid quantification is summarized below. LC-MS/MS methods generally offer superior sensitivity compared to HPLC-UV.
| Parameter | LC-MS/MS Method 1 | LC-MS/MS Method 2 | HPLC-UV Method |
| Analyte(s) | All-trans-Retinoic Acid | Retinoids & Metabolites | Retinoic Acid Isomers & Retinol |
| Matrix | Human Plasma | Serum | Human Plasma |
| LLOQ | 0.45 ng/mL[3][4] | 1 ng/mL[7] | 0.5 µg/L (~0.5 ng/mL)[8] |
| Linear Range | 0.45–217.00 ng/mL[3][4] | 1–1000 ng/mL[9] | Not specified, quantifies physiological levels |
| Extraction Recovery | >75% for ATRA and IS[3] | Not specified | 95% (for Retinol)[10] |
| Intra-day Precision (%RSD) | < 5.90%[3] | < 10%[9] | 3.4% - 4.8%[8] |
| Inter-day Precision (%RSD) | < 7.46%[3] | < 10%[9] | 3.0% - 4.8% (for all analytes)[8] |
| Accuracy (%RE) | 98.98% to 106.19%[3] | Not specified | Not specified |
| Internal Standard | Acitretin[3][4] | Retinoid ISTD Mixture[9] | Arotinoid ethylsulfonic acid[8] |
| Reference | [3][4] | [7][9] | [8][11] |
Conclusion: The described LC-MS/MS protocol provides a robust, sensitive, and specific method for the quantification of all-trans-retinoic acid in plasma. The liquid-liquid extraction procedure effectively removes interfering matrix components, and the use of a stable isotope-labeled internal standard ensures high accuracy and precision. This application note serves as a comprehensive guide for researchers requiring reliable measurement of this critical biomolecule.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoic acid signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. journals.biologists.com [journals.biologists.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sav.sk [sav.sk]
Sample preparation for retinoic acid analysis using an internal standard
Quantitative Analysis of Retinoic Acid in Biological Matrices using an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Introduction
Retinoic acid (RA), an active metabolite of vitamin A, is a critical signaling molecule involved in a myriad of physiological processes, including embryonic development, cell differentiation, proliferation, and apoptosis. Given its potent biological activities, the accurate quantification of RA in biological matrices is paramount for understanding its physiological roles, its involvement in pathological conditions, and for the development of retinoid-based therapeutics.
This application note provides a detailed protocol for the sample preparation and analysis of retinoic acid from biological samples, such as plasma, serum, and tissues, using a robust internal standard methodology coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an internal standard is crucial for correcting for analyte losses during sample preparation and for variations in instrument response, thereby ensuring high accuracy and precision.[1][2]
Signaling Pathway of Retinoic Acid
Retinoic acid exerts its biological effects by binding to nuclear receptors, namely the Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). Upon ligand binding, these receptors form heterodimers (RAR/RXR) that bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription.
Caption: Retinoic Acid Signaling Pathway.
Materials and Reagents
-
Solvents: Acetonitrile (B52724) (ACN), Methanol (B129727) (MeOH), Hexane (B92381), Ethyl Acetate, Methyl-tert-butyl ether (MTBE) - all HPLC or LC-MS grade.
-
Acids: Formic acid, Acetic acid, Hydrochloric acid (HCl).
-
Salts: Potassium hydroxide (B78521) (KOH).
-
Standards: All-trans-retinoic acid (atRA), Isotretinoin (13-cis-RA).
-
Internal Standard (IS): All-trans-retinoic acid-d5 (atRA-d5) or All-trans-4,4-dimethyl-RA.
-
Water: Ultrapure water (18.2 MΩ·cm).
-
Biological Matrix: Plasma, Serum, or Tissue Homogenate.
-
Labware: Amber glass vials, tubes, and volumetric flasks to protect from light.[3]
Experimental Workflow
The overall experimental workflow for the sample preparation of retinoic acid for LC-MS/MS analysis is depicted below. This process involves sample collection, addition of an internal standard, extraction of the analyte, and finally, analysis.
Caption: Sample Preparation Workflow for Retinoic Acid Analysis.
Experimental Protocols
Note: All procedures involving retinoids should be performed under yellow or red light to prevent photodegradation. Use amber glassware.[4]
Preparation of Standard and Internal Standard Stock Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of all-trans-retinoic acid and the internal standard (e.g., atRA-d5) into separate 1 mL amber volumetric flasks.
-
Dissolve the compounds in methanol and bring to volume.
-
Working Solutions: Prepare serial dilutions of the stock solutions in methanol to create calibration standards ranging from 1 ng/mL to 1000 ng/mL.[5] Prepare a working solution of the internal standard at a concentration of 100 ng/mL.
-
Store all solutions at -80°C.
Sample Preparation from Plasma/Serum
This protocol is adapted from established liquid-liquid extraction (LLE) procedures.[3][6][7]
-
Thaw plasma or serum samples on ice.
-
To a 200 µL aliquot of plasma/serum in an amber tube, add 20 µL of the 100 ng/mL internal standard working solution and vortex briefly.[7]
-
Acidification: Add 5 µL of 10 M HCl to acidify the sample.[3][6]
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to precipitate proteins.[3][7] Vortex for 1 minute.
-
Transfer the supernatant to a new amber tube.
-
Liquid-Liquid Extraction: Add 300 µL of hexane and 300 µL of ethyl acetate.[3][6] Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 5 minutes at 4°C to separate the phases.
-
Transfer the upper organic layer to a clean amber tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 1:3 water and methanol) for LC-MS/MS analysis.[5]
Sample Preparation from Tissue
-
Accurately weigh 10-20 mg of frozen tissue.[1]
-
Homogenize the tissue in 500 µL of ice-cold saline.
-
To the homogenate, add 15 µL of the 50 nM internal standard (all-trans-4,4-dimethyl-RA in acetonitrile).[2]
-
Add 1 mL of 0.025 M KOH in ethanol (B145695) and vortex.[2]
-
Add 10 mL of hexane, vortex, and centrifuge to separate the phases. The upper hexane layer containing neutral lipids can be removed.[2]
-
Acidify the remaining aqueous phase with 4 M HCl.
-
Extract the retinoic acid with 10 mL of hexane.
-
Transfer the hexane layer to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 60 µL of acetonitrile for analysis.[8]
Data Presentation
The use of an internal standard allows for the accurate quantification of retinoic acid across a range of concentrations. The performance of the method should be evaluated for linearity, recovery, precision, and accuracy.
| Parameter | All-trans-Retinoic Acid | 13-cis-Retinoic Acid |
| Linearity Range | 1 - 1000 ng/mL[5] | 1 - 1000 ng/mL[5] |
| Correlation Coefficient (R²) | > 0.99 | > 0.99 |
| Lower Limit of Detection (LOD) | 0.02 ng/mL[6] | ~0.1 ng/mL |
| Lower Limit of Quantitation (LLOQ) | ~0.1 ng/mL | ~0.2 ng/mL |
| Mean Extraction Recovery | 89.7 ± 9.2%[6] | 85 - 95% |
| Intra-assay Precision (%CV) | < 10%[7] | < 10% |
| Inter-assay Precision (%CV) | < 15% | < 15% |
Troubleshooting
-
Low Recovery:
-
Ensure complete protein precipitation and phase separation.
-
Optimize extraction solvent composition and volumes.
-
Check for analyte degradation by ensuring all steps are performed under minimal light and low temperatures.
-
-
High Variability:
-
Ensure accurate and consistent addition of the internal standard.
-
Vortex samples thoroughly at each step.
-
Check for instrument stability.
-
-
Peak Tailing or Splitting in Chromatography:
-
Ensure the reconstitution solvent is compatible with the initial mobile phase.
-
Check for column degradation.
-
Optimize the chromatographic method (gradient, flow rate).
-
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. mdpi.com [mdpi.com]
- 4. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry and Association with Lipid Profile in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Retinoids from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the liquid-liquid extraction (LLE) of retinoids from various biological matrices, including plasma, serum, and liver tissue. These protocols are designed to be a valuable resource for researchers, scientists, and professionals in drug development who are involved in the analysis of retinoids.
Introduction
Retinoids, a class of compounds derived from vitamin A, play crucial roles in various physiological processes, including vision, cell growth and differentiation, and immune function. Accurate quantification of retinoids in biological matrices is essential for understanding their metabolism, biological activity, and role in health and disease. Liquid-liquid extraction is a widely used and effective method for isolating retinoids from complex biological samples prior to their analysis by techniques such as high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).
This guide offers detailed, step-by-step protocols for the LLE of retinoids from plasma, serum, and liver tissue. It also includes information on the preparation of standards, data presentation in tabular format for easy comparison, and troubleshooting tips to address common challenges such as matrix effects. Additionally, visual representations of the experimental workflow and the retinoic acid signaling pathway are provided to enhance understanding.
Stability and Handling of Retinoids
Retinoids are susceptible to degradation by light, heat, and oxidation.[1] Therefore, all procedures should be performed under yellow or red light to prevent isomerization and degradation.[2] Samples should be processed on ice, and tissues should be frozen in liquid nitrogen immediately after collection and stored at -80°C until analysis.[2][3] Stock solutions of retinoid standards should be prepared in amber vials and stored at -20°C or -80°C under an inert gas.[1][4]
Data Presentation
The following tables summarize quantitative data from various studies on the liquid-liquid extraction and analysis of retinoids, providing a comparative overview of method performance.
Table 1: Recovery Rates of Retinoids Using Liquid-Liquid Extraction
| Retinoid | Biological Matrix | Extraction Method | Recovery Rate (%) | Reference |
| Retinol (B82714) | Human Plasma | Ethanol (B145695) deproteinization, hexane (B92381) extraction | 93.4 - 96.5 | [5] |
| Retinyl Palmitate | Human Plasma | Ethanol deproteinization, hexane extraction | 92.7 - 96.0 | [5] |
| Retinol | Mouse Liver | Spiked sample | 100.31 - 105.79 | [6] |
| Various Retinoids | Biological Samples | Automated solid-phase extraction | 80 - 90 | [7] |
| Retinoic Acid | Ram Plasma | 2-propanol-dichloromethane extraction | 73.7 | [5] |
| Retinol | Ram Plasma | 2-propanol-dichloromethane extraction | 90.2 | [5] |
| Retinyl Palmitate | Ram Plasma | 2-propanol-dichloromethane extraction | 87.7 | [5] |
Table 2: Linearity and Limits of Quantification (LLOQ) for Retinoid Analysis
| Analyte | Analytical Method | Linearity Range | LLOQ | Reference |
| Retinol, Retinyl Esters | HPLC-UV | 0.4 - 1000 pmol | 0.2 pmol (Retinol), 0.7 pmol (Retinyl Esters) | [2] |
| Retinal | HPLC-UV | 0.4 - 600 pmol | 0.2 pmol | [2] |
| 12 Retinoids | LC-MS/MS | 1 - 1000 ng/mL | Sub ng/mL levels | [8][9] |
| Retinoic Acid Isomers | UHPLC-MS/MS | 0.1 - 20 nM | On-column LLOQ >9 signal-to-noise | [10] |
| Retinol | UPLC-MS/MS | Up to 6.0 µmol/L | 0.07 µmol/L | [11] |
| α-Tocopherol | UPLC-MS/MS | Up to 80.0 µmol/L | 0.26 µmol/L | [11] |
| Retinoic Acid | LC-MS/MS | 250 attomol - 10 pmol | - | [3] |
| Retinol | HPLC-UV | 2.5 - 2000 ng/ml | 2.5 ng/ml | [5] |
| Retinyl Palmitate | HPLC-UV | 2.5 - 2000 ng/ml | 2.5 ng/ml | [5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Retinol and Retinyl Esters from Serum/Plasma
This protocol is adapted from a widely used method for the analysis of retinol and retinyl esters in serum or plasma.[4]
Materials:
-
Serum or plasma sample
-
Ethanol
-
Hexane
-
Internal standard (e.g., retinyl acetate)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Pipette 100 µL of serum or plasma into a glass test tube.
-
Add 25 µL of the internal standard solution (e.g., retinyl acetate (B1210297) in ethanol).
-
Add ethanol to achieve a 1:1 ratio with the total serum/plasma volume.
-
Briefly vortex the tube to mix and precipitate proteins.
-
Add 4 mL of hexane and vortex vigorously for 30 seconds, repeating twice.
-
Centrifuge at 3,000 rpm for 3 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried extract in an appropriate solvent for HPLC or LC-MS/MS analysis.
Protocol 2: Liquid-Liquid Extraction of Retinoids from Liver Tissue
This protocol is suitable for the extraction of various retinoids from liver tissue.[3][6]
Materials:
-
Liver tissue sample
-
Phosphate-buffered saline (PBS) or 0.025 M KOH in ethanol
-
Homogenizer
-
Ethanol
-
Hexane
-
4 M HCl (for retinoic acid extraction)
-
Internal standard(s) (e.g., retinyl acetate, deuterated retinoic acid)
-
Glass test tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Homogenize the tissue in an appropriate buffer (e.g., 2 mL of PBS).
-
Transfer a 200 µL aliquot of the homogenate to a glass test tube.
-
Add the internal standard(s).
-
For Retinol and Retinyl Esters:
-
Add an equal volume of ethanol to the homogenate.
-
Add 4 mL of hexane, vortex, and centrifuge as described in Protocol 1.
-
Collect the hexane layer.
-
-
For Retinoic Acid (Two-step extraction):
-
Add 1-3 mL of 0.025 M KOH in ethanol to the homogenate.
-
Extract with 10 mL of hexane to remove nonpolar retinoids (retinol and retinyl esters). Discard the hexane layer if only interested in retinoic acid.
-
Acidify the remaining aqueous phase with 4 M HCl.
-
Extract the acidified aqueous phase with 10 mL of hexane.
-
Collect the hexane layer containing retinoic acid.
-
-
Evaporate the collected hexane extract(s) to dryness under nitrogen.
-
Reconstitute the residue in a suitable solvent for analysis.
Mandatory Visualizations
Caption: General workflow for liquid-liquid extraction of retinoids.
Caption: Simplified retinoic acid signaling pathway.
Troubleshooting
Issue: Low recovery of retinoids.
-
Possible Cause: Incomplete extraction, degradation of retinoids.
-
Solution: Ensure vigorous vortexing during extraction. Work under subdued light and keep samples on ice. Check the purity and storage conditions of the extraction solvents. For liver tissue, homogenization in ethanol may increase extraction efficiency.
Issue: High variability between replicate samples.
-
Possible Cause: Inconsistent sample handling, inaccurate pipetting of internal standard.
-
Solution: Ensure uniform homogenization of tissue samples. Use calibrated pipettes for all additions, especially for the internal standard.
Issue: Matrix effects in LC-MS/MS analysis.
-
Possible Cause: Co-elution of endogenous compounds from the biological matrix that suppress or enhance the ionization of the target retinoids.
-
Solution: Use of stable isotope-labeled internal standards is highly recommended to correct for matrix effects.[1] If matrix effects are severe, an additional sample clean-up step, such as solid-phase extraction (SPE), may be necessary. Adjusting the chromatographic conditions to better separate the analytes from interfering matrix components can also be effective.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the successful liquid-liquid extraction and analysis of retinoids from biological matrices. By following these detailed methodologies and considering the critical factors of retinoid stability and potential matrix effects, researchers can obtain accurate and reproducible results, contributing to a deeper understanding of the biological roles of these vital compounds.
References
- 1. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated solid-phase extraction and liquid chromatographic method for retinoid determination in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A novel high-throughput method for supported liquid extraction of retinol and alpha-tocopherol from human serum and simultaneous quantitation by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Chromatographic Separation of Retinoic Acid Isomers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Retinoic acid (RA), a crucial metabolite of vitamin A, plays a pivotal role in various biological processes, including cell differentiation, proliferation, and embryonic development. It exists in several isomeric forms, with all-trans-retinoic acid (atRA) and 9-cis-retinoic acid (9-cis-RA) being the most biologically active.[1][2] These isomers exhibit different binding affinities for nuclear receptors, namely retinoic acid receptors (RARs) and retinoid X receptors (RXRs), thereby activating distinct signaling pathways.[2][3] Consequently, the accurate separation and quantification of individual RA isomers are paramount for understanding their specific physiological functions and for the development of retinoid-based therapeutics.
This document provides detailed application notes and experimental protocols for the chromatographic separation of retinoic acid isomers using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Chromatographic Methods: A Comparative Overview
The separation of retinoic acid isomers can be effectively achieved using both normal-phase (NP) and reversed-phase (RP) HPLC.[4]
-
Normal-Phase HPLC typically utilizes a polar stationary phase (e.g., silica) and a non-polar mobile phase. This method excels in separating structurally similar isomers.[4]
-
Reversed-Phase HPLC , the more common technique, employs a non-polar stationary phase (e.g., C18) and a polar mobile phase. It is highly reproducible and compatible with a wide range of detectors, including mass spectrometers.[1]
The choice between NP- and RP-HPLC depends on the specific requirements of the analysis, such as the sample matrix and the desired resolution of isomers. For complex biological samples, RP-HPLC coupled with mass spectrometry often provides the necessary selectivity and sensitivity.[5][6]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the chromatographic separation of retinoic acid isomers using various methods.
Table 1: HPLC-UV Method Parameters and Performance
| Parameter | Method 1: Normal-Phase HPLC | Method 2: Reversed-Phase HPLC |
| Column | Silica (B1680970), 5 µm, 250 x 4.6 mm | C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | n-hexane:2-propanol:acetic acid (1000:4.3:0.675, v/v/v)[4] | Acetonitrile:0.1% Formic Acid (Gradient)[1] |
| Flow Rate | 1.0 mL/min[4] | 1.2 mL/min[1] |
| Detection | UV at 350 nm[4] | PDA Detector (210-400 nm)[1] |
| Retention Time (min) | at-RA: 11.65, 13-cis-RA: 10.55[4] | at-RA: 21.20[1] |
| Linearity Range | Not Specified | 25-150 µg/mL[1] |
| **Correlation Coefficient (R²) ** | Not Specified | > 0.999[1] |
| Limit of Detection (LOD) | 0.5 µg/L for RA isomers in plasma | Not Specified |
| Coefficient of Variation (CV) | 3.0 to 5.4%[4] | Not Specified |
Table 2: LC-MS/MS Method Parameters and Performance
| Parameter | Method 3: Reversed-Phase LC-MS/MS | Method 4: Reversed-Phase LC-MS/MS |
| Column | Ascentis Express RP-Amide, 2.7 µm, 2.1x100mm[3] | Non-porous silica C18[6] |
| Mobile Phase | Gradient with Ammonium Formate/Formic Acid in Water and Methanol | Not Specified |
| Flow Rate | 1.0 mL/min[3] | Not Specified |
| Detection | QTRAP® 6500 System with APCI | Mass Spectrometer with APCI[6] |
| Ionization Mode | Positive[6] | Positive[6] |
| MRM Transitions | atRA & 9-cis-RA: 301.2 -> 205.1[5] | RA: m/z 301 (protonated molecule)[6] |
| Retention Time (min) | at-RA: 6.08, 9-cis-RA: 5.86, 13-cis-RA: 5.48[5] | Baseline separation of 9-cis, 13-cis, and all-trans RA[6] |
| Linearity Range | 12 to 300,000 pg/mL | At least three orders of magnitude[6] |
| Limit of Quantitation (LOQ) | Not Specified | 702 fmol for atRA on-column[6] |
| Intra/Inter-assay Precision (%CV) | Intra-assay: 5.4%, Inter-assay: 8.9%[7] | Excellent[6] |
| Recovery | Not Specified | Good[6] |
Experimental Protocols
Protocol 1: Sample Preparation from Biological Tissues (e.g., Liver, Intestine)
This protocol is adapted from methods described for the extraction of retinoic acid isomers from biological matrices.[3][8][9]
Materials:
-
Tissue sample (10-20 mg)[7]
-
Internal Standard (e.g., all-trans-4,4-dimethyl-RA)[7]
-
0.025 M KOH in ethanol[8]
-
Hexane[8]
-
4 M HCl[8]
-
Acetonitrile[8]
-
Homogenizer
-
Centrifuge
-
Evaporator (e.g., nitrogen stream)
Procedure:
-
Homogenize the tissue sample in an appropriate buffer.
-
Add 10 µL of the internal standard solution.[8]
-
Add 1-3 mL of 0.025 M KOH in ethanol (B145695) to the tissue homogenate.[8]
-
Extract the mixture with 10 mL of hexane (B92381) to remove nonpolar lipids.[8]
-
Centrifuge and collect the aqueous phase.
-
Acidify the aqueous phase with 60-180 µL of 4 M HCl.[8]
-
Extract the retinoic acid isomers with 10 mL of hexane.[8]
-
Evaporate the organic phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Protocol 2: Normal-Phase HPLC for Separation of Retinoic Acid Isomers
This protocol is based on a well-established isocratic NP-HPLC method.[4]
Chromatographic Conditions:
-
Column: Inertsil SILICA 100-5, 5 µm, 250 x 4.6 mm[4]
-
Mobile Phase: n-hexane:2-propanol:glacial acetic acid (1000:4.3:0.675, v/v/v)[4]
-
Flow Rate: 1.0 mL/min[4]
-
Injection Volume: 20 µL
-
Detection: UV at 350 nm[4]
-
Column Temperature: 25 °C
Procedure:
-
Prepare standard solutions of retinoic acid isomers in ethanol.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and samples.
-
Identify and quantify the isomers based on their retention times and peak areas compared to the standards.
Protocol 3: Reversed-Phase LC-MS/MS for Quantification of Retinoic Acid Isomers in Biological Samples
This protocol outlines a sensitive and specific method for the analysis of retinoic acid isomers.[3][5]
Chromatographic Conditions:
-
Column: Ascentis Express RP-Amide, 2.7 µm, 2.1 x 100 mm[3][5]
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Methanol with 0.1% formic acid
-
Gradient:
-
0-1 min: 30% B
-
1-5 min: 30-95% B
-
5-7 min: 95% B
-
7-7.1 min: 95-30% B
-
7.1-10 min: 30% B
-
Mass Spectrometry Conditions:
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI)[3][5]
-
Ionization Mode: Positive[6]
-
MRM Transition (Quantifier): 301.2 → 205.1 for atRA, 9-cis-RA, and 13-cis-RA[5]
-
Collision Energy: 17 V[5]
Procedure:
-
Prepare calibration standards and quality control samples in a matrix matching the study samples.
-
Perform sample preparation as described in Protocol 1.
-
Set up the LC-MS/MS system with the specified parameters.
-
Inject the prepared samples and standards.
-
Quantify the retinoic acid isomers using the MRM data and the calibration curve.
Signaling Pathways and Experimental Workflows
Retinoic Acid Signaling Pathway
Retinoic acid exerts its biological effects by binding to nuclear receptors, which act as ligand-inducible transcription factors.[2] The signaling cascade is initiated by the cellular uptake of retinol (B82714) (Vitamin A) and its subsequent two-step oxidation to retinoic acid.[10][11]
Caption: Retinoic acid synthesis and nuclear receptor signaling pathway.
Experimental Workflow for Chromatographic Analysis
The general workflow for the chromatographic analysis of retinoic acid isomers from biological samples involves several key steps, from sample collection to data analysis.
Caption: General experimental workflow for retinoic acid isomer analysis.
References
- 1. japsonline.com [japsonline.com]
- 2. Frontiers | Targeting the retinoic acid signaling pathway as a modern precision therapy against cancers [frontiersin.org]
- 3. sciex.com [sciex.com]
- 4. sav.sk [sav.sk]
- 5. sciex.com [sciex.com]
- 6. Simultaneous determination of all-trans, 9-cis, 13-cis retinoic acid and retinol in rat prostate using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Item - Simplified schematic of the all-trans retinoic acid (ATRA) signaling pathway. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes and Protocols for the Detection of 4,4-Dimethyl Retinoic Acid by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 4,4-Dimethyl Retinoic Acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound is commonly utilized as an internal standard in analytical and pharmacokinetic studies of retinoic acid and its isomers.[1] Accurate and sensitive detection is crucial for robust quantification in various biological matrices.
Mass Spectrometry Parameters
The following table summarizes the optimized mass spectrometry parameters for the detection of this compound. These parameters were established for a triple-quadrupole mass spectrometer using positive ion Atmospheric Pressure Chemical Ionization (+APCI).[2] +APCI is often preferred for retinoic acid analysis due to its favorable ionization efficiency, enhanced sensitivity, and lower background noise compared to negative ion mode.[2]
Table 1: Mass Spectrometry Parameters for this compound
| Parameter | Value |
| Compound | This compound |
| Ionization Mode | Positive APCI |
| Precursor Ion (Q1) m/z | 329.4 |
| Product Ion (Q3) m/z | 151.3 |
| Collision Energy (CE) | 17 V |
| Declustering Potential (DP) | 55 V |
| Entrance Potential (EP) | 10 V |
| Collision Exit Potential (CXP) | 5 V |
| Source Parameters | |
| Nebulizer Current | 3 |
| Source Temperature | 350 °C |
| Curtain Gas (CUR) | 10 |
| Collision Gas (CAD) | 7 |
| Ion Source Gas 1 (GS1) | 70 |
| Dwell Time | 150 ms |
Experimental Protocols
This section details the methodologies for sample preparation, liquid chromatography, and mass spectrometry analysis.
Sample Preparation: Two-Step Liquid-Liquid Extraction
This protocol is designed for the extraction of retinoids, including this compound, from biological matrices such as tissue homogenates or serum.[2] All procedures involving retinoids should be performed under yellow light to prevent photodegradation.
Materials:
-
Sample (e.g., up to 500 µL of tissue homogenate or 100–200 µL of serum)
-
This compound internal standard solution (e.g., 50 nM in acetonitrile)
-
0.025 M KOH in ethanol (B145695)
-
4 M HCl
-
Acetonitrile
-
Nitrogen gas evaporator
-
Vortex mixer
-
Centrifuge
Procedure:
-
To your sample, add 10 µL of the 50 nM this compound internal standard solution in acetonitrile.
-
Add 1 to 3 mL of 0.025 M KOH in ethanol to the sample.
-
Extract the aqueous phase with 10 mL of hexane to remove nonpolar retinoids.
-
Remove and discard the upper organic (hexane) layer.
-
Acidify the remaining aqueous phase by adding 60–180 µL of 4 M HCl.
-
Extract the polar retinoids by adding 10 mL of hexane.
-
Transfer the upper organic (hexane) layer containing the polar retinoids to a clean tube.
-
Evaporate the organic phase to dryness under a gentle stream of nitrogen at approximately 25–30 °C.
-
Reconstitute the dried extract in a suitable volume of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography
Optimal chromatographic separation is essential for resolving this compound from potential isomers and matrix interferences.
Table 2: Liquid Chromatography Conditions
| Parameter | Description |
| HPLC System | A standard HPLC or UHPLC system |
| Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)[3] |
| Mobile Phase A | Water with 0.1% Formic Acid[2] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid[2] |
| Flow Rate | 0.5 mL/min[3] |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C[3] |
| Gradient | A suitable gradient should be optimized to ensure good peak shape and resolution. A potential starting point is a linear gradient from a lower to a higher percentage of Mobile Phase B over several minutes. |
Mass Spectrometry Analysis
The mass spectrometer should be operated in Multiple Reaction Monitoring (MRM) mode to ensure high selectivity and sensitivity.
Procedure:
-
Equilibrate the LC-MS/MS system with the initial mobile phase conditions.
-
Inject the reconstituted sample onto the LC column.
-
Acquire data using the MRM parameters outlined in Table 1. The transition of m/z 329.4 → 151.3 will be monitored for this compound.[2]
Visualizations
Experimental Workflow
The following diagram illustrates the complete experimental workflow from sample collection to data analysis.
Caption: Experimental workflow for the analysis of this compound.
MRM Signaling Pathway
This diagram illustrates the principle of Multiple Reaction Monitoring (MRM) for the specific detection of this compound.
Caption: MRM pathway for this compound detection.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
Application of 4,4-Dimethyl Retinoic Acid in Pharmacokinetic Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides detailed application notes on the use of 4,4-diMe-ATRA in pharmacokinetic studies of other retinoids, including protocols for sample preparation and analysis. Additionally, it offers a comparative overview of the known pharmacokinetics of other relevant retinoids to provide a contextual framework.
Comparative Pharmacokinetics of Retinoids
While specific ADME (Absorption, Distribution, Metabolism, and Excretion) data for 4,4-diMe-ATRA is not available, the pharmacokinetic profiles of other retinoids offer valuable insights into how this class of compounds behaves in vivo. Systemic retinoids are generally absorbed through the gastrointestinal tract and are highly protein-bound. Their elimination half-lives can vary significantly. For instance, the terminal elimination half-life of isotretinoin (B22099) is up to 20 hours, whereas for etretinate (B1671770) it can be as long as 120 days. In contrast, topical retinoids have minimal systemic absorption.
| Retinoid | Administration Route | Peak Plasma Time (Tmax) | Elimination Half-life (t½) | Key Metabolic Pathways |
| All-trans Retinoic Acid (ATRA) | Oral | 1-2 hours | < 1 hour | Oxidation (e.g., to 4-oxo-ATRA), Glucuronidation |
| Isotretinoin (13-cis-RA) | Oral | 2-4 hours | 10-20 hours | Isomerization to ATRA, Oxidation to 4-oxo-13-cis-RA |
| Etretinate | Oral | 2-4 hours | Up to 120 days | Hydrolysis to Acitretin |
| Acitretin | Oral | 1-4 hours | ~48 hours | Glucuronidation, Isomerization |
| Tazarotene | Topical | N/A (minimal systemic absorption) | ~18 hours (for active metabolite) | Esterase hydrolysis to tazarotenic acid |
This table summarizes general pharmacokinetic parameters for commonly studied retinoids to provide a comparative context.
Role of 4,4-Dimethyl Retinoic Acid as an Internal Standard
In quantitative bioanalysis, particularly with liquid chromatography-tandem mass spectrometry (LC-MS/MS), an internal standard (IS) is crucial for accurate and reliable results. The IS is a compound with similar physicochemical properties to the analyte of interest, which is added at a known concentration to all samples, calibrators, and quality controls. It helps to correct for variations in sample preparation (e.g., extraction efficiency), matrix effects, and instrument response.
4,4-diMe-ATRA is an excellent internal standard for the analysis of ATRA and its isomers for the following reasons:
-
Structural Similarity: It mimics the behavior of endogenous retinoids during extraction and chromatography.
-
Distinct Mass: The dimethyl substitution provides a unique mass-to-charge ratio (m/z), allowing it to be distinguished from the analytes of interest by the mass spectrometer.
-
Co-elution: It often co-elutes or elutes very close to the analytes, ensuring that it experiences similar matrix effects.
Experimental workflow for retinoid quantification using 4,4-diMe-ATRA as an internal standard.
Experimental Protocols
The following are generalized protocols for the use of 4,4-diMe-ATRA in the analysis of other retinoids from biological matrices. These should be adapted and validated for specific experimental needs.
Protocol 1: Extraction of Retinoids from Plasma/Serum
Objective: To extract retinoic acid isomers from plasma or serum for LC-MS/MS analysis.
Materials:
-
Plasma or serum samples
-
This compound (internal standard solution, e.g., 50 ng/mL in acetonitrile)
-
Acetonitrile (ACN)
-
Methyl tert-butyl ether (MTBE)
-
Hexane
-
Ethyl Acetate (B1210297)
-
Formic Acid
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Procedure:
-
Thaw plasma/serum samples on ice.
-
To a 200 µL aliquot of plasma/serum in a clean microcentrifuge tube, add 20 µL of the 4,4-diMe-ATRA internal standard solution.
-
Add 600 µL of ACN to precipitate proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a new tube.
-
Perform a liquid-liquid extraction by adding 1 mL of MTBE (or a hexane/ethyl acetate mixture).
-
Vortex for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 7-10) on the remaining aqueous layer and combine the organic extracts.
-
Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
Objective: To quantify retinoic acid isomers using a triple quadrupole mass spectrometer.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.
LC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 30% B to 95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 10 µL
MS/MS Conditions (Example for Positive Ion Mode):
-
Ion Source: ESI or APCI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
all-trans-Retinoic Acid: Q1: 301.2 m/z -> Q3: 205.1 m/z
-
13-cis-Retinoic Acid: Q1: 301.2 m/z -> Q3: 205.1 m/z (requires chromatographic separation from atRA)
-
This compound (IS): Q1: 329.2 m/z -> Q3: 223.2 m/z
-
-
IonSpray Voltage: 5500 V
-
Temperature: 500°C
-
Collision Gas: Nitrogen
Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard (4,4-diMe-ATRA).
-
Calculate the peak area ratio (Analyte Area / IS Area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibrators.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
Potential Metabolic Pathway of this compound
Although not definitively studied, the metabolism of 4,4-diMe-ATRA can be hypothesized based on the known metabolic pathways of ATRA. The primary routes of ATRA metabolism are oxidation, primarily by cytochrome P450 enzymes (CYPs), and glucuronidation.
A hypothetical metabolic pathway for this compound based on known retinoid metabolism.
It is plausible that the dimethyl substitution at the 4-position could sterically hinder or alter the typical oxidation that occurs at this position in ATRA, potentially leading to a different metabolic profile or a slower rate of metabolism. This resistance to metabolism could be another reason why it is a suitable internal standard, as it is less likely to degrade during sample processing.
Conclusion
This compound is an indispensable tool for the accurate quantification of natural retinoids in pharmacokinetic research. While its own pharmacokinetic properties have not been extensively characterized, its use as an internal standard is well-established. The protocols and information provided herein offer a comprehensive guide for researchers utilizing 4,4-diMe-ATRA in their studies and a framework for understanding the general pharmacokinetic behavior of retinoids. Further investigation into the specific ADME properties of 4,4-diMe-ATRA would be beneficial to the scientific community.
Troubleshooting & Optimization
Stability and storage conditions for 4,4-Dimethyl Retinoic Acid
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 4,4-Dimethyl Retinoic Acid. Given the limited specific data for this derivative, the guidance is primarily based on the well-documented properties of its parent compound, all-trans Retinoic Acid (ATRA), and should be considered as a strong proxy. This compound is expected to exhibit similar sensitivities to light, air, and temperature.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of this compound?
A1: Based on the characteristics of all-trans Retinoic Acid (ATRA), this compound is expected to be highly sensitive to light, air (oxidation), and heat.[1][2] Exposure to these elements can lead to degradation and loss of biological activity. It is also unstable in certain solvents over time, such as DMSO, and degrades in aqueous solutions.[2]
Q2: How should I store the solid (powder) form of this compound?
A2: Solid this compound should be stored at -20°C or lower in a tightly sealed container, protected from light.[3][4][5][6] For long-term storage, keeping it under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[1][5]
Q3: What is the recommended procedure for preparing a stock solution?
A3: To prepare a stock solution, dissolve the this compound powder in a suitable organic solvent such as DMSO, ethanol, or dimethylformamide (DMF).[6] It is advisable to purge the solvent with an inert gas before use.[6] The dissolution process may be aided by gentle warming to 37°C for a few minutes.[3][4] Always prepare stock solutions fresh when possible.[7]
Q4: How should I store stock solutions of this compound?
A4: Stock solutions should be stored in small, single-use aliquots in tightly sealed, light-protecting vials at -20°C or -80°C to minimize freeze-thaw cycles.[3][7][8] While some sources suggest stability for up to 6 months at -20°C, it is best practice to use them as quickly as possible.[4][8] Solutions in DMSO have been shown to degrade over a period of weeks, even when frozen.[2]
Q5: Can I store this compound in an aqueous solution?
A5: It is not recommended to store this compound in aqueous solutions for more than a day.[6] The compound is sparingly soluble in water and degrades rapidly in aqueous buffers.[2][6] Dilutions into aqueous media should be made immediately before use.[7]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or no biological activity in experiments. | Degradation of this compound due to improper storage or handling. | 1. Prepare a fresh stock solution from solid compound. 2. Ensure the solid has been stored at -20°C or below, protected from light and air. 3. Minimize exposure of the compound and its solutions to light during all experimental steps. 4. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots.[3][7][8] |
| Precipitate forms when adding the stock solution to cell culture media. | The compound has low solubility in aqueous media. The concentration of the organic solvent may be too high. | 1. Pre-warm the cell culture media to 37°C before adding the reconstituted compound.[3][4] 2. Ensure the final concentration of the organic solvent (e.g., DMSO) in the culture medium is low (typically ≤ 0.1% to 0.5%) to avoid both precipitation and cytotoxicity.[3][4][7] 3. Mix thoroughly and filter the supplemented media through a 0.2 µm low-protein binding filter.[3] |
| Variability in results between experiments. | Isomerization or degradation of the compound due to light exposure or prolonged storage in solution. | 1. Use fresh stock solutions for each experiment. 2. Protect all solutions containing this compound from light by using amber vials or wrapping containers in foil.[2] 3. If storing stock solutions, confirm their stability for your specific application and storage duration.[7] |
Storage and Stability Data Summary
The following table summarizes the recommended storage conditions and stability information for all-trans Retinoic Acid, which should be applied to this compound.
| Form | Storage Temperature | Storage Conditions | Reported Stability |
| Solid (Powder) | -20°C or below[3][4][5][6] | Tightly sealed container, protected from light, under an inert atmosphere[1][5] | Stable for at least one to two years if stored correctly[6] |
| Stock Solution in DMSO | -20°C or -80°C[2][3][7] | Light-protected, single-use aliquots[7][8] | Prone to degradation over several weeks; prepare fresh or use within a short timeframe[2] |
| Stock Solution in Ethanol | -20°C or -80°C[2] | Light-protected, single-use aliquots | More stable than in DMSO, but fresh preparation is still recommended[2] |
| Aqueous Solution | N/A | N/A | Not recommended for storage; use immediately[2][6] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Under subdued light, weigh out the desired amount of the compound.
-
Add the appropriate volume of high-purity, anhydrous DMSO to achieve a 10 mM concentration. For example, for 5 mg of all-trans Retinoic Acid (MW: 300.44 g/mol ), add 1.66 mL of DMSO.[4]
-
To aid dissolution, the mixture can be gently warmed to 37°C for 3-5 minutes.[3][4]
-
Once fully dissolved, aliquot the stock solution into single-use, light-protected vials.
-
Store the aliquots at -20°C or -80°C.
Visual Guides
Caption: Experimental workflow for handling this compound.
Caption: Troubleshooting guide for inconsistent experimental results.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.miltenyibiotec.com [static.miltenyibiotec.com]
- 4. store.reprocell.com [store.reprocell.com]
- 5. 13-cis-Retinoic acid(4759-48-2)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. cdn.stemcell.com [cdn.stemcell.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing LC-MS/MS Methods for Retinoid Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LC-MS/MS methods for retinoid analysis.
Frequently Asked Questions (FAQs)
Q1: Which ionization technique is better for retinoid analysis, Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)?
A1: Both ESI and APCI can be used for retinoid analysis, and the choice depends on the specific retinoid and the complexity of the sample matrix.[1][2][3]
-
APCI is often preferred for its wide dynamic range and ability to operate at higher flow rates.[4] It has been shown to be effective for the analysis of all-trans-retinoic acid (atRA), 13-cis-retinoic acid (13cRA), and their 4-oxo metabolites.[1]
-
ESI can also be effective, particularly in negative ion mode for retinoic acid, which readily forms a deprotonated molecule ([M-H]^-).[5][6] However, ESI can be more susceptible to matrix effects, such as ion suppression, especially for certain analytes like α-tocopherol when analyzed alongside retinoids.[7] For some retinoids like retinol (B82714) and retinyl acetate, ESI may result in the loss of a water or acetic acid molecule, respectively.[5]
Q2: How can I minimize the degradation and isomerization of retinoids during sample preparation and analysis?
A2: Retinoids are highly sensitive to light, heat, and oxygen.[8] To ensure accurate quantification, the following precautions are essential:
-
Work under subdued or yellow light: Protect samples from light at all stages, including storage, extraction, and analysis.[9]
-
Maintain low temperatures: Keep samples on ice during processing and store them at -80°C for long-term stability.[9]
-
Use antioxidants: The addition of antioxidants like butylated hydroxytoluene (BHT) to extraction solvents can help prevent oxidative degradation.
-
Minimize sample handling time: Process samples as quickly as possible to reduce exposure to environmental factors. Saponification, while sometimes necessary, can increase the risk of degradation and should be avoided if possible.[10]
-
Use appropriate storage conditions: Human plasma samples containing retinoids have been shown to be stable for up to three months when stored at -20°C or -80°C.[9]
Q3: What are the most common sample preparation techniques for retinoid analysis from biological matrices?
A3: The choice of sample preparation method depends on the sample matrix (e.g., serum, plasma, tissue) and the specific retinoids of interest. The most common techniques include:
-
Protein Precipitation (PPT): This is a simple and rapid method where a solvent like acetonitrile (B52724) or ethanol (B145695) is added to the sample to precipitate proteins.[7][11][12] It is often used for serum and plasma samples.[7]
-
Liquid-Liquid Extraction (LLE): LLE is used to separate retinoids from the sample matrix based on their solubility.[11] Common extraction solvents include hexane, ethyl acetate, and methyl-tert-butyl ether.[4][11][13] This method can provide cleaner extracts than PPT.
-
Solid-Phase Extraction (SPE): SPE offers a more selective extraction and can effectively remove interfering matrix components. It is particularly useful for complex matrices.
Q4: How can I overcome matrix effects in my retinoid analysis?
A4: Matrix effects, such as ion suppression or enhancement, can significantly impact the accuracy and precision of LC-MS/MS analysis.[14] Several strategies can be employed to mitigate these effects:
-
Use stable isotope-labeled internal standards (SIL-IS): This is the most effective way to correct for matrix effects.[7][9] SIL-IS co-elute with the analyte of interest and experience similar matrix effects, allowing for accurate normalization.[9]
-
Optimize chromatographic separation: Good chromatographic resolution can separate the analytes from co-eluting matrix components that may cause ion suppression.[9]
-
Employ efficient sample preparation: Techniques like LLE and SPE can help remove a significant portion of the interfering matrix components.[11]
-
Use a different ionization source: In some cases, switching from ESI to APCI, or using newer techniques like UniSpray, can reduce matrix effects.[7][15]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Peak Shape (Tailing or Fronting) | Column contamination or degradation. | Wash the column with a strong solvent or replace it if necessary. |
| Inappropriate mobile phase pH. | Adjust the mobile phase pH to ensure the analyte is in a single ionic form. | |
| Sample overload. | Dilute the sample or inject a smaller volume. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ionization source parameters (e.g., temperature, gas flow rates, voltage).[16] Evaluate both APCI and ESI.[3] |
| Matrix effects (ion suppression). | Use a stable isotope-labeled internal standard.[9] Improve sample cleanup using LLE or SPE.[11] Dilute the sample. | |
| Analyte degradation. | Protect samples from light and heat.[8][9] Use antioxidants. | |
| Inconsistent Retention Times | Changes in mobile phase composition. | Prepare fresh mobile phase daily. Ensure proper mixing if using a gradient. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature.[3] | |
| Column equilibration issues. | Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. | |
| High Background Noise | Contaminated mobile phase or solvents. | Use high-purity, LC-MS grade solvents and additives.[17] |
| Contaminated LC system or mass spectrometer. | Flush the system with appropriate cleaning solutions.[17] | |
| Carryover from previous injections. | Implement a robust needle wash protocol. Inject blanks between samples.[17] | |
| Isomer Co-elution | Insufficient chromatographic resolution. | Optimize the mobile phase gradient and/or flow rate.[18] Consider a different column chemistry (e.g., C30 columns are effective for separating retinoid isomers).[5][10] |
| Inaccurate Quantification | Matrix effects. | Use stable isotope-labeled internal standards for each analyte.[9] |
| Non-linear calibration curve. | Ensure the calibration range is appropriate for the sample concentrations.[11] Check for detector saturation at high concentrations. | |
| Inaccurate standard concentrations. | Prepare fresh standards and verify their concentrations. |
Quantitative Data Summary
Table 1: Lower Limits of Quantification (LLOQ) for Retinoids in Human Serum/Plasma
| Retinoid | LLOQ (ng/mL) | LLOQ (nM) | LC-MS/MS Method Highlights |
| Retinol | 0.022 mg/L | - | UPLC-MS/MS with UniSpray ionization.[7] |
| all-trans-Retinoic Acid (atRA) | 0.1 - 0.2 | 0.33 - 0.67 | High-throughput LC-APCI-MS/MS.[1] |
| 13-cis-Retinoic Acid (13cRA) | 0.1 - 0.2 | 0.33 - 0.67 | High-throughput LC-APCI-MS/MS.[1] |
| 9-cis-Retinoic Acid | - | 0.1 ± 0.02 | UHPLC-MS/MS with isotope-labeled internal standards.[3] |
| 4-oxo-13-cis-Retinoic Acid | - | 17.2 ± 6.8 | UHPLC-MS/MS with isotope-labeled internal standards.[3] |
Table 2: Recovery and Precision Data for Retinoid Analysis
| Analyte(s) | Matrix | Recovery (%) | Intra-day Precision (%CV) | Inter-day Precision (%CV) |
| Vitamins A and E | Human Serum | 78.8 - 111.6 | < 9.6 | < 9.6 |
| Vitamin A | Serum | 86 - 102 (for diluted samples) | ≤ 6.9 | - |
| Various Retinoids | Spiked Plasma | 80 - 105 | < 8 | < 12.5 |
| Retinoic Acid | Cosmetics | 99.85 - 102.40 | < 5 | - |
Experimental Protocols
Protocol 1: General Method for Retinoid Extraction from Serum/Plasma using Protein Precipitation
-
Sample Thawing: Thaw frozen serum or plasma samples on ice, protected from light.
-
Internal Standard Spiking: To 200 µL of serum/plasma, add the appropriate stable isotope-labeled internal standard solution. Vortex briefly.
-
Protein Precipitation: Add 400 µL of cold acetonitrile to the sample.[12] Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 13,000 rpm) for 10 minutes to pellet the precipitated proteins.[12]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Dry the supernatant under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the initial mobile phase (e.g., a mixture of water and methanol).[13]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Protocol 2: General Method for Retinoid Extraction from Serum/Plasma using Liquid-Liquid Extraction
-
Sample and Internal Standard: To 200 µL of serum or plasma, add the internal standard solution and vortex.[12]
-
Protein Denaturation: Add 200 µL of acetonitrile and vortex for 1 minute.[12]
-
Liquid-Liquid Extraction: Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge for 10 minutes at 13,000 rpm.[12][13]
-
Organic Layer Collection: Carefully transfer the upper organic layer to a new tube.
-
Evaporation: Dry the organic extract under a stream of nitrogen at room temperature.[13]
-
Reconstitution: Reconstitute the residue in 200 µL of a water/methanol mixture (e.g., 1:3 v/v).[13]
-
Final Preparation: Transfer the supernatant to an MS vial for analysis.[11]
Visualizations
Caption: General experimental workflow for retinoid analysis by LC-MS/MS.
Caption: A logical approach to troubleshooting common LC-MS/MS issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Retinoic Acid in Cosmetics Using Reactive Paper Spray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Biology and Analytical Chemistry Methods Used to Probe the Retinoid Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. UPLC-MS/MS method for determination of retinol and α-tocopherol in serum using a simple sample pretreatment and UniSpray as ionization technique to reduce matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. HPLC / MSN Analysis of Retinoids | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An HPLC-MS/MS method for the separation of α-retinyl esters from retinyl esters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. sciex.com [sciex.com]
- 17. zefsci.com [zefsci.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Handling and Accounting for Retinoic Acid Isomerization
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on handling retinoic acid (RA) to minimize isomerization and accurately interpret experimental results.
Frequently Asked Questions (FAQs)
Q1: What is retinoic acid isomerization and why is it a concern?
A1: Retinoic acid has a polyene chain that can exist in different geometric forms, or isomers, such as all-trans-retinoic acid (atRA), 9-cis-retinoic acid (9cRA), and 13-cis-retinoic acid (13cRA). Isomerization is the process by which one isomer is converted into another. This is a critical concern because different isomers have distinct biological activities and binding affinities for nuclear receptors (RARs and RXRs), which regulate gene transcription.[1][2] For instance, atRA is a high-affinity ligand for Retinoic Acid Receptors (RARs), while 9cRA binds with high affinity to both RARs and Retinoid X Receptors (RXRs).[3][4] Uncontrolled isomerization during an experiment can lead to inconsistent and erroneous results, as the specific isomer causing the observed effect may not be the one you intended to study.[5]
Q2: What are the primary factors that induce the isomerization of retinoic acid?
A2: Retinoic acid is highly sensitive and can isomerize or degrade when exposed to several common laboratory conditions:
-
Light: Exposure to light, including ambient lab lighting and sunlight, is a major cause of photoisomerization.[5][6][7] Both visible and UV light can induce these changes.[6]
-
Heat: Elevated temperatures accelerate the degradation and isomerization of RA.[5][8]
-
Oxygen: Retinoids are susceptible to oxidative damage when exposed to air.[5][9]
-
Solvents: The choice of solvent can impact stability. For example, atRA is stable in ethanol (B145695) and methanol (B129727) but degrades in DMSO when stored, even at -80°C.[10] The polarity of the solvent can also affect the rate of photoisomerization.[11]
Q3: How do the biological activities of atRA and 9-cis-RA differ?
A3: The primary difference lies in their interaction with nuclear receptors. atRA activates gene transcription by binding to RARs, which then form a heterodimer with RXRs.[12] 9cRA can also bind to RARs but is unique in its ability to serve as a high-affinity ligand for RXRs.[4] This allows 9cRA to potentially activate signaling pathways through RAR/RXR heterodimers or RXR homodimers, leading to different downstream gene expression profiles compared to atRA.[3] It is also important to note that rapid isomer exchange between 9-cis and all-trans-RAs can occur in vivo.[13]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Inconsistent or non-reproducible results in cell culture experiments. | Isomerization or degradation of RA in the culture medium. Retinoids are particularly unstable in serum-free media.[5][10][14] | 1. Work under subdued, yellow, or red light when handling RA solutions and cultures.[14][15] 2. Prepare fresh RA-supplemented media for each experiment and replace it every 24 hours for longer-term studies.[9][10] 3. If using serum-free media, add bovine serum albumin (BSA) (e.g., 6 mg/ml) to stabilize the retinoids.[5][9][10] 4. Perform a stability check: Analyze your RA-supplemented media by HPLC after 24 hours of incubation under your experimental conditions to quantify degradation and isomerization.[5] |
| Loss of RA concentration in stock solutions over time. | Improper storage conditions (exposure to light, wrong temperature, inappropriate solvent). | 1. Store stock solutions at -80°C in the dark.[10] 2. Use ethanol or methanol as the solvent for stock solutions; avoid long-term storage in DMSO.[10] 3. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. 4. Protect from light: Wrap vials in aluminum foil or use amber vials.[15] |
| Unexpected biological effects observed. | The formation of an unintended, biologically active isomer (e.g., 9-cis-RA from atRA) during handling.[16][17] | 1. Strictly follow all handling precautions to minimize isomerization (see above). 2. Analyze the isomeric profile of your RA stock and working solutions using HPLC to confirm purity before use.[1][18] 3. Consider the possibility of metabolic conversion by the cells themselves. Bovine liver membranes have been shown to isomerize atRA to 9cRA and 13cRA.[17] |
Quantitative Data on Retinoid Stability
The stability of retinoic acid is highly dependent on its environment. The following table summarizes degradation under various conditions.
| Condition | Retinoid | Duration | Temperature | Degradation/Recovery | Source(s) |
| Serum-Free Cell Culture Medium | atRA | 24 hours | 37°C | <30% recovery, with >50% of the remainder being isomers. | [10] |
| Serum-Supplemented Medium | atRA, 9-cis-RA, 13-cis-RA | 24 hours | 37°C | Little loss or isomerization was observed when handled in the dark/under yellow light. | [5][14] |
| Commercial Cosmetic Product | Various Retinoids | 6 months | 25°C | 0% - 80% decline. | [7] |
| Commercial Cosmetic Product | Various Retinoids | 6 months | 40°C | 40% - 100% decline. | [7] |
| Organic Solvent (in solution) | 13-cis-RA & atRA | Variable | 37°C, 50°C, 70°C | Degradation showed autocatalytic characteristics. | [8] |
| DMSO (storage) | atRA | 3 weeks | -80°C | Significant degradation observed. | [10] |
| Ethanol/Methanol (storage) | atRA | 3 weeks | -80°C | Stable. | [10] |
Experimental Protocols
Protocol 1: Best Practices for Preparation and Storage of Retinoic Acid Solutions
This protocol outlines the essential steps to maintain the isomeric purity of retinoic acid.
-
Environment: Perform all manipulations of solid RA and its solutions under yellow or red light to prevent photoisomerization. Avoid direct exposure to white light or sunlight.[15]
-
Solvent Selection: For stock solutions, use HPLC-grade ethanol or methanol. While DMSO is common for cell culture, RA is less stable in it during long-term storage.[10] If DMSO must be used, prepare fresh solutions and use them immediately.
-
Stock Solution Preparation:
-
Allow the container of solid RA to equilibrate to room temperature before opening to prevent condensation.
-
Weigh the required amount quickly.
-
Dissolve in the chosen solvent to a convenient concentration (e.g., 10 mM).
-
Use an inert gas (argon or nitrogen) to flush the headspace of the vial before sealing.
-
-
Storage:
-
Wrap the vial containing the stock solution in aluminum foil or use an amber vial.
-
Store aliquots at -80°C for long-term stability.[10]
-
-
Working Solution Preparation:
-
Thaw a single-use aliquot of the stock solution on ice, protected from light.
-
Dilute the stock solution to the final working concentration in pre-warmed culture medium immediately before adding to cells. For serum-free applications, consider supplementing the medium with BSA to enhance stability.[5]
-
Protocol 2: Quantification of Retinoic Acid Isomers by HPLC
This protocol provides a general method for separating and quantifying atRA, 9-cis-RA, and 13-cis-RA. Method optimization may be required based on your specific HPLC system and sample matrix.
-
Sample Preparation (from cell culture media):
-
Perform all steps under yellow light.
-
To 1 mL of media, add an internal standard (e.g., a synthetic retinoid not present in the sample).
-
Extract the retinoids by adding 2-3 volumes of a solvent mixture like hexane:isopropanol (3:2, v/v) containing a small amount of acetic acid to ensure RA is protonated.
-
Vortex vigorously for 1-2 minutes and centrifuge to separate the phases.
-
Transfer the upper organic layer to a clean tube. Repeat the extraction on the aqueous layer.
-
Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, known volume of the HPLC mobile phase.
-
-
HPLC Conditions:
-
Column: Normal-phase silica (B1680970) gel column (e.g., Zorbax SIL, 4.6 × 250 mm, 5 µm).[19]
-
Mobile Phase: An isocratic mixture of n-hexane, 2-propanol, and glacial acetic acid. A common starting ratio is 1000:3.5:0.675 (v/v/v).[15] The exact ratio may need to be adjusted to achieve optimal separation.
-
Flow Rate: 0.9 - 1.5 mL/min.
-
Injection Volume: 10 - 50 µL.
-
-
Quantification:
-
Generate a standard curve by running known concentrations of pure atRA, 9-cis-RA, and 13-cis-RA standards.
-
Integrate the peak areas for each isomer in the samples and standards.
-
Calculate the concentration of each isomer in the original sample based on the standard curve and correcting for the internal standard.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for handling retinoic acid to minimize isomerization.
Signaling Pathways of Retinoic Acid Isomers
Caption: Differential binding of atRA and 9-cis-RA to nuclear receptors.
References
- 1. sciex.com [sciex.com]
- 2. Chemistry of the Retinoid (Visual) Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of 9-cis and all-trans retinoic acid on the induction of retinoic acid receptor-beta and cellular retinoic acid-binding protein II in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 9-cis retinoic acid is a high affinity ligand for the retinoid X receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid stability in stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. drbaileyskincare.com [drbaileyskincare.com]
- 7. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the kinetics of degradation of 13-cis-retinoic acid and all-trans-retinoic acid in solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solvent effects on the time-dependent photoisomerization of methyl retinoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. In vivo isomerization of retinoic acids. Rapid isomer exchange and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Retinoic acid stability in stem cell cultures | The International Journal of Developmental Biology [ijdb.ehu.eus]
- 15. sav.sk [sav.sk]
- 16. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Simultaneous quantification of retinol, retinal, and retinoic acid isomers by high-performance liquid chromatography with a simple gradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
Common pitfalls in the extraction of retinoids from tissues
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls encountered during the extraction of retinoids from tissues.
Frequently Asked Questions (FAQs)
Q1: My retinoid recovery is low. What are the most common causes?
A1: Low recovery of retinoids is a frequent issue stemming from their inherent instability. The primary culprits are exposure to light, heat, and oxygen, which can lead to degradation and isomerization.[1][2] Several factors in the extraction process can contribute to this:
-
Inadequate Protection from Light: Retinoids are highly sensitive to UV and even visible light, which can cause significant degradation.[1][2] All procedures should be performed under dim, yellow or red light, and samples should be stored in amber vials or containers wrapped in aluminum foil.[3]
-
Thermal Degradation: Elevated temperatures, particularly during saponification and solvent evaporation steps, can degrade retinoids.[1][4] Saponification temperatures should not exceed 80°C.[4]
-
Oxidation: The conjugated double bond system in retinoids makes them susceptible to oxidation.[1] The use of antioxidants, such as butylated hydroxytoluene (BHT), in extraction solvents is crucial to minimize oxidative loss.[5][6] Working under an inert gas like nitrogen or argon can also be beneficial.
-
Incomplete Extraction: The choice of solvent and extraction method is critical. Inefficient partitioning of the lipophilic retinoids from the aqueous tissue homogenate into the organic solvent will result in low yields.
-
Isomerization: Exposure to light and certain solvents can cause the conversion of retinoid isomers (e.g., all-trans-retinoic acid to 9-cis or 13-cis-retinoic acid), which can complicate quantification and lead to an underestimation of the target analyte.[7][8]
Q2: How do I choose the right solvent for retinoid extraction?
A2: The choice of solvent depends on the specific retinoid of interest and the tissue matrix. A good extraction solvent should efficiently solubilize the target retinoid while being immiscible with the aqueous phase.
-
For non-polar retinoids (retinyl esters, retinol): Hexane (B92381) is a commonly used and effective solvent for liquid-liquid extraction.[5][9]
-
For more polar retinoids (retinoic acid): A two-step extraction is often necessary. An initial extraction with a non-polar solvent like hexane removes non-polar retinoids. The aqueous phase is then acidified to protonate the carboxylic acid group of retinoic acid, making it more soluble in a subsequent extraction with a more polar solvent like diethyl ether or ethyl acetate (B1210297).[10]
-
Solvent Purity: Always use high-purity, HPLC-grade solvents to avoid introducing impurities that can interfere with analysis.[11]
Q3: Is saponification always necessary? What are the risks?
A3: Saponification is a chemical process that uses a strong base (like potassium hydroxide (B78521), KOH) to hydrolyze retinyl esters into retinol (B82714), allowing for the measurement of total retinol.
-
When it's necessary: If your goal is to quantify the total vitamin A content in a tissue, saponification is required to release retinol from its esterified storage forms.
-
Risks and how to mitigate them: The harsh conditions of saponification (high pH and temperature) can lead to retinoid degradation and isomerization.[10] To minimize this, it is crucial to optimize the saponification conditions:
-
Temperature and Time: Use the mildest effective conditions. For example, heating at 80°C for 43 minutes has been found to be optimal for whole fish samples.[4]
-
Antioxidants: The inclusion of antioxidants like BHT or ascorbic acid in the saponification mixture can protect retinoids from degradation.[5]
-
Inert Atmosphere: Performing the reaction under nitrogen or argon can prevent oxidation.
-
Q4: I'm seeing unexpected peaks in my HPLC chromatogram. What could be the cause?
A4: Unexpected peaks can arise from several sources during the extraction process:
-
Isomerization: As mentioned, light and certain solvents can cause the formation of different retinoid isomers, which will have distinct retention times on an HPLC column.[7][8]
-
Degradation Products: Exposure to harsh conditions can lead to the formation of various degradation products.
-
Matrix Effects: Co-extraction of other lipids and cellular components from the tissue can interfere with the analysis.[12] This is particularly problematic in tissues with high lipid content like the liver and adipose tissue. Proper sample clean-up and the use of an internal standard are essential to correct for matrix effects.
-
Contaminants: Impurities from solvents, glassware, or plasticware can introduce extraneous peaks.[9][11]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Retinoid Recovery | Degradation due to light exposure. | Work under dim yellow or red light. Use amber glassware or wrap containers in aluminum foil.[3] |
| Oxidation. | Add an antioxidant like BHT to all solvents.[5][6] Purge samples and solvents with nitrogen or argon gas. | |
| Thermal degradation during saponification or evaporation. | Optimize saponification temperature and time (e.g., 80°C for 43 min).[4] Evaporate solvents at low temperatures under a stream of nitrogen. | |
| Incomplete extraction. | Ensure proper solvent-to-sample ratio and adequate mixing. For polar retinoids, perform a two-step extraction with pH adjustment.[10] | |
| Adsorption to labware. | Use glass or polyethylene (B3416737) terephthalate (B1205515) (PET) vials, as polypropylene (B1209903) (PP) can leach interfering substances.[9] | |
| Poor Peak Shape in HPLC (Tailing or Broadening) | Incomplete sample dissolution after evaporation. | Ensure the dried extract is fully redissolved in the mobile phase before injection. Sonication may help. |
| Particulates in the sample. | Filter the final extract through a 0.22 µm or 0.45 µm syringe filter before HPLC analysis.[13] | |
| Ghost Peaks in HPLC | Contaminated solvents or glassware. | Use HPLC-grade solvents and thoroughly clean all glassware.[11] |
| Carryover from previous injections. | Run blank injections between samples to clean the column and injector.[3] | |
| High Variability Between Replicates | Inconsistent sample handling. | Ensure all samples are treated identically, especially regarding light exposure and time at room temperature. |
| Incomplete homogenization. | Homogenize tissues thoroughly to ensure a representative aliquot is taken for extraction. | |
| Matrix effects. | Use a suitable internal standard (e.g., a deuterated retinoid) to correct for variations in extraction efficiency and instrument response.[12] |
Quantitative Data Summary
Table 1: Recovery Rates of Retinoids Using Saponification
| Analyte | Matrix | Recovery Rate (%) | Reference |
| β-carotene | Serum | 99.7 | [5] |
| Retinol | Serum | 93.7 | [5] |
| Retinyl Palmitate | Serum | 98.3 | [5] |
| β-carotene | Liver | 107.1 | [5] |
| Retinol | Liver | 92.8 | [5] |
| Retinyl Palmitate | Liver | 98.8 | [5] |
Table 2: Degradation of Retinoids Under Different Storage Conditions
| Retinoid | Condition | Time | Degradation (%) | Reference |
| Various Retinoids | 25°C | 6 months | 0 - 80 | [1][2] |
| Various Retinoids | 40°C | 6 months | 40 - 100 | [1][2] |
Experimental Protocols
Protocol 1: Extraction of Retinol and Retinyl Esters from Liver Tissue (Non-Saponification)
This protocol is adapted from a method with high recovery rates for hepatic retinoids.[3][14]
-
Homogenization:
-
Weigh approximately 100 mg of frozen liver tissue.
-
Place the tissue in a polypropylene tube with 2 mL of phosphate-buffered saline (PBS).
-
Homogenize on ice at medium speed for 10 seconds.
-
-
Extraction:
-
Transfer 200 µL of the homogenate to a glass test tube.
-
Add 100 µL of an internal standard (e.g., retinyl acetate in ethanol).
-
Add 100 µL of ethanol (B145695) and vortex briefly.
-
Add 4 mL of hexane and vortex for 30 seconds, twice.
-
Centrifuge at 3,000 rpm for 3 minutes to separate the phases.
-
Carefully transfer the upper hexane layer to a clean glass tube.
-
Repeat the hexane extraction on the lower aqueous layer and combine the hexane extracts.
-
-
Evaporation and Reconstitution:
-
Evaporate the combined hexane extracts to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a known volume of mobile phase suitable for HPLC analysis.
-
Protocol 2: Saponification and Extraction of Total Retinol from Adipose Tissue
This protocol is a general procedure for tissues with high lipid content.
-
Homogenization:
-
Weigh approximately 100 mg of adipose tissue.
-
Homogenize in 1 mL of saline in a glass homogenizer.
-
-
Saponification:
-
To the homogenate, add an equal volume of ethanol and an internal standard.
-
Add 1 mL of 50% (w/v) aqueous potassium hydroxide (KOH).
-
Add a small amount of antioxidant (e.g., 1 mg BHT).
-
Incubate in a shaking water bath at 60-80°C for 30-60 minutes under a nitrogen atmosphere.
-
Cool the sample on ice.
-
-
Extraction:
-
Add 2 mL of deionized water.
-
Extract the retinol by adding 4 mL of hexane and vortexing for 1 minute.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube.
-
Repeat the hexane extraction twice and combine the extracts.
-
-
Washing and Evaporation:
-
Wash the combined hexane extracts with deionized water to remove residual KOH.
-
Evaporate the hexane to dryness under nitrogen.
-
Reconstitute in mobile phase for HPLC analysis.
-
Visualizations
Retinoid Metabolism and Signaling Pathways
The following diagrams illustrate the key pathways involved in retinoid metabolism and signaling.
Caption: Overview of Retinoid Metabolism.
Caption: Retinoic Acid Signaling Pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agritrop.cirad.fr [agritrop.cirad.fr]
- 5. Improved simultaneous determination method of beta-carotene and retinol with saponification in human serum and rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. diva-portal.org [diva-portal.org]
- 7. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isomerization of all-trans-retinoic acid to 9-cis-retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Qualitative and quantitative analysis of retinol, retinyl esters, tocopherols and selected carotenoids out of various internal organs form different species by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complete Guide: Everything You Need to Know About HPLC Sample Prep [hplcvials.com]
- 12. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Key Considerations For Sample Preparation in HPLC - Blogs - News [alwsci.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Accurate Measurement of Retinoic Acid in Complex Samples
Welcome to the technical support center for the accurate measurement of retinoic acid (RA) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying retinoic acid in biological samples?
A1: The most common methods for quantifying retinoic acid are High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] Gas Chromatography-Mass Spectrometry (GC/MS) and Enzyme-Linked Immunosorbent Assays (ELISA) are also used, though less frequently.[2][4][5]
Q2: Why is sample preparation so critical for accurate retinoic acid measurement?
A2: Sample preparation is critical to remove interfering substances from the biological matrix (e.g., proteins, lipids) that can affect the accuracy and sensitivity of the measurement.[6][7] This is particularly important for LC-MS/MS analysis to minimize matrix effects like ion suppression.[6] Proper sample preparation also helps to concentrate the analyte, which is often present at low physiological concentrations.
Q3: How can I prevent the degradation of retinoic acid during sample collection and storage?
A3: Retinoic acid is sensitive to light, heat, and oxidation.[7][8] To prevent degradation, samples should be protected from light by using amber vials or wrapping tubes in aluminum foil.[9][10] All procedures should be performed under yellow or red light where possible.[11] Samples should be kept on ice during processing and stored at -80°C for long-term stability.[7][11] The addition of antioxidants like butylated hydroxytoluene (BHT) can also help prevent oxidation.[8]
Q4: What are the key differences between HPLC-UV and LC-MS/MS for retinoic acid analysis?
A4: LC-MS/MS is generally more sensitive and specific than HPLC-UV.[11][12] It can provide mass identification of the analyte and is better suited for measuring the very low endogenous levels of retinoic acid.[1] HPLC-UV is less expensive and more accessible but has a higher limit of quantification (LOQ) and may be more susceptible to interferences from other compounds that absorb UV light at similar wavelengths.[1][13]
Q5: What are matrix effects in LC-MS/MS and how can I mitigate them?
A5: Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix, leading to ion suppression or enhancement and inaccurate quantification.[6] To mitigate matrix effects, you can use a more efficient sample clean-up method (e.g., solid-phase extraction), employ stable isotope-labeled internal standards, or use an atmospheric pressure chemical ionization (APCI) source, which can be less prone to matrix effects than electrospray ionization (ESI).[6]
Troubleshooting Guides
Low or No Signal/Peak
| Potential Cause | Troubleshooting Step |
| Analyte Degradation | Ensure samples were protected from light and kept at low temperatures during all stages.[7][8][11] Prepare fresh standards. |
| Inefficient Extraction | Optimize the extraction solvent and pH. Consider a different extraction method (e.g., from LLE to SPE). Ensure thorough mixing during extraction.[14] |
| Instrumental Issues (HPLC/LC-MS) | Check for leaks, ensure the detector lamp is functioning (for UV), and verify mobile phase composition.[15] For MS, check spray stability and detector voltage. |
| Incorrect Mobile Phase | An inappropriate mobile phase can lead to poor chromatography and peak shape. Ensure the mobile phase is optimized for RA isomer separation.[1] |
| Sample Loss During Evaporation | Avoid high temperatures during solvent evaporation. Ensure the dried extract is not exposed to air for extended periods before reconstitution.[14] |
High Background or Interfering Peaks
| Potential Cause | Troubleshooting Step |
| Matrix Effects (LC-MS/MS) | Improve sample cleanup. Use a stable isotope-labeled internal standard. Dilute the sample if concentration allows.[6] |
| Contaminated Solvents or Reagents | Use high-purity (e.g., HPLC or LC-MS grade) solvents and reagents. Filter mobile phases. |
| Co-elution of Isomers or Impurities | Optimize the chromatographic gradient and column chemistry to improve the resolution of retinoic acid isomers and separate them from interfering compounds.[6][16] |
| Carryover from Previous Injection | Implement a robust needle wash protocol in the autosampler. Inject a blank solvent run to check for carryover. |
| Plasticizer Contamination | Avoid using plastic containers or pipette tips that can leach interfering compounds. Use glass whenever possible.[11] |
Poor Peak Shape (Tailing, Fronting, or Split Peaks)
| Potential Cause | Troubleshooting Step |
| Column Degradation | The column may be old or fouled. Try flushing the column or replace it with a new one.[15] |
| Incompatible Injection Solvent | The sample should be dissolved in a solvent that is of similar or weaker strength than the initial mobile phase. |
| Column Overload | Reduce the injection volume or the concentration of the sample. |
| Injection Port Issues | A bad rotor seal in the injector can cause split peaks.[15] |
| Secondary Interactions | Acidify the mobile phase (e.g., with 0.1% formic acid) to suppress the ionization of silanol (B1196071) groups on the column, which can cause peak tailing for acidic compounds like retinoic acid.[17] |
Data Presentation
Comparison of Analytical Methods for Retinoic Acid Quantification
| Method | Typical Limit of Quantification (LOQ) | Advantages | Disadvantages |
| LC-MS/MS | 62.5 attomol - 20 pg[11][12][18] | High sensitivity and specificity; structural confirmation.[11][17] | High cost; susceptible to matrix effects.[6] |
| HPLC-UV | ~1 pmol[1] | Lower cost; widely available.[2][3] | Lower sensitivity; potential for interference.[1] |
| GC/MS | Low pg range | High sensitivity and specificity.[2][3] | Requires derivatization; high temperature can degrade RA. |
| ELISA | Varies by kit (e.g., pg/mL to ng/mL range) | High throughput; no complex equipment needed. | Potential for cross-reactivity; may not distinguish between isomers.[5] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of Retinoic Acid from Serum/Plasma
This is a general protocol and may require optimization for specific applications.
-
Sample Preparation: Thaw frozen serum or plasma samples on ice, protected from light.[11]
-
Internal Standard Spiking: To 200 µL of serum/plasma in a glass tube, add 20 µL of an internal standard solution (e.g., a stable isotope-labeled RA). Vortex briefly.[17]
-
Protein Precipitation: Add 200 µL of acetonitrile (B52724) and vortex for 1 minute to precipitate proteins.[17]
-
Extraction: Add 1.2 mL of methyl-tert-butyl ether (MTBE), vortex for 1 minute, and then centrifuge at 13,000 rpm for 10 minutes.[17][19]
-
Collection: Carefully transfer the upper organic layer to a clean glass tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.[17][19]
-
Reconstitution: Reconstitute the dried extract in 200 µL of the mobile phase (e.g., 1:3 water:methanol) and transfer to an amber HPLC vial for analysis.[17]
Protocol 2: Two-Step Acid-Base Extraction for Tissues
This protocol allows for the separation of polar (RA) and non-polar (retinol, retinyl esters) retinoids.
-
Homogenization: Homogenize 10-20 mg of tissue on ice in an appropriate buffer.
-
Internal Standard Spiking: Add a known amount of internal standard to the tissue homogenate.[11]
-
Basic Extraction (for non-polar retinoids): Add 1-3 mL of 0.025 M KOH in ethanol, followed by 10 mL of hexane (B92381). Vortex and centrifuge. The upper hexane layer contains non-polar retinoids.[11][13]
-
Acidic Extraction (for RA): To the remaining aqueous phase, add 60-180 µL of 4 M HCl to acidify the sample.[11]
-
RA Extraction: Extract the acidified aqueous phase with 10 mL of hexane. The hexane layer now contains the retinoic acid.[11]
-
Evaporation and Reconstitution: Evaporate the hexane under nitrogen and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.[11]
Mandatory Visualizations
Caption: Simplified Retinoic Acid (RA) signaling pathway.
Caption: General experimental workflow for RA measurement.
References
- 1. portlandpress.com [portlandpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Quantification of physiological levels of retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cusabio.com [cusabio.com]
- 5. mybiosource.com [mybiosource.com]
- 6. sciex.com [sciex.com]
- 7. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diva-portal.org [diva-portal.org]
- 9. aseancosmetics.org [aseancosmetics.org]
- 10. asean.org [asean.org]
- 11. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aafco.org [aafco.org]
- 15. youtube.com [youtube.com]
- 16. sciex.com [sciex.com]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Method to determine 4-oxo-retinoic acids, retinoic acids and retinol in serum and cell extracts by liquid chromatography/diode-array detection atmospheric pressure chemical ionisation tandem mass spectrometry. (2006) | Ralph Rühl | 78 Citations [scispace.com]
- 19. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Degradation Pathways of Retinoic Acid and Its Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with retinoic acid (RA) and its analogs.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the experimental study of retinoic acid degradation.
Compound Stability and Handling
-
Q1: My retinoic acid solution appears to be losing activity over time. What could be the cause? A1: Retinoids are highly susceptible to degradation from exposure to light, heat, and oxygen.[1][2][3][4][5] Stock solutions, especially in solvents like DMSO, can degrade over time, even when stored at -20°C.[1] It is crucial to prepare fresh solutions for your experiments. For cell culture, avoid prolonged storage of retinoids in aqueous solutions or buffers, as significant degradation can occur within 30 minutes at 37°C.[1]
-
Q2: I'm observing inconsistent results in my cell culture experiments with retinoic acid. Could the culture medium be a factor? A2: Yes, the composition of your cell culture medium is critical. In serum-free media, retinoids can be lost due to absorption to plastic surfaces of culture plates, tubes, and pipette tips.[6][7] The presence of proteins, such as bovine serum albumin (BSA) or fetal calf serum (FCS), can stabilize retinoids in the medium and prevent this loss.[6][7] However, be aware that protein binding can also affect the bioavailability of the retinoid to the cells.[6]
-
Q3: What is the best way to store retinoic acid and its analogs? A3: Solid retinoids should be stored in a desiccator at -80°C in dark amber vials under an inert gas.[1] Stock solutions should be prepared in a suitable organic solvent (e.g., ethanol (B145695) or DMSO), aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, and stored in dark vials at -80°C, preferably under an inert gas.[1][8][9] When using DMSO, it is highly recommended to prepare solutions fresh before use due to observed degradation over several weeks.[1]
Analytical & Experimental Issues
-
Q4: I am having trouble with my HPLC analysis of retinoic acid, such as peak splitting or pressure fluctuations. What are some common causes? A4: HPLC issues can arise from several factors. Pressure fluctuations can be caused by air bubbles in the system, clogged frits or filters, or blocked tubing.[4][10][11] Ensure your mobile phase is properly degassed and check for any leaks or blockages. Peak splitting can occur due to a mismatch between the injection solvent and the mobile phase or a worn-out column.[4] It is also important to ensure that the mobile phase pH is appropriate for the separation of RA isomers.[12]
-
Q5: My in vitro metabolism assay with liver microsomes is showing very low or no metabolite formation. What should I check? A5: Several factors can lead to low activity in microsomal assays. Ensure that your microsomes have been stored properly at -80°C and have not undergone multiple freeze-thaw cycles.[11] The reaction requires essential cofactors, primarily NADPH, which should be added to initiate the reaction.[11] Also, verify the concentration of your substrate and microsomal protein, and optimize the incubation time to be within the linear range of the reaction.
-
Q6: I am getting high background or low signal in my retinoic acid receptor (RAR) reporter gene assay. What can I do? A6: High background can be due to the use of inappropriate assay plates; black plates are generally recommended over white plates to reduce cross-talk and phosphorescence.[13] Low signal could be due to several factors, including low luciferase expression, suboptimal incubation times, or issues with the luciferase detection reagent.[13] Ensure your reporter cells are healthy and plated at the correct density. For antagonist assays, it is critical to use a sub-maximal concentration (typically EC50-EC85) of a known agonist.[1][14]
Quantitative Data on Retinoic Acid Metabolism
The following tables summarize key kinetic parameters for the metabolism of all-trans-retinoic acid (atRA) and its metabolites by the primary degrading enzymes.
Table 1: Kinetic Parameters for CYP26-Mediated Metabolism of all-trans-Retinoic Acid and its Metabolites
| Enzyme | Substrate | Km (nM) | Vmax (pmol/min/pmol CYP) | Reference |
| CYP26A1 | atRA | 50 | 10 | [15] |
| CYP26B1 | atRA | 19 | 0.8 | [15] |
| CYP26A1 | 4-OH-atRA | In the nM range | - | [16] |
| CYP26B1 | 4-OH-atRA | In the nM range | - | [16] |
| CYP26A1 | 18-OH-atRA | In the nM range | - | [16] |
| CYP26B1 | 18-OH-atRA | In the nM range | - | [16] |
| CYP26A1 | 4-oxo-atRA | 63 | - | [17] |
| CYP26C1 | 9-cis-RA | Lower than A1/B1 | - | [16] |
Km (Michaelis constant) reflects the substrate concentration at half-maximal velocity. Vmax (maximum velocity) reflects the maximum rate of the reaction.
Table 2: Metabolism of Synthetic Retinoid Analogs
| Analog | Primary Metabolizing Enzyme | Key Metabolites | Reference |
| Bexarotene | CYP3A4 | 6-hydroxy-bexarotene, 7-hydroxy-bexarotene, 6-oxo-bexarotene, 7-oxo-bexarotene | [15][16][18] |
| Tamibarotene | CYP3A4 (primarily) | - | [14][19] |
Experimental Protocols
Protocol 1: In Vitro Metabolism of Retinoic Acid using Liver Microsomes
Objective: To determine the rate of metabolism of retinoic acid or its analogs by liver microsomes.
Materials:
-
Human or animal liver microsomes (stored at -80°C)
-
Retinoic acid or analog stock solution (in a suitable solvent like ethanol or DMSO)
-
100 mM Phosphate buffer (pH 7.4)
-
20 mM NADPH solution (prepared fresh)
-
Organic solvent for reaction termination (e.g., acetonitrile (B52724) or ethyl acetate)
-
HPLC or LC-MS/MS system for analysis
Procedure:
-
Thaw Microsomes: Thaw the liver microsomes on ice immediately before use.
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture (final volume of 200 µL) by adding the following in order:
-
Phosphate buffer (to final volume)
-
Microsomal protein (typically 0.1-1 mg/mL final concentration)
-
Retinoic acid/analog (at desired final concentration)
-
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.
-
Initiate Reaction: Start the reaction by adding NADPH to a final concentration of 1 mM.
-
Incubation: Incubate at 37°C for a predetermined time (e.g., 0, 5, 15, 30, 60 minutes) with gentle agitation. It is crucial to ensure the reaction is in the linear range with respect to time and protein concentration.
-
Terminate Reaction: Stop the reaction by adding an equal volume of cold organic solvent (e.g., 200 µL of acetonitrile).
-
Protein Precipitation: Vortex the samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
Sample Analysis: Transfer the supernatant to an HPLC vial for analysis of the parent compound and its metabolites.
Protocol 2: Retinoic Acid Receptor (RAR) Luciferase Reporter Gene Assay
Objective: To measure the activation of RARs by retinoic acid or its analogs.
Materials:
-
HEK293 cells stably transfected with an RAR expression vector and a luciferase reporter plasmid containing retinoic acid response elements (RAREs).
-
Cell culture medium (e.g., DMEM) with 10% charcoal-stripped fetal bovine serum.
-
Retinoic acid or analog stock solution.
-
96-well white, clear-bottom tissue culture plates.
-
Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cells into a 96-well plate at a density of ~30,000 cells/well in 90 µL of assay medium.[20]
-
Compound Preparation: Prepare serial dilutions of your test compound (retinoic acid or analog) in assay medium at 10-fold the final desired concentration. The final DMSO concentration in the assay should not exceed 0.1%.[20]
-
Cell Treatment: Add 10 µL of the diluted compound to the respective wells. Include unstimulated controls (vehicle only) and cell-free controls (medium only for background luminescence).[20]
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 16-24 hours.[20]
-
Luciferase Assay:
-
Signal Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizations
Caption: Primary degradation pathway of all-trans-retinoic acid.
Caption: Degradation pathway for synthetic retinoids Bexarotene and Tamibarotene.
Caption: Workflow for an in vitro retinoic acid metabolism assay.
References
- 1. indigobiosciences.com [indigobiosciences.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. diva-portal.org [diva-portal.org]
- 4. researchgate.net [researchgate.net]
- 5. Retinoid stability and degradation kinetics in commercial cosmetic products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Considerations for in vitro retinoid experiments: importance of protein interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. New pathway for retinol metabolism in liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.stemcell.com [cdn.stemcell.com]
- 10. Microsomes convert retinol and retinal into retinoic acid and interfere in the conversions catalyzed by cytosol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. biochemistryresearchjournal.com [biochemistryresearchjournal.com]
- 13. Reporter Gene Assays Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 14. indigobiosciences.com [indigobiosciences.com]
- 15. Comparison of the Function and Expression of CYP26A1 and CYP26B1, the two Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Biochemical and Physiological Importance of the CYP26 Retinoic Acid Hydroxylases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. accessdata.fda.gov [accessdata.fda.gov]
- 19. Detection of retinoic acid catabolism with reporter systems and by in situ hybridization for CYP26 enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. bpsbioscience.com [bpsbioscience.com]
Technical Support Center: Minimizing Variability in Retinoid Quantification Assays
Welcome to the technical support center for retinoid quantification assays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and minimize variability in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most critical pre-analytical factors that can introduce variability in retinoid quantification?
A1: Retinoids are highly susceptible to degradation from light, heat, and oxidation. Therefore, improper sample handling is a major source of pre-analytical variability. Key factors include:
-
Light Exposure: All procedures involving retinoids should be performed under red or yellow light to prevent photoisomerization and degradation.[1][2][3]
-
Temperature: Samples should be kept on ice during processing and stored at -80°C for long-term stability.[2] Repeated freeze-thaw cycles should be avoided.[2][4]
-
Oxidation: The addition of antioxidants, such as butylated hydroxytoluene (BHT), to extraction solvents can help prevent oxidative degradation.[5]
-
Sample Matrix: The biological matrix (e.g., serum, plasma, tissue homogenate) can impact retinoid stability. While biological matrices can offer some protection against degradation compared to aqueous solutions, improper storage can still lead to significant losses.[6][7]
Q2: My retinoid concentrations are inconsistent across replicates. What are the likely analytical causes?
A2: Inconsistent results across replicates often point to issues within the analytical workflow. Common culprits include:
-
Extraction Inefficiency: Incomplete or variable extraction of retinoids from the sample matrix is a significant source of error. The choice of extraction solvent and method (e.g., liquid-liquid extraction, solid-phase extraction) should be optimized for your specific sample type.
-
Matrix Effects in LC-MS/MS: Endogenous compounds in the sample matrix can co-elute with the target retinoid and either suppress or enhance its ionization, leading to inaccurate quantification.[6] The use of stable isotope-labeled internal standards is highly recommended to correct for these effects.[6]
-
Chromatographic Issues: Poor chromatographic separation can lead to co-elution of isomers or interfering compounds, making accurate quantification difficult.[6] Method development should focus on achieving good resolution of the target analyte from other sample components.
-
Instrument Variability: Fluctuations in instrument performance (e.g., detector response, injection volume) can introduce variability. Regular calibration and quality control checks are essential.
Q3: I am observing unexpected retinoid isomers in my chromatograms. What could be the cause?
A3: The appearance of unexpected isomers is a common issue, primarily due to the inherent instability of retinoids.
-
Isomerization during Sample Preparation: Exposure to light and heat during sample handling and extraction can cause isomerization of retinoids, such as the conversion of all-trans-retinoic acid to its cis-isomers.[5]
-
Isomerization in Solution: Retinoids are also prone to isomerization in solution, particularly in the absence of stabilizing proteins.[6] It is crucial to analyze extracted samples immediately or store them under appropriate conditions (e.g., under inert gas, at low temperatures).
-
Confirmation with Standards: Always confirm the identity of peaks by comparing their retention times and mass spectra (for LC-MS/MS) with certified reference standards for all potential isomers.
Q4: How do I choose the right internal standard for my assay?
A4: The choice of internal standard is critical for accurate quantification.
-
For LC-MS/MS: The gold standard is a stable isotope-labeled internal standard (e.g., d5-all-trans-retinoic acid) that is structurally identical to the analyte.[6] This allows for the most accurate correction of extraction variability and matrix effects.
-
For HPLC-UV: If a stable isotope-labeled standard is not available or you are using HPLC-UV, a structurally similar compound that is not endogenously present in the sample can be used.[1] However, it's important to validate that it behaves similarly to the analyte during extraction and chromatography. Retinyl acetate (B1210297) is a commonly used internal standard for retinol (B82714) and retinyl palmitate analysis.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery of Retinoids
| Potential Cause | Troubleshooting Step |
| Inefficient Extraction | Optimize the extraction solvent system and methodology. For tissues, ensure complete homogenization. For liquid-liquid extractions, ensure proper phase separation. |
| Degradation during Extraction | Work under subdued light and on ice. Add an antioxidant like BHT to the extraction solvent. Minimize the time between extraction and analysis. |
| Adsorption to Labware | Use glass or amber silanized glassware to minimize adsorption of these lipophilic compounds to plastic surfaces. |
| Improper Sample Storage | Ensure samples are stored at -80°C and have not undergone multiple freeze-thaw cycles. |
Issue 2: High Variability Between Replicates (Poor Precision)
| Potential Cause | Troubleshooting Step |
| Inconsistent Sample Handling | Standardize all sample handling steps, including timing, temperature, and light exposure, for all samples and replicates. |
| Variable Extraction Efficiency | Ensure thorough mixing during extraction and consistent phase separation. The use of a suitable internal standard is crucial to correct for this. |
| Inconsistent Injection Volumes | Check the autosampler for accuracy and precision. Ensure there are no air bubbles in the syringe. |
| Matrix Effects (LC-MS/MS) | Use a stable isotope-labeled internal standard. If not possible, consider sample cleanup techniques like solid-phase extraction (SPE) to remove interfering matrix components. |
Issue 3: Poor Peak Shape and Resolution in Chromatography
| Potential Cause | Troubleshooting Step |
| Column Overload | Dilute the sample or inject a smaller volume. |
| Incompatible Injection Solvent | The solvent used to reconstitute the final extract should be as close in composition to the initial mobile phase as possible to ensure good peak shape.[8] |
| Column Contamination | Wash the column with a strong solvent or consider using a guard column to protect the analytical column. |
| Suboptimal Mobile Phase | Re-optimize the mobile phase composition and gradient to improve the separation of target analytes and interfering peaks. |
Data Presentation
Table 1: Typical Lower Limits of Quantification (LLOQ) for Retinoids in Biological Matrices
| Retinoid | Method | Matrix | LLOQ |
| All-trans-retinoic acid | LC-MS/MS | Serum/Plasma | ~0.05 nM[3] |
| 13-cis-retinoic acid | LC-MS/MS | Serum/Plasma | ~0.05 nM[3] |
| Retinol | HPLC-UV | Serum/Plasma | 0.2 pmol[2] |
| Retinyl Palmitate | HPLC-UV | Liver Tissue | 0.7 pmol[2] |
| Retinal | HPLC-UV | Brain Tissue | 0.2 pmol[2] |
Table 2: Intra- and Inter-Assay Precision for Retinoid Quantification
| Analytical Method | Analyte | Intra-Assay CV (%) | Inter-Assay CV (%) |
| LC-MS/MS | Retinoic Acid Isomers | < 5.4[9] | < 8.9[9] |
| HPLC-UV | Retinol & Retinyl Palmitate | 5.9 - 10.0[2] | 5.9 - 11.0[2] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction of Retinoids from Serum/Plasma for LC-MS/MS Analysis
-
Note: Perform all steps on ice and under red or yellow light.
-
To 500 µL of serum or plasma in a glass tube, add 10 µL of an internal standard spiking solution (e.g., 1 µM 13-cis-retinoic acid-d5 in a 60:40 acetonitrile:methanol mixture).[3]
-
Vortex briefly to mix.
-
Add 1 mL of 0.025 M KOH in ethanol (B145695) and vortex.[9]
-
Add 10 mL of hexane (B92381), vortex thoroughly for 2 minutes.[9]
-
Centrifuge at a low speed (e.g., 1000 x g) for 5 minutes to separate the phases.[2]
-
Carefully transfer the upper hexane layer to a clean glass tube. This layer contains the retinoids.
-
Evaporate the hexane to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for LC-MS/MS analysis.
Protocol 2: Saponification and Extraction of Retinol and Retinyl Esters from Tissue for HPLC-UV Analysis
-
Note: Perform all steps under subdued light.
-
Homogenize a known weight of tissue (e.g., 20-80 mg) on ice in a suitable buffer (e.g., PBS).[1]
-
Add an appropriate amount of internal standard (e.g., retinyl acetate).[1]
-
Add 1-3 mL of 0.025 M KOH in ethanol to the tissue homogenate.[2]
-
Incubate at room temperature for 2 hours in the dark to saponify the retinyl esters to retinol.
-
Add 10 mL of hexane and vortex vigorously for 2 minutes.[2]
-
Centrifuge to separate the phases.
-
Transfer the upper hexane layer to a new tube.
-
Evaporate the hexane under nitrogen.
-
Reconstitute the extract in a known volume of mobile phase for HPLC-UV analysis.
Visualizations
Caption: Retinoid Signaling Pathway.[10][11][12][13]
Caption: General Experimental Workflow for Retinoid Quantification.
Caption: A Logical Flow for Troubleshooting Common Issues.
References
- 1. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. diva-portal.org [diva-portal.org]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis and stability of retinol in plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. portlandpress.com [portlandpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Retinoic acid signaling in mammalian eye development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Selection of an appropriate internal standard for retinoid analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the selection and use of appropriate internal standards for accurate retinoid analysis.
Frequently Asked Questions (FAQs)
Q1: Why is an internal standard crucial for retinoid analysis?
An internal standard (IS) is essential in retinoid analysis to ensure accuracy and precision by correcting for variability that can be introduced during sample preparation, chromatographic separation, and mass spectrometric detection.[1] Retinoids are susceptible to degradation and isomerization when exposed to light and heat, and their extraction recovery can vary between samples.[2][3][4] Furthermore, biological matrices can cause ion suppression or enhancement in the mass spectrometer, a phenomenon known as the matrix effect, which can significantly impact quantification.[2][5] An ideal internal standard co-elutes with the analyte and experiences similar variations, allowing for reliable normalization of the analyte's signal.
Q2: What are the different types of internal standards used for retinoid analysis?
There are two primary types of internal standards used in retinoid analysis:
-
Stable Isotope-Labeled Internal Standards (SIL-IS): These are considered the "gold standard." A SIL-IS is a form of the analyte where one or more atoms have been replaced with a stable isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C)).[1] Examples include all-trans-retinoic acid-d5 (atRA-d5), 13-cis-retinoic acid-d5 (13-cisRA-d5), and retinol-d8 (B12397619) (ROL-d8).[2] Because they have nearly identical chemical and physical properties to the analyte, they co-elute chromatographically and exhibit the same extraction recovery and ionization response, providing the most accurate correction for experimental variability.[1][2]
-
Structural Analogue Internal Standards: These are molecules that are chemically similar to the analyte but not present in the biological sample. Examples include retinyl acetate (B1210297) for the analysis of retinol (B82714) and retinyl esters, or all-trans-4,4-dimethyl-RA for the analysis of retinoic acid.[6][7][8][9] While more cost-effective than SIL-IS, they may not perfectly mimic the analyte's behavior during extraction and ionization due to differences in their physicochemical properties.[2]
Q3: When should the internal standard be added to the sample?
For optimal correction of all potential sources of error, the internal standard should be added as early as possible in the sample preparation workflow.[1] Typically, the IS is added to the biological sample (e.g., serum, plasma, tissue homogenate) before any extraction steps, such as protein precipitation or liquid-liquid extraction.[2][6][10] This ensures that the IS accounts for any analyte loss that may occur during the entire sample processing procedure.
Troubleshooting Guides
Issue 1: High Variability in Results
| Possible Cause | Troubleshooting Step |
| Inconsistent addition of internal standard. | Ensure the internal standard is accurately and consistently added to every sample, calibrator, and quality control sample. Use a calibrated pipette and vortex thoroughly after addition. |
| Degradation or isomerization of retinoids. | Retinoids are sensitive to light, heat, and oxidation.[2] All sample handling and extraction procedures should be performed under yellow or red light to prevent photodegradation.[3] Samples should be kept on ice and processed promptly. Avoid repeated freeze-thaw cycles.[4] |
| Inappropriate internal standard selection. | If using a structural analogue, its extraction efficiency and ionization response may differ significantly from the analyte. Consider switching to a stable isotope-labeled internal standard for better accuracy.[2] |
| Variable matrix effects. | Different biological samples can exhibit varying degrees of matrix effects.[2] The use of a co-eluting stable isotope-labeled internal standard is the most effective way to compensate for this variability. |
Issue 2: Poor Internal Standard Recovery
| Possible Cause | Troubleshooting Step |
| Inefficient extraction method. | Optimize the extraction procedure. For liquid-liquid extraction, ensure the solvent choice and pH are appropriate for the target retinoid. For protein precipitation, ensure complete precipitation and efficient recovery of the supernatant. |
| Internal standard degradation. | Check the stability of the internal standard in the storage solvent and under the experimental conditions. Prepare fresh stock solutions of the internal standard regularly.[11] |
| Adsorption to labware. | Retinoids can be "sticky" and adsorb to plastic or glass surfaces. Using silanized glassware or polypropylene (B1209903) tubes can help minimize this issue. |
Issue 3: Internal Standard Signal is Too High or Too Low
| Possible Cause | Troubleshooting Step |
| Incorrect internal standard concentration. | The concentration of the internal standard should be optimized to provide a strong, reproducible signal without saturating the detector. It should ideally be in the mid-range of the calibration curve for the analyte. |
| Ion suppression or enhancement. | Co-eluting matrix components can significantly affect the ionization of the internal standard.[2] Improve chromatographic separation to resolve the internal standard from interfering compounds. A stable isotope-labeled internal standard will experience the same matrix effects as the analyte, mitigating this issue. |
Experimental Protocols & Data
Table 1: Recommended Internal Standards for Various Retinoids
| Analyte | Recommended Internal Standard | Rationale |
| All-trans-retinoic acid (atRA) | All-trans-retinoic acid-d5 (atRA-d5) | Stable isotope-labeled, co-elutes, and corrects for matrix effects and isomerization.[2] |
| 13-cis-retinoic acid | 13-cis-retinoic acid-d5 (13-cisRA-d5) | Stable isotope-labeled, ensures accurate quantification of this specific isomer.[2][12] |
| Retinol | Retinol-d8 (ROL-d8) | Stable isotope-labeled, provides reliable correction for extraction and ionization variability.[2] |
| Retinyl Esters (e.g., Retinyl Palmitate) | Retinyl palmitate-d4 | Stable isotope-labeled, ideal for correcting tissue-specific matrix effects.[2] |
| Multiple Retinoids | A mixture of corresponding SIL-IS | For simultaneous analysis of multiple retinoids, a cocktail of their respective SIL-IS is recommended.[13] |
| General (Cost-effective alternative) | Retinyl Acetate | Structural analogue, can be used for retinol and retinyl ester analysis but may not perfectly mimic behavior.[7][9] |
| General (Cost-effective alternative) | All-trans-4,4-dimethyl-RA | Structural analogue for retinoic acid analysis.[6][8] |
Protocol: Sample Preparation using Protein Precipitation
This is a general protocol for the extraction of retinoids from serum or plasma.
-
Work under subdued light: Perform all steps under yellow or red light to prevent retinoid degradation.[3]
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 200 µL of serum or plasma.
-
Internal Standard Spiking: Add a known amount of the appropriate internal standard solution (e.g., 20 µL of a 1000 ng/mL SIL-IS mixture in methanol) to each sample.[10]
-
Vortex: Vortex the sample briefly to ensure thorough mixing.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.[10]
-
Vortex: Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.[10]
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation (Optional but Recommended): Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 200 µL) of the mobile phase starting condition (e.g., 1:3 water:methanol).[13]
-
Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.
Table 2: Performance Data for Retinoid Analysis using an Appropriate Internal Standard
The following table summarizes typical performance characteristics from published methods employing internal standards.
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Intra-assay CV (%) | Inter-assay CV (%) | Reference |
| 12 Retinoids | LC-MS/MS | 1 - 1000 | 0.025 - 25 | < 10 | Not Reported | [10][13] |
| Retinoic Acid | LC/MS/MS | ~0.006 - 3 | ~0.006 | 5.4 | 8.9 | [6][8] |
| Retinol | HPLC/UV | ~1 - 1000 | ~0.05 | < 5 | < 10 | [7][14] |
| Retinyl Palmitate | HPLC/UV | ~5 - 2500 | ~5 | < 5 | Not Reported | [7] |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation
Visualizations
References
- 1. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. portlandpress.com [portlandpress.com]
- 7. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Determination of retinyl esters and retinol in serum or plasma by normal-phase liquid chromatography: method and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. jfda-online.com [jfda-online.com]
- 12. caymanchem.com [caymanchem.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Validation of 4,4-Dimethyl Retinoic Acid as an Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retinoic acid, a critical signaling molecule in various biological processes, is paramount in both research and clinical settings. The use of a reliable internal standard is crucial for achieving precise and accurate results in analytical methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comprehensive validation of 4,4-dimethyl retinoic acid as an internal standard and compares its performance with commonly used alternatives, supported by experimental data from published studies.
Principle of Internal Standardization
Internal standards are essential in analytical chemistry to correct for the loss of analyte during sample preparation and to account for variations in instrument response. An ideal internal standard is a compound that is structurally and chemically similar to the analyte but is not naturally present in the sample. It is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's response to the internal standard's response is then used for quantification, which mitigates variability and enhances the accuracy and precision of the measurement.
Caption: General workflow for quantitative analysis using an internal standard.
Performance Comparison of Internal Standards for Retinoic Acid Analysis
This section compares the performance of this compound with two common alternatives: deuterated retinoic acid (e.g., all-trans-retinoic acid-d5) and acitretin. The data presented is a summary from various studies and is intended to provide a comparative overview.
Table 1: Performance Data for this compound as an Internal Standard
| Parameter | Performance | Reference |
| Linearity (r²) | > 0.99 | [1] |
| Lower Limit of Quantification (LLOQ) | 10 fmol | [1] |
| Intra-assay Precision (% CV) | 5.4 ± 0.4% | [1] |
| Inter-assay Precision (% CV) | 8.9 ± 1.0% | [1] |
| Recovery | Not explicitly reported, but used to confirm extraction efficiency. | [1] |
Table 2: Performance Data for Deuterated Retinoic Acid (atRA-d5) as an Internal Standard
| Parameter | Performance | Reference |
| Linearity (R²) | 0.994 | [2] |
| Lower Limit of Quantification (LLOQ) | 50 pg/mL | [2] |
| Intra-day Precision (% CV) | 9.3% | [2] |
| Inter-day Precision (% CV) | 14.0% | [2] |
| Recovery | 89.7 ± 9.2% | [2] |
Table 3: Performance Data for Acitretin as an Internal Standard
| Parameter | Performance | Reference |
| Linearity (r) | ≥ 0.999 | [3] |
| Lower Limit of Quantification (LLOQ) | 0.45 ng/mL | [3] |
| Intra-day Precision (% RSD) | < 8% | [3] |
| Inter-day Precision (% RSD) | < 8% | [3] |
| Recovery | 76.27 ± 11.41% | [3] |
Discussion
-
This compound demonstrates excellent performance as an internal standard, with high linearity and low limits of quantification. Its structural similarity to retinoic acid ensures that it behaves similarly during extraction and ionization, making it a reliable choice for accurate quantification[1]. The use of 4,4-dimethyl-RA can also help in identifying handling-induced isomerization of the analyte[1].
-
Deuterated Retinoic Acid (e.g., atRA-d5) is considered the "gold standard" for internal standards in mass spectrometry due to its near-identical chemical and physical properties to the endogenous analyte. This results in very similar extraction recovery and ionization efficiency, effectively compensating for matrix effects[4]. The high recovery and good precision reported in studies using atRA-d5 underscore its suitability[2].
-
Acitretin , a synthetic retinoid, has also been successfully used as an internal standard for retinoic acid analysis[3]. It exhibits good linearity, precision, and recovery. While not as structurally identical as a deuterated analog, its similar chemical properties make it a viable and often more cost-effective alternative.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the validation of an internal standard for retinoic acid analysis by LC-MS/MS.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general representation based on methods described for retinoic acid extraction[2][3].
-
Spiking: To 200 µL of plasma, add a known amount of the internal standard (e.g., 100 pg of atRA-d5)[2].
-
Acidification: Acidify the sample by adding 5 µL of 10 M hydrochloric acid[2].
-
Protein Precipitation: Add 400 µL of methanol (B129727) to precipitate proteins. Vortex and centrifuge the sample[2].
-
Extraction: Transfer the supernatant to a new tube and add 300 µL of hexane (B92381) and 300 µL of ethyl acetate. Vortex and centrifuge to separate the phases[2].
-
Drying: Transfer the organic (upper) layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.
Caption: Liquid-liquid extraction workflow for retinoic acid analysis.
LC-MS/MS Analysis
The following are representative conditions for the analysis of retinoic acid and its internal standards.
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is commonly used[3].
-
Mobile Phase: A gradient of methanol or acetonitrile (B52724) and water, often with a modifier like formic acid or acetic acid to improve ionization[3][5].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operated in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used. ESI is frequently employed[3].
-
MRM Transitions: Specific precursor-to-product ion transitions are monitored for the analyte and the internal standard. For example:
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for the following parameters:
-
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.
-
Linearity: The range over which the response is directly proportional to the concentration. A calibration curve is generated, and the coefficient of determination (r² or R²) should be close to 1.
-
Accuracy: The closeness of the measured value to the true value. It is typically expressed as the percentage of recovery.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the coefficient of variation (%CV) or relative standard deviation (%RSD).
-
Recovery: The efficiency of the extraction procedure. It is determined by comparing the analyte response in a pre-extracted spiked sample to that in a post-extracted spiked sample.
-
Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Conclusion
This compound is a well-validated and reliable internal standard for the quantification of retinoic acid. Its performance is comparable to that of deuterated retinoic acid and acitretin, offering high linearity, precision, and accuracy. The choice of internal standard will ultimately depend on the specific requirements of the assay, including the desired level of accuracy, cost considerations, and the availability of the standard. For the most rigorous applications, a stable isotope-labeled internal standard like deuterated retinoic acid is often preferred due to its ability to perfectly mimic the behavior of the endogenous analyte. However, for many research and routine applications, this compound provides a robust and cost-effective solution.
References
- 1. Quantification of endogenous retinoic acid in limited biological samples by LC/MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Validation of a Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry Method for Determination of All-Trans Retinoic Acid in Human Plasma and Its Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. documents.thermofisher.com [documents.thermofisher.com]
A Comparative Guide to Internal Standards for Retinoic Acid Quantification: 4,4-Dimethyl Retinoic Acid vs. Deuterated Analogs
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of retinoic acid and its isomers, the use of an appropriate internal standard is critical for achieving accurate and reproducible results, particularly in complex biological matrices. This guide provides an objective comparison of two commonly used types of internal standards: 4,4-Dimethyl Retinoic Acid and deuterated retinoic acid analogs. The information presented herein is supported by experimental data from various studies to aid in the selection of the most suitable internal standard for your analytical needs.
Introduction to Internal Standards in Mass Spectrometry
Internal standards are essential in analytical chemistry, especially in liquid chromatography-mass spectrometry (LC-MS), to correct for the variability inherent in sample preparation and analysis. An ideal internal standard should mimic the analyte's behavior throughout the entire analytical process, including extraction, derivatization, and ionization, without interfering with the analyte's signal. Stable isotope-labeled (SIL) internal standards, such as deuterated compounds, are considered the gold standard because their physicochemical properties are nearly identical to the analyte of interest. Non-isotopically labeled analogs, like this compound, are also utilized and offer a cost-effective alternative.
Quantitative Data Presentation
The selection of an internal standard can significantly impact the performance of a quantitative assay. Below is a summary of the key analytical parameters for this compound and a representative deuterated standard, all-trans-retinoic acid-d5, based on published LC-MS/MS methods.
| Parameter | This compound | Deuterated Internal Standard (all-trans-retinoic acid-d5) | Key Considerations for Researchers |
| Analyte Quantified | all-trans-Retinoic Acid (atRA) and its isomers | all-trans-Retinoic Acid (atRA) | Both are used for the quantification of endogenous retinoids. |
| Molecular Weight | 328.49 g/mol | ~305.5 g/mol (for d5) | The mass difference is a key factor for differentiation in MS. |
| Mass Shift from atRA (MW ~300.44) | +28.05 Da | +5 Da (for d5) | Deuterated standards have a smaller, more precise mass shift. |
| Co-elution with Analyte | May exhibit a slight retention time shift from the analyte. | Co-elutes with the non-labeled analyte. | Co-elution is crucial for accurate compensation of matrix effects. |
| Reported MRM Transition (m/z) | 329.4 → 151.3[1] | 306.0 → 208.0 | These transitions are used for selective detection and quantification. |
| Linear Dynamic Range | 250 attomol to 10 pmol[1] | 50 pg/mL to 3200 pg/mL[2] | Both standards have been used in assays with wide linear ranges. |
| Limit of Detection (LOD) | 62.5 attomol[1] | 20 pg/mL[2] | The reported LODs demonstrate high sensitivity for both. |
| Precision (CV%) | Intraday: 5.2% ± 0.7%; Interday: 6.7% ± 0.9%[3] | Intraday: 9.3%; Interday: 14.0%[4] | Both have been shown to yield acceptable precision in validated assays. |
| Accuracy | >95% agreement between applied and measured amounts[5] | Intraday: 96.5%; Interday: 101.2%[4] | Deuterated standards are often associated with higher accuracy due to better co-elution. |
| Extraction Recovery | 80% ± 11% (tissues) to 95% ± 4% (serum)[5] | 89.7% ± 9.2% (plasma)[4] | Both show good and comparable recovery from biological matrices. |
Experimental Protocols
Below is a representative experimental protocol for the quantification of all-trans-retinoic acid (atRA) in a biological matrix using an internal standard with LC-MS/MS. This protocol is a synthesis of methodologies described in the cited literature.[1][4][6][7]
1. Sample Preparation (Liquid-Liquid Extraction)
-
To 500 µL of plasma, add 10 µL of the internal standard working solution (either this compound or deuterated atRA).
-
Add 1 mL of acetonitrile (B52724) and 60 µL of 4 N HCl to precipitate proteins and acidify the sample.
-
Vortex the sample thoroughly.
-
Add 5 mL of hexane (B92381), vortex, and centrifuge to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the hexane extraction and combine the organic layers.
-
Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol with 0.1% formic acid.
-
Gradient: A suitable gradient to separate atRA from its isomers and matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Optimize instrument parameters such as collision energy and cone voltage for each transition.
-
3. Data Analysis
-
Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.
-
Generate a calibration curve using standards of known concentrations and their corresponding peak area ratios.
-
Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Experimental Workflow for Retinoid Quantification
Caption: A typical workflow for the quantification of retinoids in biological samples using an internal standard and LC-MS/MS.
Retinoic Acid Signaling Pathway
Caption: A simplified diagram of the retinoic acid signaling pathway, from retinol uptake to target gene transcription.
Conclusion
Both this compound and deuterated retinoic acid analogs are effective internal standards for the quantification of retinoic acid isomers by LC-MS/MS.
-
Deuterated internal standards are theoretically superior due to their near-identical physicochemical properties to the analyte, which ensures co-elution and provides the most accurate correction for matrix effects and other sources of analytical variability.
-
This compound serves as a reliable and more cost-effective alternative. While it may not perfectly co-elute with the analyte, its distinct mass and similar chemical structure allow for effective quantification, as demonstrated by its use in numerous validated assays.
The choice between these internal standards will depend on the specific requirements of the assay, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary considerations. For regulated bioanalysis and studies requiring the highest level of data integrity, a deuterated internal standard is the preferred choice. For high-throughput screening or research applications where a slight compromise in performance is acceptable for a significant cost saving, this compound is a viable option.
References
- 1. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of All-Trans Retinoic Acid in Type 2 Diabetes Plasma - Creative Proteomics [creative-proteomics.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. sciex.com [sciex.com]
Cross-validation of different analytical methods for retinoid analysis
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of retinoids, a class of compounds vital for numerous physiological processes including vision, immune function, and cellular differentiation, is paramount in both research and clinical settings. The selection of an appropriate analytical method is a critical step in ensuring the reliability and validity of experimental data. This guide provides an objective comparison of the two most prevalent and powerful techniques for retininoid analysis: High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This comparison is supported by a summary of performance data from various studies and detailed experimental protocols.
At a Glance: Method Comparison
The choice between HPLC-UV and LC-MS/MS for retinoid analysis hinges on the specific requirements of the study, including the desired sensitivity, selectivity, and the complexity of the sample matrix. While HPLC-UV offers a robust and cost-effective solution for quantifying more abundant retinoids, LC-MS/MS provides unparalleled sensitivity and specificity, making it the gold standard for trace-level analysis and the identification of a wide range of retinoid metabolites.
Performance Characteristics
The following tables summarize the quantitative performance of HPLC-UV and LC-MS/MS for the analysis of various retinoids as reported in the literature. These values can serve as a general guideline for method selection.
Table 1: Performance Data for HPLC-UV Methods
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Retinol (B82714) | 0.35 pmol[1], 0.2 pmol[2], 0.08 pmol[3] | 0.27 pmol[3] | >3 orders of magnitude[2] | [1][2][3] |
| Retinyl Palmitate | 0.95 pmol[1] | - | - | [1] |
| Retinal | 0.2 pmol[2] | 5.0 ng[4] | >3 orders of magnitude[2] | [2][4] |
| Retinoic Acid | 2.5 ng[4] | - | - | [4] |
| Retinoids (general) | 7.8 ppm[5][6] | 26.1 ppm[5][6] | 25-150 ppm[5][6] | [5][6] |
Table 2: Performance Data for LC-MS/MS Methods
| Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Reference |
| Retinoic Acid | 23 pg[7] | - | - | [7] |
| Retinal | 1.0 ng[7] | - | - | [7] |
| Retinol | 0.5 ng[7] | - | - | [7] |
| Retinyl Acetate (B1210297) | 10 ng[7] | - | - | [7] |
| Retinoids and Metabolites | sub-ng/mL levels[8] | sub-ng/mL levels[8][9] | 1-1000 ng/mL[8][9][10] | [8][9][10] |
| Retinyl Palmitate | - | 1.91 pmol[11] | - | [11] |
| α-carotene | - | 0.44 pmol[11] | - | [11] |
| RA isomers | - | 0.05 nM | 0.0001–1.0 μM[12] | [12] |
| 4-oxo-13-cis-RA | - | 6 nM[12] | - | [12] |
Experimental Workflows
The following diagrams illustrate the typical experimental workflows for retinoid analysis using HPLC-UV and LC-MS/MS.
Retinoid Signaling Pathway
Understanding the biological context of retinoids is crucial for interpreting analytical results. The following diagram illustrates the canonical retinoid signaling pathway, which leads to the regulation of gene expression.
Detailed Experimental Protocols
For the successful implementation of these analytical methods, meticulous adherence to validated protocols is essential. Below are representative experimental methodologies for both HPLC-UV and LC-MS/MS analysis of retinoids, synthesized from multiple sources.
HPLC-UV Method for Retinol and Retinyl Esters
This protocol is adapted from a method for the analysis of retinol and retinyl esters in biological samples.[1]
1. Sample Preparation (to be performed under dim light) [1]
-
Homogenization: Homogenize tissue samples (50-200 mg) or serum (80-100 µl).[1]
-
Extraction: Perform a liquid-liquid extraction using a suitable organic solvent like hexane.[1] An internal standard, such as retinyl acetate, should be added before extraction.[2]
-
Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.[1]
-
Reconstitution: Reconstitute the dried extract in the mobile phase.[1]
2. HPLC Conditions
-
Column: A C18 reversed-phase column is commonly used (e.g., 4.6 mm x 250 mm, 5 µm).[1]
-
Mobile Phase: An isocratic mobile phase of 100% methanol (B129727) or a gradient of acetonitrile (B52724) and water can be employed.[2][13] For instance, an isocratic system with 85% methanol and 15% 0.01 M sodium acetate buffer (pH 5.2) has been used.[4]
-
Detection: Monitor the UV absorbance at 325 nm for retinol and retinyl esters.[1]
-
Quantification: Generate a standard curve using known concentrations of retinoid standards to quantify the analytes in the samples.[1]
LC-MS/MS Method for Multiple Retinoids
This protocol provides a general framework for the sensitive and specific analysis of a broad range of retinoids in serum.[8][10]
1. Sample Preparation
-
Internal Standard Spiking: Spike serum samples (e.g., 200 µL) with a mixture of stable isotope-labeled internal standards.[10]
-
Protein Precipitation: Precipitate proteins by adding a solvent like acetonitrile.[8][9][10]
-
Liquid-Liquid Extraction: Perform a liquid-liquid extraction using a solvent such as methyl-tert-butyl ether.[8][10]
-
Evaporation: Dry the organic extract under a stream of nitrogen.[8][10]
-
Reconstitution: Reconstitute the residue in the initial mobile phase.[8][10]
2. LC-MS/MS Conditions
-
Chromatography System: Utilize a high-performance liquid chromatography system, such as a Thermo Scientific™ Vanquish™ HPLC.[8][9][10]
-
Column: A C18 column (e.g., 100 x 2.1 mm, 2.6 µm) is often used for separation.[8][9][10]
-
Mobile Phase: A gradient elution with a water:methanol mixture containing 0.1% formic acid is a common choice.[8][10]
-
Mass Spectrometer: Employ a tandem mass spectrometer, such as a Thermo Scientific™ TSQ Endura™, equipped with an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.[8][9][10]
-
Detection Mode: Operate the mass spectrometer in Selective Reaction Monitoring (SRM) mode for high selectivity and sensitivity.[8][10] This involves monitoring specific precursor-to-product ion transitions for each analyte and internal standard.[8]
Conclusion
The cross-validation of analytical methods is a continuous and vital process in the scientific community. For retinoid analysis, both HPLC-UV and LC-MS/MS stand as powerful and reliable techniques. HPLC-UV is a cost-effective and robust method suitable for the quantification of more abundant retinoids, with detection limits in the picomole range.[1][2][3] In contrast, LC-MS/MS offers superior sensitivity and specificity, with the ability to reach sub-nanogram per milliliter detection limits, making it indispensable for the analysis of low-abundance retinoids and their metabolites in complex biological matrices.[8][9] The choice of method should be guided by the specific research question, the required level of sensitivity, and the available resources. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making an informed decision and in the development and validation of their own analytical methods for retinoid analysis.
References
- 1. Reverse-Phase High-Performance Liquid Chromatography (HPLC) Analysis of Retinol and Retinyl Esters in Mouse Serum and Tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC/UV quantitation of retinal, retinol, and retinyl esters in serum and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A simple and robust quantitative analysis of retinol and retinyl palmitate using a liquid chromatographic isocratic method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jfda-online.com [jfda-online.com]
- 5. journal.formosapublisher.org [journal.formosapublisher.org]
- 6. journal.formosapublisher.org [journal.formosapublisher.org]
- 7. High-performance liquid chromatography-electrospray mass spectrometry of retinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Comparison of high-performance liquid chromatography/tandem mass spectrometry and high-performance liquid chromatography/photo-diode array detection for the quantitation of carotenoids, retinyl esters, α-tocopherol and phylloquinone in chylomicron-rich fractions of human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A sensitive and specific method for measurement of multiple retinoids in human serum with UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Validation of an Analytical Method Based on High-Performance Liquid Chromatography for the Determination of Retinol in Chicken Liver [scirp.org]
Comparative analysis of different retinoic acid isomers' biological activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of three key isomers of retinoic acid: all-trans retinoic acid (ATRA), 9-cis retinoic acid, and 13-cis retinoic acid. This analysis is supported by experimental data on their receptor binding affinities and their effects on cellular processes, including proliferation and differentiation. Detailed experimental protocols and signaling pathway diagrams are provided to facilitate a deeper understanding of their mechanisms of action.
Overview of Retinoic Acid Isomers
Retinoic acid, a metabolite of vitamin A, is a crucial signaling molecule in various biological processes, including embryonic development, cell differentiation, and proliferation. Its biological effects are primarily mediated by two families of nuclear receptors: the retinoic acid receptors (RARs) and the retinoid X receptors (RXRs). Different isomers of retinoic acid exhibit distinct affinities for these receptors, leading to varied biological responses.
-
All-trans retinoic acid (ATRA) is the most abundant and biologically active isomer. It is a high-affinity ligand for RARs.
-
9-cis retinoic acid is a stereoisomer of ATRA that can bind to and activate both RARs and RXRs.
-
13-cis retinoic acid , also known as isotretinoin, exhibits low affinity for both RARs and RXRs. Its biological activity is largely attributed to its intracellular isomerization to ATRA.[1][2][3]
Comparative Biological Activity
The distinct receptor binding profiles of the retinoic acid isomers translate into significant differences in their biological activities. These differences are particularly evident in their effects on cell proliferation and differentiation.
Receptor Binding Affinity
The affinity of each isomer for RAR and RXR subtypes is a primary determinant of its biological potency. The equilibrium dissociation constant (Kd) is a measure of the affinity of a ligand for its receptor, with a lower Kd value indicating a higher affinity.
| Isomer | Receptor | Dissociation Constant (Kd) (nM) | Reference |
| All-trans RA | RARα | 0.2 | Allenby et al., 1993 |
| RARβ | 0.5 | Allenby et al., 1993 | |
| RARγ | 0.7 | Allenby et al., 1993 | |
| RXRα | No significant binding | Allenby et al., 1993 | |
| 9-cis RA | RARα | 0.4 | Allenby et al., 1993 |
| RARβ | 0.6 | Allenby et al., 1993 | |
| RARγ | 0.5 | Allenby et al., 1993 | |
| RXRα | 15.7 | Allenby et al., 1993 | |
| RXRβ | 18.3 | Allenby et al., 1993 | |
| RXRγ | 14.1 | Allenby et al., 1993 | |
| 13-cis RA | RARs | Low affinity | Tsukada et al., 2000[4] |
| RXRs | Low affinity | Tsukada et al., 2000[4] |
Cellular Proliferation
Retinoic acid isomers generally inhibit the proliferation of various cell types, particularly cancer cells. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Isomer | Cell Line | IC50 (µM) | Reference |
| All-trans RA | SH-SY5Y (Neuroblastoma) | 12.9 - 14.4 | Veal et al., 2002[2] |
| FADU (Head and Neck SCC) | ~1 | Lovat et al., 1997[5] | |
| 9-cis RA | SH-SY5Y (Neuroblastoma) | Not explicitly provided, but more potent than ATRA | Veal et al., 2002[2] |
| FADU (Head and Neck SCC) | ~1 | Lovat et al., 1997[5] | |
| 13-cis RA | SH-SY5Y (Neuroblastoma) | 11.2 - 13.9 | Veal et al., 2002[2] |
| FADU (Head and Neck SCC) | ~1 | Lovat et al., 1997[5] | |
| KKU-100 (Cholangiocarcinoma) | 9.33 (48h) | Thanan et al., 2017 | |
| KKU-213B (Cholangiocarcinoma) | 6.66 (48h) | Thanan et al., 2017 |
Cellular Differentiation
A key biological effect of retinoic acid is its ability to induce cellular differentiation. The half-maximal effective concentration (EC50) is the concentration of a drug that gives half of the maximal response.
| Isomer | Cell Line | Effect | Potency | Reference |
| All-trans RA | LA-N-5 (Neuroblastoma) | Neurite outgrowth, increased acetylcholinesterase activity | - | Villani et al., 1994[6] |
| Human Neural Stem Cells | Promotion of glial cell fates | - | Klose et al., 2022[7] | |
| 9-cis RA | LA-N-5 (Neuroblastoma) | Neurite outgrowth, increased acetylcholinesterase activity | 5- to 10-fold more potent than ATRA | Villani et al., 1994[6] |
| Human Neural Stem Cells | Promotion of glial cell fates | Similar potency to ATRA | Klose et al., 2022[7] | |
| 13-cis RA | IMR-32 (Neuroblastoma) | Neuronal differentiation | Less effective than ATRA in inducing TrkA expression | Cheung et al., 1997[8] |
Signaling Pathways
The biological effects of retinoic acid isomers are initiated by their binding to nuclear receptors, which then act as ligand-activated transcription factors.
All-trans Retinoic Acid (ATRA) Signaling
ATRA exclusively binds to RARs. The RAR/RXR heterodimer is the primary functional unit that binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby regulating their transcription.
Caption: ATRA binds to RAR, which forms a heterodimer with RXR to regulate gene expression.
9-cis Retinoic Acid Signaling
9-cis retinoic acid is unique in its ability to bind to both RAR and RXR. This allows it to activate gene transcription through both RAR/RXR heterodimers and RXR/RXR homodimers, potentially leading to a broader range of biological effects.[9]
Caption: 9-cis RA can activate both RAR/RXR heterodimers and RXR/RXR homodimers.
13-cis Retinoic Acid Mechanism of Action
13-cis retinoic acid has a low affinity for both RARs and RXRs. Its biological activity is primarily due to its intracellular conversion to ATRA.[1][2][3] This isomerization allows it to indirectly activate the ATRA signaling pathway.
Caption: 13-cis RA is intracellularly converted to ATRA, which then activates the RAR/RXR pathway.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of retinoic acid isomers.
Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of unlabeled retinoic acid isomers to RARs and RXRs by measuring their ability to compete with a radiolabeled ligand.
Materials:
-
Purified RAR or RXR protein
-
Radiolabeled ligand (e.g., [³H]all-trans-retinoic acid for RARs, [³H]9-cis-retinoic acid for RXRs)
-
Unlabeled retinoic acid isomers (ATRA, 9-cis RA, 13-cis RA)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1 mM EDTA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a series of dilutions of the unlabeled retinoic acid isomers.
-
In a 96-well plate, combine the purified receptor protein, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled isomer in binding buffer.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity of each filter using a scintillation counter.
-
Plot the percentage of specific binding of the radioligand against the concentration of the unlabeled isomer.
-
Calculate the IC50 value, which is the concentration of the unlabeled isomer that inhibits 50% of the specific binding of the radioligand.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Cell Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Retinoic acid isomers (ATRA, 9-cis RA, 13-cis RA)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the retinoic acid isomers for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.
-
After the treatment period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate at room temperature in the dark for at least 2 hours, or until the crystals are fully dissolved.
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the concentration of the retinoic acid isomer to determine the IC50 value.
Cell Differentiation Assay (NBT Reduction Assay)
The Nitroblue Tetrazolium (NBT) reduction assay is used to measure the production of superoxide (B77818) radicals, which is a marker of cell differentiation, particularly in myeloid cell lines like HL-60.
Materials:
-
Cells of interest (e.g., HL-60)
-
24-well cell culture plates
-
Complete cell culture medium
-
Retinoic acid isomers (ATRA, 9-cis RA, 13-cis RA)
-
NBT solution (1 mg/mL in PBS)
-
Phorbol 12-myristate 13-acetate (PMA) (as a stimulant for superoxide production)
-
Dimethylformamide (DMF) or DMSO to dissolve formazan
Procedure:
-
Seed cells in a 24-well plate and treat them with various concentrations of the retinoic acid isomers for a period sufficient to induce differentiation (e.g., 4-6 days).
-
After the differentiation period, wash the cells with PBS.
-
Add NBT solution and PMA to each well and incubate for 1-2 hours at 37°C. Differentiated cells will be stimulated by PMA to produce superoxide, which reduces the yellow, soluble NBT to a dark blue, insoluble formazan precipitate.
-
After incubation, discard the NBT/PMA solution and wash the cells with PBS.
-
Add DMF or DMSO to each well to dissolve the formazan precipitate.
-
Transfer the solution to a 96-well plate and measure the absorbance at a wavelength of 570 nm.
-
The amount of formazan produced is proportional to the degree of cell differentiation. Plot the absorbance against the concentration of the retinoic acid isomer to determine the EC50 value.
Conclusion
The biological activity of retinoic acid isomers is intricately linked to their ability to interact with and activate RAR and RXR nuclear receptors. All-trans retinoic acid, the most common isomer, potently activates RAR-mediated signaling. 9-cis retinoic acid exhibits a broader activity profile by activating both RAR and RXR pathways. In contrast, 13-cis retinoic acid's effects are primarily mediated through its conversion to ATRA. Understanding these distinct mechanisms of action is critical for the targeted development of retinoid-based therapies in various fields, including oncology and dermatology. The experimental protocols provided in this guide offer a foundation for the continued investigation and comparison of these and other retinoid compounds.
References
- 1. 13-cis retinoic acid exerts its specific activity on human sebocytes through selective intracellular isomerization to all-trans retinoic acid and binding to retinoid acid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of isomerisation on the growth inhibitory effects and cellular activity of 13-cis and all-trans retinoic acid in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biotransformation of 13-cis- and 9-cis-retinoic acid to all-trans-retinoic acid in rat conceptal homogenates. Evidence for catalysis by a conceptal isomerase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Enzymatic Mechanism for Generating the Precursor of Endogenous 13-cis Retinoic Acid in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. All-trans, 13-cis and 9-cis retinoic acids induce a fully reversible growth inhibition in HNSCC cell lines: implications for in vivo retinoic acid use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enhanced potency of 9-cis versus all-trans-retinoic acid to induce the differentiation of human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Homodimer formation of retinoid X receptor induced by 9-cis retinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
The Clear Advantage: Why Non-Endogenous Compounds Are the Gold Standard for Internal Standards in Analytical Chemistry
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative analysis, the choice of an internal standard is a critical decision. While various approaches exist, the use of a non-endogenous compound as an internal standard offers a robust solution to mitigate variability and ensure data integrity, particularly in complex biological matrices.
An internal standard (IS) is a compound of a known concentration added to all samples, calibrators, and quality controls in an analytical run.[1] Its purpose is to correct for variations that can occur during sample preparation, injection, and analysis.[1][2] The fundamental principle is that the IS will experience similar experimental variations as the analyte of interest. By measuring the ratio of the analyte signal to the IS signal, these variations can be normalized, leading to more accurate and reproducible results.[2][3]
The primary reason for employing a non-endogenous compound—one that is not naturally present in the sample matrix—is to prevent interference with the accurate measurement of the analyte.[1][3][4] If a compound that is already present in the sample (endogenous) were used as an internal standard, it would be impossible to distinguish between the signal from the added standard and the signal from the compound naturally present in the sample. This would lead to inaccurate quantification.[1]
Endogenous vs. Non-Endogenous Internal Standards: A Head-to-Head Comparison
The ideal internal standard shares similar physicochemical properties with the analyte, ensuring it behaves similarly throughout the analytical process.[1][4] Non-endogenous internal standards can be broadly categorized into two types: stable isotope-labeled (SIL) internal standards and structural analogs. SIL standards are considered the "gold standard" as they are chemically identical to the analyte, with the only difference being the presence of heavier isotopes (e.g., ²H, ¹³C, ¹⁵N).[2][5] Structural analogs are compounds with a similar chemical structure to the analyte.[2]
Here's a comparison of the key characteristics of using a non-endogenous internal standard versus attempting to use an endogenous compound for correction:
| Feature | Non-Endogenous Internal Standard (e.g., SIL, Structural Analog) | Endogenous Compound |
| Presence in Sample | Absent or at negligible levels.[3][4] | Naturally present in the sample, often at variable concentrations. |
| Accuracy of Quantification | High. The known, constant concentration allows for reliable correction. | Low to none. The unknown and variable endogenous concentration makes it unsuitable for use as a standard. |
| Interference | Minimal to none. The standard is selected to be chromatographically resolved from the analyte or have a different mass-to-charge ratio.[3] | High. The endogenous compound's signal directly overlaps with the analyte if they are the same molecule, making accurate measurement impossible. |
| Correction for Variability | Effectively corrects for variations in sample preparation, injection volume, and instrument response.[2] | Cannot be used for reliable correction due to its own inherent variability within the sample. |
| Regulatory Acceptance | Widely accepted and often required by regulatory bodies like the FDA for bioanalytical method validation. | Not an acceptable approach for quantitative bioanalysis where an external standard is not used. |
The Workflow of Using a Non-Endogenous Internal Standard
The following diagram illustrates the typical workflow for using a non-endogenous internal standard in a quantitative bioanalytical method, such as LC-MS.
Figure 1. A typical workflow for quantitative analysis using a non-endogenous internal standard.
Logical Rationale for Selecting a Non-Endogenous Internal Standard
The decision to use a non-endogenous internal standard is based on a clear logical framework aimed at achieving the most accurate and reliable analytical results.
Figure 2. Logical framework for selecting a non-endogenous internal standard.
Experimental Evidence: The Impact of Internal Standardization
A case study on the determination of meloxicam (B1676189) in human plasma highlights the benefits of using an internal standard.[6] In this study, the performance of a high-performance liquid chromatography (HPLC) method with an external standard was compared to a method using a non-endogenous internal standard (piroxicam). The results demonstrated that while both methods could be validated, the use of an internal standard is generally recommended to improve accuracy and precision, especially when dealing with complex sample preparation steps or potential for injection volume variability.[6]
The following table summarizes the precision and accuracy data from the study, illustrating the comparable performance in this specific case with a simple protein precipitation cleanup. In more complex extractions, the benefit of an internal standard is often more pronounced.
| Method | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |
| External Standard | 50 | 3.2 | 4.5 | 102.3 |
| 250 | 2.1 | 3.8 | 101.5 | |
| 500 | 1.8 | 3.1 | 100.8 | |
| Internal Standard | 50 | 2.9 | 4.2 | 101.9 |
| 250 | 1.9 | 3.5 | 101.2 | |
| 500 | 1.5 | 2.8 | 100.5 |
Data adapted from a study on meloxicam determination in human plasma.[6]
Experimental Protocol: General Procedure for Bioanalysis using a Non-Endogenous Internal Standard
This protocol outlines the key steps for the quantitative analysis of a drug in plasma using a non-endogenous internal standard and LC-MS/MS.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of the analyte and the non-endogenous internal standard (e.g., a structural analog or SIL-IS) in a suitable organic solvent (e.g., methanol, acetonitrile).
-
From the stock solutions, prepare a series of working solutions for the calibration standards and quality control (QC) samples by serial dilution.
-
Prepare a working solution of the internal standard at a fixed concentration that will be added to all samples.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Spike a known volume of blank biological matrix (e.g., plasma) with the analyte working solutions to create a calibration curve with at least 6-8 non-zero concentration levels.
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high).
3. Sample Preparation (Protein Precipitation Example):
-
Aliquot a specific volume (e.g., 100 µL) of the standards, QCs, and unknown samples into microcentrifuge tubes.
-
Add a precise volume of the internal standard working solution to each tube.
-
Add a protein precipitation agent (e.g., acetonitrile (B52724) or methanol, typically 3-4 times the sample volume).
-
Vortex mix thoroughly to ensure complete protein precipitation.
-
Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
The supernatant can be injected directly or evaporated to dryness and reconstituted in a mobile phase-compatible solvent.
4. LC-MS/MS Analysis:
-
Set up the LC-MS/MS system with an appropriate chromatographic column and mobile phases to achieve good separation of the analyte and internal standard from matrix components.
-
Develop a multiple reaction monitoring (MRM) method to selectively detect the analyte and the internal standard.
-
Inject the prepared samples, calibration standards, and QCs into the LC-MS/MS system.
5. Data Analysis:
-
Integrate the peak areas of the analyte and the internal standard in the resulting chromatograms.
-
Calculate the peak area ratio of the analyte to the internal standard for all samples.
-
Construct a calibration curve by plotting the peak area ratio versus the analyte concentration for the calibration standards. A linear regression with appropriate weighting is typically used.
-
Determine the concentration of the analyte in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.
References
- 1. Internal Standard Method Explained in Analytical Chemistry - WIN SOURCE BLOG [blog.win-source.net]
- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 4. Choosing an Internal Standard [restek.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. With or Without Internal Standard in HPLC Bioanalysis. A Case Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Performance Evaluation of 4,4-Dimethyl Retinoic Acid in Diverse Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative evaluation of 4,4-Dimethyl Retinoic Acid (4,4-di-Me-RA) and the well-characterized retinoid, all-trans retinoic acid (ATRA). The comparison focuses on their performance in various biological matrices, covering analytical methodologies, stability, and known biological activities. While 4,4-di-Me-RA is predominantly utilized as a stable internal standard in analytical chemistry, this guide consolidates the available information to assess its broader potential and performance characteristics against the biologically active ATRA.
Executive Summary
Data Presentation: Analytical and Biological Performance
The following tables summarize the key performance parameters of 4,4-di-Me-RA and ATRA.
Table 1: Analytical Performance in Mass Spectrometry-Based Assays
| Parameter | This compound (4,4-di-Me-RA) | All-Trans Retinoic Acid (ATRA) | References |
| Primary Application | Internal Standard for Quantification | Analyte of Interest | [8] |
| Mass Transition (m/z) | 329.4 → 151.3 | 301.1 → 205.0 | [8] |
| Ionization Mode | Positive Ion Mode (APCI) | Positive Ion Mode (APCI) | [8] |
| Recovery from Plasma | Not explicitly reported, but used to correct for ATRA recovery | ~95% (with 4,4-di-Me-RA as internal standard) | [8] |
| Recovery from Tissues | Not explicitly reported, but used to correct for ATRA recovery | ~80% (with 4,4-di-Me-RA as internal standard) | [8] |
Table 2: Biological Activity and Receptor Interaction
| Parameter | This compound (4,4-di-Me-RA) | All-Trans Retinoic Acid (ATRA) | References |
| Primary Biological Role | Not established; presumed to have low biological activity | Regulation of gene transcription via RARs | [1][9] |
| RAR Binding Affinity (Kd) | Data not available | ~2-5 nM for RARα, β, and γ | [9] |
| EC50 for RAR Transactivation | Data not available | RARα: ~4 nM, RARβ: ~5 nM, RARγ: ~2 nM | [9] |
| Cell Differentiation Induction | Data not available | Induces differentiation in various cell lines (e.g., neuroblastoma, myeloid cells) | [4][10][11] |
| Antiproliferative Effects | Data not available | Inhibits proliferation of certain cancer cell lines | [10] |
Table 3: Physicochemical Properties and Stability
| Parameter | This compound (4,4-di-Me-RA) | All-Trans Retinoic Acid (ATRA) | References |
| Chemical Stability | High (inferred from use as internal standard) | Prone to isomerization and oxidation, particularly when exposed to light and in certain solvents like DMSO | [6][7][12] |
| Stability in Serum/Plasma | High (inferred) | Generally stable when stored at -20°C or -80°C | [6] |
| Stability in Cell Culture Media | Data not available | Unstable in serum-free media; stabilized by serum albumin | [6] |
Experimental Protocols
Quantification of Retinoids in Biological Matrices by LC-MS/MS
This protocol is adapted from established methods for the analysis of retinoids in biological samples, utilizing 4,4-di-Me-RA as an internal standard.[8]
1. Sample Preparation (from Plasma or Tissue Homogenate)
-
To 200 µL of plasma or tissue homogenate, add 10 µL of a 50 nM solution of 4,4-di-Me-RA in acetonitrile (B52724) as an internal standard.
-
Add 1 mL of 0.025 M KOH in ethanol (B145695) and vortex thoroughly.
-
Perform a liquid-liquid extraction by adding 5 mL of hexane (B92381), vortexing, and centrifuging to separate the phases.
-
Transfer the aqueous (lower) phase to a new tube.
-
Acidify the aqueous phase with 60 µL of 4 M HCl.
-
Extract the retinoids by adding 5 mL of hexane, vortexing, and centrifuging.
-
Evaporate the hexane (upper) phase to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.7 µm).
-
Mobile Phase: A gradient of methanol (B129727) and water with 0.1% formic acid.
-
Flow Rate: 0.5 mL/min.
-
Injection Volume: 10 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ion Source: Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
ATRA: 301.1 → 205.0
-
4,4-di-Me-RA: 329.4 → 151.3
-
-
In Vitro Cell Differentiation Assay (Example: Neuroblastoma Cells)
This is a general protocol to assess the differentiation-inducing potential of retinoids.
-
Cell Culture: Culture human neuroblastoma cells (e.g., SH-SY5Y) in a suitable medium supplemented with fetal bovine serum.
-
Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat the cells with varying concentrations of the test compound (e.g., 4,4-di-Me-RA or ATRA) or vehicle control (e.g., DMSO).
-
Differentiation Assessment (after 3-5 days):
-
Morphological Analysis: Examine cells under a microscope for neurite outgrowth, a hallmark of neuronal differentiation.
-
Marker Expression: Analyze the expression of neuronal markers (e.g., β-III tubulin, MAP2) by immunofluorescence or Western blotting.
-
-
Data Analysis: Quantify the percentage of differentiated cells or the expression levels of neuronal markers and determine the EC50 value for each compound.
Mandatory Visualizations
References
- 1. Retinoic acid receptor regulation of decision-making for cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proliferation versus Differentiation: Redefining Retinoic Acid’s Role - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Understanding how retinoic acid derivatives induce differentiation in non-M3 acute myelogeneous leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tretinoin - Wikipedia [en.wikipedia.org]
- 6. Analysis of Vitamin A and Retinoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of vitamin A and retinoids in biological matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative Profiling of Endogenous Retinoic Acid in Vivo and in Vitro by Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Novel Retinoic Acid Derivative Induces Differentiation and Growth Arrest in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anti-leukemic effects of all-trans retinoic acid in combination with Daratumumab in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design and biological evaluation of synthetic retinoids: probing length vs. stability vs. activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative study of extraction efficiencies for various retinoids
For researchers, scientists, and drug development professionals, the accurate quantification of retinoids is paramount. The initial step in any analytical procedure is the efficient extraction of these light- and oxygen-sensitive compounds from their matrix. This guide provides a comparative overview of various extraction techniques for several key retinoids, supported by experimental data to aid in method selection and optimization.
Data Presentation: A Comparative Overview of Extraction Efficiencies
The following table summarizes the extraction efficiencies of different methods for various retinoids across a range of biological and pharmaceutical matrices. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, matrices, and the specific retinoid being analyzed.
| Extraction Method | Retinoid | Matrix | Extraction Efficiency (Recovery %) | Reference |
| Liquid-Liquid Extraction (LLE) | Retinol | Human Plasma/Serum | 95% | |
| Retinol | Human Breast Milk | 82-90% | ||
| Retinol, Retinyl Palmitate | Mouse Liver | 100.31-105.79% | ||
| All-trans-Retinoic Acid | Human Plasma | >75% | ||
| Retinol, Retinyl Palmitate, Retinoic Acid | Cosmetic Products | ≥95% | ||
| Various Retinoids | Spiked Plasma | 80-105% | ||
| Solid-Phase Extraction (SPE) | Various Retinoids | Plasma, Kidney, Liver | 80-90% | |
| Retinol, α-tocopherol | Human Plasma | >90% | ||
| Supercritical Fluid Extraction (SFE) | 13-cis-Retinoic Acid | Pharmaceutical Formulations | 98.8-100% | |
| Photoisomers of 13-cis-Retinoic Acid | Pharmaceutical Formulations | 90.4-92.4% | ||
| Ultrasound-Assisted Extraction (UAE) | Carotenoids (as a proxy for retinoids) | Carrot Pomace | Not explicitly stated, but deemed more productive than conventional methods. | |
| Microwave-Assisted Extraction (MAE) | Carotenoids (as a proxy for retinoids) | Clementine Peels | Higher recovery than maceration and Soxhlet extraction. |
Experimental Protocols: Methodologies for Key Experiments
Detailed experimental protocols are crucial for reproducibility. Below are outlines of the methodologies for the primary extraction techniques discussed. All procedures involving retinoids should be performed under yellow or red light to prevent photo-isomerization and degradation.
Liquid-Liquid Extraction (LLE) for Retinol and Retinyl Esters from Liver Tissue
This protocol is adapted from a method demonstrating high recovery rates.
1. Homogenization:
-
Weigh approximately 100-150 mg of frozen liver tissue.
-
Homogenize the tissue in an appropriate volume of phosphate-buffered saline (PBS).
2. Protein Precipitation and Extraction:
-
To a 200 µL aliquot of the homogenate, add an equal volume of absolute ethanol (B145695) containing a known amount of an internal standard (e.g., retinyl acetate).
-
Vortex the mixture briefly.
-
Add 4 mL of hexane (B92381) and vortex vigorously for 30 seconds, repeating twice.
-
Centrifuge at 3,000 rpm for 3 minutes to separate the phases.
3. Collection and Evaporation:
-
Carefully collect the upper hexane layer containing the retinoids.
-
Repeat the hexane extraction on the lower aqueous phase to maximize recovery.
-
Pool the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
4. Reconstitution:
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., isopropanol) for subsequent analysis, typically by High-Performance Liquid Chromatography (HPLC).
Automated Solid-Phase Extraction (SPE) for Various Retinoids from Biological Samples
This protocol provides a high-throughput and automated approach.
1. Sample Preparation:
-
Homogenize plasma, kidney, or liver samples.
-
Automatically mix the homogenates.
2. Solid-Phase Extraction:
-
Load the sample onto a conditioned C2 SPE cartridge.
-
The system automatically performs washing steps to remove interfering substances.
-
Elute the retinoids from the cartridge directly into the HPLC system for analysis.
3. Regeneration:
-
The SPE cartridge is automatically cleaned and reconditioned for subsequent use.
Supercritical Fluid Extraction (SFE) for 13-cis-Retinoic Acid from Pharmaceutical Creams
SFE is a green chemistry technique that uses supercritical fluids, most commonly CO2.
1. Sample Preparation:
-
Mix the pharmaceutical cream with a solid support material (e.g., Celite).
-
Load the mixture into the SFE extraction vessel.
2. Extraction Parameters:
-
Pressurize the system with carbon dioxide modified with 5% methanol (B129727) to 325 atm.
-
Set the extraction chamber and restrictor temperature to 45°C.
-
Perform a static extraction for 2.5 minutes, followed by a 5-minute dynamic extraction.
3. Collection:
-
Trap the extracted retinoids from the SFE eluent in methanol.
4. Analysis:
-
Inject the methanol solution directly into an HPLC system for quantification.
Mandatory Visualizations
Retinoid Extraction and Analysis Workflow
The following diagram illustrates a generalized workflow for the extraction and analysis of retinoids from a biological matrix.
Justification for Using 4,4-Dimethyl Retinoic Acid in Clinical Research: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The landscape of retinoid research is continually evolving, with novel analogs of retinoic acid (RA) being synthesized to enhance therapeutic efficacy and overcome the limitations of naturally occurring forms. Among these, 4,4-Dimethyl Retinoic Acid presents a compelling case for investigation in clinical research. This guide provides a comprehensive comparison with its parent compound, all-trans retinoic acid (ATRA), and other alternatives, supported by established experimental principles in retinoid science. The primary justification for exploring this compound lies in its potential for increased metabolic stability, a critical factor in developing effective and reliable clinical candidates.
Enhanced Metabolic Stability: The Core Justification
A significant challenge in the clinical application of retinoids is their susceptibility to degradation, which can lead to reduced efficacy and variability in patient response. Retinoids are sensitive to heat, light, and oxidation. Oxidation of retinol (B82714) at the C-4 position is a major metabolic pathway that leads to biologically inactive products. The dimethyl substitution at the 4-position of the cyclohexenyl ring in this compound is a strategic modification designed to block this key site of metabolism. This structural alteration is hypothesized to confer greater resistance to enzymatic degradation, thereby increasing the compound's bioavailability and prolonging its biological activity. While direct comparative stability data for this compound is not extensively published, the principle of blocking metabolic sites is a well-established strategy in drug design to improve pharmacokinetic profiles.
Comparative Performance and Physicochemical Properties
To contextualize the potential advantages of this compound, the following table summarizes its anticipated properties in comparison to ATRA and another common alternative, 4-Oxo-Retinoic Acid.
| Feature | All-Trans Retinoic Acid (ATRA) | This compound | 4-Oxo-Retinoic Acid |
| Structure | Standard polyene chain with a cyclohexenyl ring and a carboxylic acid group. | Dimethyl substitution at the C4 position of the cyclohexenyl ring. | Ketone group at the C4 position of the cyclohexenyl ring. |
| Primary Mechanism of Action | Agonist for Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). | Presumed agonist for RARs and RXRs. | Active metabolite with strong transcriptional regulatory activity.[1] |
| Metabolic Stability | Susceptible to oxidation at the C4 position, leading to inactivation. | Hypothesized to have increased stability due to the blockage of C4 oxidation. | A product of ATRA metabolism, but also demonstrates biological activity.[1] |
| Receptor Binding Affinity | High affinity for RARs. | Expected to have a comparable or slightly altered binding affinity for RARs. | Exhibits strong transcriptional regulatory activity in skin cells.[1] |
| Known Clinical Applications | Treatment of acne, photoaging, and acute promyelocytic leukemia (APL).[2] | Primarily for research use; clinical applications are under investigation. | Investigated for its role in skin cell growth and differentiation.[1] |
| Potential Advantages | Well-established efficacy in specific indications. | Potentially improved bioavailability, longer half-life, and more consistent therapeutic effect. | Bioactive metabolite with its own distinct effects on gene transcription.[1] |
| Potential Disadvantages | Metabolic instability and potential for side effects such as skin irritation. | Requires further preclinical and clinical studies to confirm efficacy and safety. | Its role as both a metabolite and an active compound complicates its pharmacological profile. |
Signaling Pathways and Experimental Workflows
The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors, which act as ligand-inducible transcription factors. The following diagrams illustrate the canonical retinoid signaling pathway and a typical experimental workflow for evaluating novel retinoid analogs.
Caption: Canonical retinoid signaling pathway.
Caption: Experimental workflow for novel retinoid evaluation.
Detailed Experimental Protocols
To facilitate further research, this section provides detailed methodologies for key experiments used in the evaluation of retinoid compounds.
Synthesis of this compound
General Steps (adapted from known retinoid synthesis):
-
Preparation of the Cyclohexenyl Ring: Starting with a 4,4-dimethylcyclohexanone (B1295358) derivative.
-
Chain Elongation: Employing Wittig or Horner-Wadsworth-Emmons reactions to build the polyene side chain in a stereocontrolled manner.
-
Introduction of the Carboxylic Acid: Oxidation of a terminal aldehyde or alcohol to the corresponding carboxylic acid.
-
Purification: Utilization of column chromatography (e.g., silica (B1680970) gel) and recrystallization to obtain the pure product.
-
Characterization: Confirmation of the structure and purity using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Retinoid Stability Assay
This protocol outlines a method to compare the stability of this compound with ATRA under various conditions.
Materials:
-
This compound
-
All-trans Retinoic Acid (ATRA)
-
HPLC-grade solvents (e.g., methanol, acetonitrile, water)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
-
HPLC system with a UV detector and a C18 column
-
Temperature-controlled incubator
-
Light source (e.g., UV lamp)
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of this compound and ATRA in an appropriate solvent (e.g., methanol) and determine their initial concentrations using a UV-Vis spectrophotometer.
-
Sample Preparation: Dilute the stock solutions to a final concentration in the desired matrix (e.g., PBS, cell culture medium).
-
Incubation: Aliquot the samples into separate vials for each condition to be tested:
-
Thermal Stability: Incubate at different temperatures (e.g., 4°C, 25°C, 37°C) in the dark.
-
Photostability: Expose to a controlled light source at a constant temperature.
-
Control: Store at -80°C in the dark.
-
-
Time Points: Collect samples at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
HPLC Analysis: Analyze the samples by HPLC to determine the remaining concentration of the parent retinoid.
-
Data Analysis: Plot the concentration of the retinoid versus time for each condition and calculate the degradation rate constant and half-life.
RAR/RXR Binding Assay
This protocol describes a competitive binding assay to determine the affinity of this compound for retinoic acid receptors.
Materials:
-
Recombinant human RAR (alpha, beta, or gamma) and RXR proteins
-
Radiolabeled [³H]-all-trans retinoic acid
-
This compound
-
Unlabeled all-trans retinoic acid (for positive control)
-
Binding buffer (e.g., Tris-HCl buffer containing DTT, KCl, and glycerol)
-
Scintillation counter and scintillation fluid
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the recombinant RAR/RXR heterodimer, binding buffer, and varying concentrations of the unlabeled competitor (this compound or unlabeled ATRA).
-
Addition of Radiolabeled Ligand: Add a fixed, low concentration of [³H]-all-trans retinoic acid to each tube.
-
Incubation: Incubate the reaction mixtures at 4°C for a sufficient time to reach equilibrium (e.g., 2-4 hours).
-
Separation of Bound and Free Ligand: Separate the protein-bound radioligand from the free radioligand using a method such as gel filtration or a filter binding assay.
-
Quantification: Quantify the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of bound [³H]-ATRA against the concentration of the competitor. Calculate the IC₅₀ value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) and the Ki (inhibition constant) for this compound.
Conclusion
The justification for the clinical investigation of this compound is rooted in the rational design of a potentially more stable and effective retinoid analog. Its modified structure is anticipated to confer resistance to metabolic degradation, a key limitation of existing retinoids like ATRA. While further preclinical data are necessary to fully elucidate its pharmacological profile, the principles outlined in this guide provide a strong foundation for its continued development. The experimental protocols provided offer a standardized approach for researchers to systematically evaluate its performance against established alternatives, paving the way for its potential translation into clinical practice.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling 4,4-Dimethyl Retinoic Acid
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical protocols for the handling and disposal of 4,4-Dimethyl Retinoic Acid. Adherence to these procedures is essential for ensuring a safe laboratory environment and minimizing risk to researchers, scientists, and drug development professionals. The following guidance is based on established protocols for the closely related compound, all-trans-Retinoic Acid, and provides a robust framework for safe laboratory operations.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The primary defense against exposure to this compound is the consistent and correct use of appropriate Personal Protective Equipment. Given that the compound may cause skin and eye irritation, and may be harmful if swallowed or inhaled, a comprehensive PPE strategy is mandatory.[1][2]
| Protection Type | Required PPE | Specifications and Best Practices |
| Hand Protection | Nitrile or Butyl Rubber Gloves | Double gloving is recommended to minimize the risk of exposure.[3] Regularly inspect gloves for any signs of degradation or punctures. Contaminated gloves must be replaced immediately.[3] |
| Eye and Face Protection | Safety Glasses with Side Shields or Chemical Safety Goggles | Provides a barrier against accidental splashes or airborne particles.[1][4] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is necessary when there is a risk of generating dust or aerosols.[3] The type of respirator should be selected based on a thorough risk assessment of the specific laboratory procedures being performed. |
| Body Protection | Laboratory Coat or Disposable Coveralls | A laboratory coat is suitable for handling small quantities (up to 500 grams).[3] For larger quantities, disposable coveralls with low permeability are recommended to prevent skin contact.[3] |
| Foot Protection | Closed-Toe Shoes and Protective Shoe Covers | Protective shoe covers should be worn when handling larger quantities to prevent contamination of personal footwear.[3] |
II. Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is critical to prevent contamination and accidental exposure.
A. Preparation and Handling:
-
Work Area Designation: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[4]
-
Gather Materials: Before beginning any procedure, ensure all necessary equipment and reagents are within easy reach to minimize movement and potential for spills.
-
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
-
Weighing and Aliquoting: When weighing the solid compound, do so in a manner that avoids the generation of dust.[3] If creating solutions, handle the solvent (such as DMSO) with care, as it can facilitate the absorption of retinoic acid through the skin.[5]
-
Light Sensitivity: Retinoic acid and its derivatives are often light-sensitive.[6][7] Store the compound and any prepared solutions in amber-colored or foil-wrapped containers to prevent degradation.[5]
B. Spill Management:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, use dry clean-up procedures to avoid generating dust.[3]
-
Gently sweep or vacuum the spilled material. If vacuuming, ensure the vacuum is equipped with a HEPA filter.[3]
-
Place the collected material into a sealed, labeled container for proper disposal.[3]
-
-
Major Spills:
-
Evacuate the area and alert emergency responders.
-
Contain the spillage to prevent it from entering drains or water courses.[3]
-
Only personnel trained in hazardous material cleanup should address major spills.
-
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and any contaminated materials is a critical final step in the experimental workflow.
-
Waste Collection: All waste materials, including excess compound, contaminated PPE (gloves, shoe covers, etc.), and cleaning materials, must be collected in a designated and clearly labeled hazardous waste container.
-
Container Sealing: Ensure the waste container is securely sealed to prevent any leakage or release of vapors.
-
Consult Local Regulations: Dispose of the waste through a licensed waste management facility.[3] Always consult and adhere to your institution's and local environmental regulations for chemical waste disposal.[5]
-
Decontamination: Thoroughly decontaminate all non-disposable equipment and work surfaces after use.
IV. Experimental Workflow and Safety Protocols
The following diagram illustrates the key stages of working with this compound, emphasizing the integration of safety measures at each step.
Caption: A workflow diagram illustrating the key steps for the safe handling and disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. cleanchemlab.com [cleanchemlab.com]
- 5. ambystoma.uky.edu [ambystoma.uky.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Retinoic Acid | C20H28O2 | CID 444795 - PubChem [pubchem.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
